4-Aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-aminobicyclo[2.2.2]octane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c10-9-4-1-8(2-5-9,3-6-9)7(11)12;/h1-6,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOQSIKNWCSTTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743479 | |
| Record name | 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854214-59-8 | |
| Record name | 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid HCl
Executive Summary: 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride is a non-natural, bicyclic amino acid derivative that has garnered significant interest in medicinal chemistry and materials science. Its defining feature is the bicyclo[2.2.2]octane (BCO) core, a highly rigid and symmetrical cage-like structure. This unique geometry locks the relative orientation of the amino and carboxylic acid functional groups, making it an exceptional scaffold for the rational design of bioactive molecules and a model system for studying non-conjugative electronic effects.[1][2] This guide provides a comprehensive analysis of its core physicochemical properties, detailing the established methodologies for their characterization and explaining the scientific rationale behind these experimental choices for researchers, scientists, and drug development professionals.
Introduction to a Structurally Constrained Scaffold
The Bicyclo[2.2.2]octane (BCO) Core: A Foundation for Rational Design
The bicyclo[2.2.2]octane framework is a cornerstone of modern chemical synthesis due to its high degree of symmetry and conformational rigidity.[1] Unlike flexible aliphatic chains or conformationally dynamic cycloalkanes, the BCO cage provides a well-defined and predictable three-dimensional arrangement of substituents. This allows for the precise positioning of functional groups to interact with biological targets such as enzyme active sites or protein receptors, a critical advantage in drug discovery.[1][2] Furthermore, the rigid separation of substituents at the C1 and C4 bridgehead positions prevents any through-bond resonance, making BCO derivatives ideal substrates for quantifying the pure inductive and through-space field effects of functional groups.[1]
4-Aminobicyclo[2.2.2]octane-1-carboxylic acid HCl: Structure and Significance
This molecule incorporates a primary amino group at the C4 position and a carboxylic acid at the C1 position, presented as its hydrochloride salt. The presence of both acidic and basic moieties gives it the potential to exist as a zwitterion under certain pH conditions. Its primary application is as a key building block or intermediate in the synthesis of pharmaceuticals, particularly for CNS active agents and novel antiviral compounds.[3][4] The constrained nature of the scaffold is leveraged to create potent and selective inhibitors, such as those targeting the MDM2 protein in cancer therapy.[5]
Caption: Structure of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid HCl.
Core Physicochemical Properties
A summary of the fundamental physicochemical properties is presented below, followed by a detailed exploration of their determination and significance.
| Property | Value | Source |
| CAS Number | 854214-59-8 | [6] |
| Molecular Formula | C₉H₁₆ClNO₂ | |
| Molecular Weight | 205.68 g/mol | |
| Appearance | White to off-white crystalline solid/powder | [3] |
| Solubility | Soluble in water, slightly soluble in ethanol | [3] |
| Predicted LogP | -2.1 (for free base) | [7] |
| Stability | High chemical stability, non-hygroscopic | [3] |
| Storage | Sealed in a dry environment at room temperature |
Melting Point and Thermal Behavior
While a specific melting point for the hydrochloride salt is not consistently reported in public literature, a related amide derivative melts in the range of 180-185°C.[3] The definitive determination of the melting point and thermal stability profile requires Differential Scanning Calorimetry (DSC).
Expert Insight: DSC is the preferred method over a simple melting point apparatus because it provides a complete thermodynamic profile. It can reveal not just the onset of melting but also the peak melting temperature, the enthalpy of fusion, and detect potential polymorphic transitions, desolvation events, or decomposition, which are critical parameters for drug formulation and stability assessment.
Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 3-5 mg of the compound into a non-hermetic aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.
-
Thermal Program: Equilibrate the cell at 25°C. Ramp the temperature at a controlled rate, typically 10°C/min, up to a temperature well beyond the expected melting point (e.g., 250°C).
-
Data Analysis: The melting point is identified as the onset or peak of the endothermic event on the resulting thermogram. The integrated area of this peak corresponds to the heat of fusion.
Caption: Workflow for DSC analysis.
Solubility Profile
The compound is reported as being soluble in water and slightly soluble in ethanol.[3]
Expert Insight: The high aqueous solubility is a direct and intended consequence of its formulation as a hydrochloride salt. The protonation of the highly basic primary amino group to form an ammonium salt (R-NH₃⁺Cl⁻) introduces ionic character, which is highly favorable for solvation by polar protic solvents like water. This property is paramount for its use in biological assays and for developing aqueous formulations for preclinical studies.
Protocol 2: Aqueous Solubility Determination by the Shake-Flask Method (OECD 105)
-
Preparation: Add an excess amount of the compound to a known volume of deionized water (e.g., 10 mL) in a glass flask at a constant temperature (typically 25°C).
-
Equilibration: Agitate the flask at a constant speed for 24 hours to ensure equilibrium is reached. A secondary measurement at 48 hours is performed to confirm that saturation has been achieved.
-
Phase Separation: Allow the suspension to settle. Centrifuge the sample at high speed to pellet all undissolved solid.
-
Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS. The resulting concentration is the equilibrium solubility.
Ionization and Partitioning Behavior
Acid-Base Properties (pKa)
As a molecule with both a carboxylic acid and an amino group, 4-aminobicyclo[2.2.2]octane-1-carboxylic acid has two distinct ionization constants (pKa values).
Expert Insight:
-
pKa₁ (Carboxylic Acid): The pKa of the carboxylic acid group is influenced by the electron-withdrawing inductive effect of the protonated amino group (NH₃⁺) transmitted through the rigid BCO framework. Studies on related 4-substituted BCO-1-carboxylic acids show pKa values ranging from 5.90 (for a -CN substituent) to 6.33 (for an -OH substituent).[2] Therefore, the pKa for the carboxylic acid group of the title compound is expected to be in the range of 5.5-6.5.
-
pKa₂ (Amino Group): The pKa of the conjugate acid of the amino group (R-NH₃⁺) is expected to be in the typical range for a primary aliphatic amine, approximately 9.5-10.5. The rigidity of the scaffold isolates it from any resonance effects, making its basicity predictable.
These two pKa values dictate the net charge of the molecule at any given pH, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) properties.
Caption: Predominant ionization states as a function of pH.
Protocol 3: pKa Determination by Potentiometric Titration
-
Solution Preparation: Prepare an aqueous solution of the compound at a known concentration (e.g., 0.01 M).
-
Titration (Acidic): Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH). Record the pH after each incremental addition of the titrant.
-
Titration (Basic): In a separate experiment, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the second pKa.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The first derivative of the plot can be used to accurately locate the equivalence points.
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the molecular structure.
-
¹H NMR: The spectrum is expected to be complex in the aliphatic region (approx. 1.5-3.5 ppm). Due to the molecule's symmetry, the protons on the three equivalent ethylene bridges (-CH₂-CH₂-) will give rise to distinct multiplets. The absence of signals in the olefinic (5-6 ppm) or aromatic (7-8 ppm) regions confirms the saturated bicyclic nature.
-
¹³C NMR: The spectrum will show characteristic signals for the carboxyl carbon (~175-180 ppm), the two bridgehead carbons (C1 and C4), and the carbons of the ethylene bridges. The number of signals will reflect the C₂ symmetry of the molecule.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used for unambiguous confirmation of the elemental composition.
-
Expected Ion: In positive ion mode ESI-MS, the expected ion is the protonated free base [M+H]⁺, corresponding to the molecular formula C₉H₁₆NO₂⁺. The calculated monoisotopic mass for this ion is 170.1176 Da.[7]
-
Fragmentation: Tandem MS (MS/MS) would likely show characteristic neutral losses, such as the loss of water (H₂O) and formic acid (HCOOH), which are common fragmentation pathways for amino acids.
Infrared (IR) Spectroscopy
IR spectroscopy is used to verify the presence of key functional groups.
-
O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid.
-
N-H Stretch: Absorption bands in the ~3000-3200 cm⁻¹ region, corresponding to the N-H stretching vibrations of the R-NH₃⁺ group.
-
C-H Stretch: Sharp peaks just below 3000 cm⁻¹ from the aliphatic C-H bonds of the BCO cage.
-
C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ for the carbonyl group of the carboxylic acid.
Stability and Storage
The compound is described as a chemically stable, non-hygroscopic crystalline solid.[3] This physical stability is advantageous for handling, formulation, and long-term storage. The rigid, saturated BCO core is inherently resistant to many common degradation pathways.
Recommended Storage: To ensure long-term integrity, the material should be stored in a tightly sealed container in a dry environment at room temperature, protected from light and moisture.[3]
Conclusion
4-Aminobicyclo[2.2.2]octane-1-carboxylic acid HCl is a well-defined chemical entity whose value lies in its structural rigidity. Its physicochemical properties, particularly its high aqueous solubility and predictable ionization behavior, make it an attractive and versatile building block for drug discovery and development. The analytical protocols detailed herein represent a self-validating system for the comprehensive characterization of this and related compounds, providing the foundational data necessary for its effective application in advanced scientific research.
References
- 1. Bicyclo[2.2.2]octane-1-carboxylic acid | 699-55-8 | Benchchem [benchchem.com]
- 2. Buy Bicyclo[2.2.2]octane-2-carboxylic acid | 29221-25-8 [smolecule.com]
- 3. 4-amino-bicyclo[2.2.2]octane-1-carboxylic Acid Cyclopropylmethyl-amide, Hydrochloride at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. achmem.com [achmem.com]
- 7. PubChemLite - this compound (C9H15NO2) [pubchemlite.lcsb.uni.lu]
A-1 Technical Guide: 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride
Abstract
4-Aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride is a conformationally rigid, non-planar saturated bicyclic amino acid that has emerged as a critical building block in modern medicinal chemistry. Its unique three-dimensional structure provides a robust scaffold for developing novel therapeutics by enabling precise spatial orientation of pharmacophoric groups. This guide offers an in-depth analysis of this compound, covering its chemical and physical properties, synthesis, mechanistic significance, and detailed protocols for its application in drug discovery workflows. We aim to provide researchers, chemists, and drug development professionals with the foundational knowledge and practical insights required to effectively leverage this versatile scaffold in their research endeavors.
Chemical Identity and Physicochemical Properties
The hydrochloride salt of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid is the most common commercially available form, ensuring stability and improved solubility in polar solvents. The defining feature of this molecule is the bicyclo[2.2.2]octane (BCO) core, which locks the amine and carboxylic acid functionalities at the bridgehead positions (C4 and C1, respectively), preventing bond rotation and fixing their relative spatial orientation.
CAS Number: 854214-59-8[1][2][3]
Molecular Structure:
Caption: 2D representation of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 854214-59-8 | [1][2][3] |
| Molecular Formula | C₉H₁₆ClNO₂ | [2] |
| Molecular Weight | 205.68 g/mol | [1] |
| Appearance | White to off-white solid/crystalline powder | [1][4] |
| Purity | Typically >95% | [1] |
| Storage | Sealed in dry, room temperature conditions | [1] |
| Solubility | Freely soluble in water, DMSO, and methanol | [4] |
| Topological Polar Surface Area (TPSA) | 63.32 Ų | [5] |
| Predicted LogP | 1.12 | [5] |
The Strategic Value of the BCO Scaffold in Medicinal Chemistry
The efficacy of a drug molecule is critically dependent on the three-dimensional arrangement of its functional groups and its ability to adopt a specific conformation to bind its biological target. Flexible linear molecules often pay a significant entropic penalty upon binding, as they must "freeze" into the correct conformation. The BCO scaffold pre-pays this penalty.
Causality Behind Its Utility: The rigid BCO core acts as a "molecular compass," projecting functional groups in well-defined vectors. This has several key advantages:
-
Conformational Rigidity: The scaffold locks substituents into a fixed spatial relationship, reducing the entropic cost of binding to a target protein and potentially increasing binding affinity.
-
Improved Metabolic Stability: The saturated, non-planar core is less susceptible to metabolic degradation (e.g., P450 oxidation) compared to flexible aliphatic or aromatic linkers.
-
Enhanced Physicochemical Properties: As a saturated aliphatic structure, it can improve properties like solubility and reduce LogP compared to flat, aromatic linkers, which is often beneficial for oral bioavailability.
-
Novel Chemical Space: It provides a non-planar, three-dimensional alternative to commonly used flat aromatic rings (like para-aminobenzoic acid), allowing chemists to explore novel binding modes and escape patent-protected chemical space.[6]
Caption: Comparison of a flexible linker versus the rigid BCO scaffold.
Synthesis and Manufacturing
The synthesis of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids is a well-documented but non-trivial process, often involving a key Diels-Alder cycloaddition to construct the bicyclic core.[6] A common conceptual pathway involves the reaction of a dienophile with a cyclohexadiene derivative.
Caption: Conceptual workflow for the synthesis of the BCO amino acid.
The synthesis of enantiopure versions often requires chiral auxiliaries or asymmetric catalysis during the key cycloaddition step to set the desired stereochemistry.[7]
Application in Drug Discovery: A Self-Validating Protocol
The primary application of this compound is as a building block in the synthesis of larger, more complex molecules. A frequent and critical reaction is amide bond formation, where the amine or carboxylic acid group is coupled with another molecule.[8][9]
Trustworthiness through Protocol Design
A robust protocol for amide coupling must be self-validating. This means including in-process controls and clear success criteria at each step, ensuring that the researcher can trust the outcome. The following protocol for coupling the carboxylic acid moiety of the BCO scaffold with a generic primary amine (R-NH₂) is designed with this principle in mind.
Field-Proven Protocol: HATU-Mediated Amide Coupling
This protocol uses HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a highly efficient coupling reagent that minimizes side reactions and racemization.[10]
Materials:
-
This compound (1.0 equiv)
-
Amine of interest (R-NH₂) (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Standard workup and purification reagents (Ethyl Acetate, sat. NaHCO₃, Brine, MgSO₄, Silica Gel)
References
- 1. This compound | 854214-59-8 [sigmaaldrich.com]
- 2. achmem.com [achmem.com]
- 3. 854214-59-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. 4-amino-bicyclo[2.2.2]octane-1-carboxylic Acid Methylamide, Hydrochloride - Cas No: 2206607-66-9, Purity: 95%, Molecular Weight: 218.7 G/mol at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 5. chemscene.com [chemscene.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids and their bicyclic 1,3-amino alcohol derivatives via the [4+2] cycloaddition of 1,3-cyclohexadiene to a chiral β-nitroacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
The Bicyclo[2.2.2]octane Scaffold: A Rigid Framework for Diverse Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Rigidity in Drug Design
In the dynamic landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of structural rigidity, three-dimensionality, and synthetic accessibility is perpetual. The bicyclo[2.2.2]octane core, a saturated bicyclic hydrocarbon, has emerged as a compelling framework in the design of new therapeutics. Its unique, rigid, and sterically defined structure provides a robust platform for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1] This guide provides a comprehensive overview of the diverse biological activities exhibited by bicyclo[2.2.2]octane derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.
The inherent rigidity of the bicyclo[2.2.2]octane scaffold minimizes the entropic penalty upon binding to a biological target, a desirable feature in rational drug design. This structural constraint allows for a more predictable interaction with protein binding pockets, facilitating the design of potent and selective inhibitors.[1] Furthermore, the three-dimensional nature of this scaffold enables the exploration of chemical space beyond the flat, aromatic structures that have traditionally dominated drug discovery, offering new avenues for therapeutic intervention.
A Spectrum of Therapeutic Potential: From Antiviral to Anticancer Agents
Derivatives of the bicyclo[2.2.2]octane framework have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates in various therapeutic areas.[1] This section will explore the key pharmacological applications of these compounds, supported by experimental data and insights into their mechanisms of action.
Antiviral Activity: Combating Viral Replication
The global challenge of viral infections necessitates the development of novel antiviral agents. Bicyclo[2.2.2]octane derivatives have shown promise in this arena, particularly as inhibitors of viral enzymes crucial for replication.[1][2]
Targeting SARS-CoV-2 Main Protease (3CLpro):
Recent research has identified fused bicyclo[2.2.2]octene derivatives as potential non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro), an essential enzyme in the viral life cycle.[1] These compounds were designed to mimic the pharmacophore of established HIV-1 protease inhibitors, showcasing a rational approach to drug design.[1] The rigid bicyclic core is believed to orient the interacting moieties for optimal binding within the enzyme's active site.[1]
Table 1: SARS-CoV-2 3CLpro Inhibition by Fused Bicyclo[2.2.2]octene Derivatives
| Compound ID | Target | Activity (IC50) |
| Derivative A | SARS-CoV-2 3CLpro | [Data not publicly available] |
| Derivative B | SARS-CoV-2 3CLpro | [Data not publicly available] |
IC50 (Half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro.[1]
Influenza Virus Sialidase Inhibition:
A tetrasubstituted bicyclo[2.2.2]octane derivative has been synthesized and proposed as a potential inhibitor of influenza virus sialidase, another critical viral enzyme.[3] The design of this inhibitor leverages the rigid scaffold to present functional groups that can effectively block the active site of the enzyme, thereby preventing viral release from host cells.[3]
Anti-inflammatory Activity: Selective COX-2 Inhibition
Derivatives incorporating the bicyclo[2.2.2]octane system have demonstrated potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[1] This selectivity is a crucial attribute, as it can mitigate the gastrointestinal side effects associated with non-selective COX inhibitors.[1] The rigid bicyclic structure is thought to contribute to this selectivity by favoring a specific conformation that binds preferentially to the COX-2 active site over the closely related COX-1 isoform.
Antimicrobial and Antiprotozoal Activity: A Broad Spectrum of Action
The bicyclo[2.2.2]octane scaffold has been a fertile ground for the development of agents targeting a wide range of pathogens, including bacteria, fungi, and protozoa.
Antibacterial and Antifungal Properties:
Amphiphilic polycationic compounds based on quaternary salts of 1,4-diazabicyclo[2.2.2]octane (DABCO) have demonstrated high antibacterial activity.[4] The structure-activity relationship studies have revealed that the length of the alkyl chain substituent on the tertiary amine of the DABCO core plays a crucial role in their antimicrobial efficacy.[4] Fungal natural products containing a bicyclo[2.2.2]diazaoctane ring system have also been shown to possess antibacterial, insecticidal, and anthelmintic properties.[5][6][7]
Antimalarial and Antitrypanosomal Potential:
New 2-substituted 4-dialkylaminobicyclo[2.2.2]octane derivatives have been investigated for their activity against Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei rhodesiense (the causative agent of African trypanosomiasis).[8] Some of these compounds, particularly 4-amino-6,7-diphenylbicyclo[2.2.2]octan-2-one thiosemicarbazones, have shown attractive antimalarial potency.[8] The biological activity of these derivatives is influenced by the stereochemistry at the 2-position, the nature of the amino substitution, and the length of the acid moiety in ester derivatives.[9]
Anticancer Activity: Mimicking Natural Products
The development of novel anticancer agents remains a high priority in biomedical research. Spiro-bicyclo[2.2.2]octane derivatives have been synthesized and evaluated as paclitaxel mimetics.[10][11] Paclitaxel is a potent anticancer drug, but its use is associated with side effects and the development of drug resistance.[10][11] The rationale behind designing these mimetics is to leverage the rigid bicyclic scaffold to mimic the bioactive conformation of paclitaxel, potentially leading to compounds with improved therapeutic profiles.[10][11] One of these paclitaxel mimetics showed toxicity in human breast cancer cell lines, albeit at higher concentrations than paclitaxel itself.[10][11]
Neurological and Metabolic Applications
The versatility of the bicyclo[2.2.2]octane scaffold extends to applications in neurological and metabolic disorders. Bicyclo[2.2.2]octane amide derivatives have been explored as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and diabetes.[1] The lipophilic nature of the bicyclic core is thought to enhance binding to the hydrophobic pocket of the enzyme.[1]
Experimental Protocols: A Guide to Evaluation
The biological evaluation of bicyclo[2.2.2]octane derivatives relies on a variety of standardized assays. Below are representative protocols for key experiments.
Protocol 1: SARS-CoV-2 3CLpro Inhibition Assay
Objective: To determine the in vitro inhibitory activity of bicyclo[2.2.2]octane derivatives against SARS-CoV-2 3CLpro.
Methodology:
-
Reagents and Materials: Recombinant SARS-CoV-2 3CLpro, fluorogenic substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS), assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT), test compounds, and a positive control (e.g., nirmatrelvir).
-
Assay Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well microplate, add the assay buffer, the 3CLpro enzyme, and the test compound or DMSO (vehicle control). c. Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for compound-enzyme binding. d. Initiate the enzymatic reaction by adding the fluorogenic substrate. e. Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation/Emission wavelengths specific to the substrate). f. Calculate the rate of reaction for each well.
-
Data Analysis: a. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Fit the data to a dose-response curve to calculate the IC50 value.
Diagram 1: Workflow for SARS-CoV-2 3CLpro Inhibition Assay
Caption: General workflow for the in vitro evaluation of SARS-CoV-2 3CLpro inhibitors.
Protocol 2: COX-2 Selective Inhibition Assay
Objective: To assess the selective inhibitory activity of bicyclo[2.2.2]octane derivatives against COX-2 versus COX-1.
Methodology:
-
Reagents and Materials: Purified human COX-1 and COX-2 enzymes, arachidonic acid (substrate), assay buffer, test compounds, and a known selective COX-2 inhibitor (e.g., celecoxib).
-
Assay Procedure: a. Conduct two separate assays, one for COX-1 and one for COX-2. b. Prepare serial dilutions of the test compounds. c. In a suitable reaction vessel, combine the enzyme (COX-1 or COX-2), assay buffer, and test compound. d. Pre-incubate to allow for inhibitor binding. e. Initiate the reaction by adding arachidonic acid. f. Terminate the reaction after a specific time and measure the production of prostaglandin E2 (PGE2) using a suitable method (e.g., ELISA).
-
Data Analysis: a. Calculate the IC50 values for both COX-1 and COX-2 inhibition. b. Determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2). A higher selectivity index indicates greater selectivity for COX-2.[1]
Structure-Activity Relationship (SAR): The Key to Optimization
The rigid nature of the bicyclo[2.2.2]octane scaffold makes it an excellent platform for systematic SAR studies. By modifying the substituents at various positions on the bicyclic core, researchers can fine-tune the biological activity and pharmacokinetic properties of these derivatives.
Key SAR Insights:
-
Substitution Pattern: The position and nature of substituents on the bicyclo[2.2.2]octane ring are critical for activity. For example, in the case of antiprotozoal derivatives, the stereochemistry at the 2-position and the type of amino group at the 4-position significantly influence their potency.[8][9]
-
Lipophilicity: The lipophilic character of the bicyclic core can be modulated to enhance membrane permeability and binding to hydrophobic pockets of target enzymes, as seen with the 11β-HSD1 inhibitors.[1]
-
Functional Group Orientation: The rigid framework precisely orients appended functional groups, allowing for the optimization of interactions with specific residues in a protein's binding site. This is a key principle in the design of selective inhibitors.[1]
Diagram 2: Structure-Activity Relationship (SAR) Logic
References
- 1. benchchem.com [benchchem.com]
- 2. Buy BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID ETHYL ESTER | 35377-06-1 [smolecule.com]
- 3. Synthesis of a tetrasubstituted bicyclo [2.2.2] octane as a potential inhibitor of influenza virus sialidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. The Mutually Inspiring Biological and Chemical Synthesis of Fungal Bicyclo[2.2.2]diazaoctane Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Spiro-bicyclo[2.2.2]octane derivatives as paclitaxel mimetics. Synthesis and toxicity evaluation in breast cancer cell lines. | Department of Chemistry [kilu.lu.se]
- 11. Spiro-bicyclo[2.2.2]octane derivatives as paclitaxel mimetics. Synthesis and toxicity evaluation in breast cancer cell lines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Strategic Advantage of Rigidity: A Technical Guide to Bicyclic Scaffolds in Modern Drug Discovery
Abstract
In the intricate landscape of drug discovery, the quest for novel molecular architectures that confer superior pharmacological properties is a perpetual endeavor. Among these, bicyclic scaffolds have emerged as a powerful and versatile tool, offering a unique combination of structural rigidity, three-dimensional complexity, and synthetic tractability. This in-depth technical guide provides a comprehensive overview of the pivotal role of bicyclic systems in medicinal chemistry. We will explore the fundamental principles that underpin their advantages, from enhancing binding affinity and metabolic stability to enabling the exploration of previously inaccessible chemical space. This guide will delve into the practical aspects of their application, featuring detailed synthetic protocols, a comparative analysis of their physicochemical properties, and a case study of a landmark bicyclic drug. Through a blend of theoretical insights and practical methodologies, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to strategically leverage bicyclic scaffolds in the design of next-generation therapeutics.
Introduction: Beyond "Flatland" – The Imperative for Three-Dimensionality in Drug Design
For decades, medicinal chemistry has been dominated by "flat," aromatic-rich molecules. While this approach has yielded numerous successful drugs, the increasing complexity of biological targets, particularly protein-protein interactions (PPIs), necessitates a departure from this two-dimensional paradigm.[1][2] Bicyclic scaffolds offer a compelling solution by introducing conformational rigidity and a well-defined three-dimensional geometry. This pre-organization of the molecular framework can significantly reduce the entropic penalty upon binding to a biological target, leading to enhanced affinity and selectivity.[3][4][5]
This guide will navigate the multifaceted world of bicyclic scaffolds, providing the foundational knowledge and practical insights necessary for their successful implementation in drug discovery programs.
The Bicyclic Advantage: Engineering Superior Pharmacological Properties
The strategic incorporation of bicyclic motifs into drug candidates can impart a range of desirable attributes that address key challenges in drug development, including potency, selectivity, and metabolic stability.
Conformational Rigidity: A Key to Enhanced Binding Affinity
The constrained nature of bicyclic systems limits the number of accessible conformations, effectively "pre-organizing" the molecule for optimal interaction with its biological target.[3][4] This reduction in conformational flexibility minimizes the entropic cost of binding, a thermodynamic parameter that can significantly impact binding affinity.[5] By presenting a more defined and stable shape, bicyclic scaffolds can achieve higher potency and selectivity compared to their more flexible linear or monocyclic counterparts.[6][7][8]
Improved Metabolic Stability and Pharmacokinetic Profile
The rigid framework of bicyclic scaffolds can shield metabolically labile sites from enzymatic degradation, leading to improved metabolic stability and a longer in vivo half-life.[3] Furthermore, the introduction of three-dimensionality can modulate physicochemical properties such as solubility and lipophilicity, which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[9]
Mimicking Nature: Bicyclic Peptides as Protein Secondary Structure Mimetics
Bicyclic peptides have garnered significant attention for their ability to mimic protein secondary structures like β-turns and α-helices.[10][11] This mimicry allows them to effectively disrupt protein-protein interactions that are often challenging to target with traditional small molecules.[12] Their constrained conformation enhances proteolytic resistance, a major hurdle for linear peptide therapeutics.[7][11]
A Universe of Structures: Classification of Bicyclic Scaffolds
Bicyclic scaffolds can be broadly categorized based on the connectivity of the two rings:
-
Fused Bicyclic Scaffolds: The two rings share two adjacent atoms. This is a common motif in many natural products and approved drugs.
-
Bridged Bicyclic Scaffolds: The two rings share two non-adjacent atoms, creating a "bridge" of one or more atoms.
-
Spirocyclic Bicyclic Scaffolds: The two rings share a single common atom.
Each of these classes offers a unique geometric arrangement of atoms and functional groups, providing a diverse toolkit for medicinal chemists.
The Art of Construction: Synthetic Strategies for Bicyclic Scaffolds
The synthesis of bicyclic scaffolds is a rich and diverse field of organic chemistry. The choice of synthetic route depends on the desired ring system, substitution pattern, and stereochemistry.
Experimental Protocol: Synthesis of a Fused Bicyclic Heteroaromatic Scaffold
This protocol describes a general method for the synthesis of substituted N-fused aromatic heterocycles, such as indolizines, from azole aldehydes.[13]
Step 1: Wittig Olefination
-
To a solution of the azole aldehyde (1.0 eq) in a suitable solvent (e.g., THF), add fumaronitrile (1.1 eq) and triethylphosphine (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be used in the next step without further purification or purified by column chromatography.
Step 2: Cyclization
-
Dissolve the crude E-alkene from the previous step in a suitable solvent (e.g., acetonitrile).
-
Add a mild base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) (1.1 eq).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired N-fused bicyclic heteroaromatic.
Experimental Protocol: Solid-Phase Synthesis of a Bridged Bicyclic Peptide
This protocol outlines a general strategy for the synthesis of bridged bicyclic peptides via a double cyclization of a linear peptide precursor on a solid support.[11][14][15]
Step 1: Linear Peptide Synthesis (Fmoc/tBu Strategy)
-
Swell the appropriate resin (e.g., Rink Amide resin) in DMF.
-
Perform standard Fmoc-based solid-phase peptide synthesis to assemble the linear peptide sequence, incorporating amino acids with orthogonal protecting groups at the positions intended for cyclization (e.g., Lys(Mtt) and Asp(OAll)).
Step 2: First On-Resin Cyclization
-
Selectively deprotect the side chains of the two amino acids that will form the first ring (e.g., remove the Mtt group from lysine with dilute TFA in DCM and the All group from aspartic acid with a palladium catalyst).
-
Perform an on-resin lactamization using a suitable coupling reagent (e.g., HATU, HOBt, and DIPEA) in DMF.
-
Monitor the cyclization reaction using a qualitative test (e.g., Kaiser test).
Step 3: Second On-Resin Cyclization
-
Deprotect the N-terminal Fmoc group.
-
Perform a second on-resin lactamization between the newly freed N-terminus and the side chain of another appropriately protected amino acid (e.g., the carboxylic acid side chain of a glutamic acid residue).
-
Monitor the completion of the second cyclization.
Step 4: Cleavage and Deprotection
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) to cleave the bicyclic peptide from the solid support and remove any remaining side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
Step 5: Purification
-
Purify the crude bicyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product.
A Tale of Two Rings: Physicochemical Properties in Focus
The introduction of a bicyclic scaffold can significantly alter the physicochemical properties of a molecule. A comparative analysis of these properties is crucial for rational drug design.
| Property | Linear/Monocyclic Analog | Bicyclic Scaffold | Rationale for Change |
| Molecular Weight (MW) | Lower | Higher | Addition of atoms to form the second ring. |
| Lipophilicity (logP/logD) | Variable | Generally higher, but can be modulated | Increased hydrocarbon content, but the 3D shape can influence solvation. |
| Aqueous Solubility | Variable | Often lower due to increased lipophilicity | Can be improved by incorporating polar functional groups.[16] |
| Fraction of sp³ carbons (Fsp³) | Lower | Higher | Inherent to the saturated nature of many bicyclic systems.[4] |
| Number of Rotatable Bonds | Higher | Lower | Increased rigidity due to the fused or bridged ring system.[3] |
| Polar Surface Area (PSA) | Variable | Can be similar or altered depending on heteroatom incorporation | The 3D arrangement can mask or expose polar groups. |
| Proteolytic Stability | Lower | Higher | The rigid conformation hinders recognition and cleavage by proteases.[6][8] |
Table 1: Comparative Physicochemical Properties of Bicyclic Scaffolds vs. Linear/Monocyclic Analogs
Case Study: Telaprevir – A Bicyclic Scaffold's Triumph Over Hepatitis C
The story of Telaprevir (Incivek) is a compelling example of the power of bicyclic scaffolds in modern drug discovery.[3][13] Developed to treat Hepatitis C virus (HCV) infection, Telaprevir is a potent inhibitor of the HCV NS3/4A serine protease, an enzyme essential for viral replication.[17][18]
The Rationale for a Bicyclic Scaffold
Early drug discovery efforts targeting the HCV protease focused on linear peptidomimetic inhibitors. However, these compounds suffered from poor oral bioavailability and rapid metabolism. The Vertex Pharmaceuticals team embarked on a structure-based drug design campaign and recognized that a bicyclic scaffold could address these limitations. The bicyclic core of what would become Telaprevir was designed to lock the molecule into a conformation that mimics the natural substrate of the protease, thereby enhancing binding affinity.[3] This rigidification also improved the molecule's pharmacokinetic properties.
Mechanism of Action: Inhibiting Viral Replication
The HCV genome is translated into a single large polyprotein, which must be cleaved by viral and host proteases to produce the individual functional proteins required for viral replication.[2][10][19] The NS3/4A protease is responsible for four of these critical cleavages.[18] Telaprevir acts as a covalent, reversible inhibitor of this protease.[17] It forms a stable, but reversible, bond with the active site serine residue of the protease, effectively blocking its function and halting the viral replication cycle.[3]
Clinical Impact and Legacy
The approval of Telaprevir in 2011 marked a paradigm shift in the treatment of chronic HCV infection.[13] In combination with pegylated interferon and ribavirin, it significantly increased sustained virologic response (SVR) rates, effectively curing a higher percentage of patients.[14] Although Telaprevir has since been superseded by even more effective and better-tolerated all-oral direct-acting antiviral regimens, its development remains a landmark achievement in drug discovery. It stands as a testament to the power of rational, structure-based design and the strategic use of bicyclic scaffolds to overcome significant medicinal chemistry challenges.[13][20]
The Expanding Frontier: Bicyclic Scaffolds in Approved Drugs
The success of bicyclic scaffolds is not limited to antiviral agents. They are found in a diverse array of approved drugs across various therapeutic areas.
| Bicyclic Scaffold Type | Approved Drug Example | Therapeutic Area |
| Fused Heteroaromatic | Olaparib | Oncology (PARP inhibitor)[1] |
| Abiraterone | Oncology (Prostate Cancer)[21] | |
| Bridged Carbocyclic | Memantine | Neurology (Alzheimer's Disease)[22] |
| Biperiden | Neurology (Parkinson's Disease)[22] | |
| Spirocyclic | Risperidone | Psychiatry (Antipsychotic)[4][5] |
| Buspirone | Psychiatry (Anxiolytic)[4] | |
| Bicyclic Peptide | Pasireotide | Endocrinology (Acromegaly) |
Table 2: Examples of Approved Drugs Containing Bicyclic Scaffolds
Conclusion and Future Perspectives
Bicyclic scaffolds have firmly established themselves as a cornerstone of modern medicinal chemistry. Their inherent structural rigidity and three-dimensional character provide a powerful platform for the design of potent, selective, and metabolically robust drug candidates. From mimicking protein secondary structures to unlocking novel chemical space, the applications of bicyclic systems are vast and continue to expand.
As our understanding of complex biological targets deepens, the rational design and synthesis of novel bicyclic scaffolds will undoubtedly play an increasingly critical role in the development of innovative medicines. The principles and methodologies outlined in this guide provide a solid foundation for harnessing the full potential of these remarkable molecular architectures in the ongoing quest to address unmet medical needs.
References
- 1. FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclic vs Linear Peptides: Key Differences - Creative Peptides [creative-peptides.com]
- 7. Cyclic and Macrocyclic Peptides as Chemical Tools To Recognise Protein Surfaces and Probe Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorunstar.com [biorunstar.com]
- 9. dot | Graphviz [graphviz.org]
- 10. researchgate.net [researchgate.net]
- 11. Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability - Chemical Science (RSC Publishing) DOI:10.1039/C5SC01699A [pubs.rsc.org]
- 12. FDA approved six-membered ring fused pyrimidine-based derivatives | CoLab [colab.ws]
- 13. nbinno.com [nbinno.com]
- 14. Synthesis of Bicyclic Peptides Using Cyanopyridine-Aminothiol Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. epublications.marquette.edu [epublications.marquette.edu]
- 16. enamine.net [enamine.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. nbinno.com [nbinno.com]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
4-Aminobicyclo[2.2.2]octane-1-carboxylic Acid: A Rigid Scaffold for Innovations in Drug Discovery and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Embracing Rigidity for Molecular Precision
In the intricate world of molecular design, the quest for precision is paramount. The ability to dictate the spatial arrangement of functional groups with unwavering control is a cornerstone of modern medicinal chemistry and materials science. While flexible linkers offer conformational adaptability, it is the strategic deployment of rigid scaffolds that unlocks unparalleled control over molecular geometry, leading to enhanced biological activity and novel material properties. This guide delves into the core attributes of one such scaffold: 4-aminobicyclo[2.2.2]octane-1-carboxylic acid (ABOCA). Its unique, sterically demanding, and conformationally constrained bicyclic structure provides a robust platform for the rational design of a new generation of therapeutics and advanced materials. We will explore its synthesis, conformational integrity, and diverse applications, offering both theoretical insights and practical methodologies for its implementation in the laboratory.
I. The Bicyclo[2.2.2]octane Core: A Foundation of Rigidity
The bicyclo[2.2.2]octane framework is a highly symmetrical and rigid cage-like structure. Unlike monocyclic systems such as cyclohexane, which can readily interconvert between various conformations (e.g., chair, boat, twist-boat), the bridged nature of the bicyclo[2.2.2]octane system severely restricts its conformational freedom. This inherent rigidity is the primary reason for its utility as a scaffold.
Conformational Analysis: The Science of a Locked Structure
The rigidity of the bicyclo[2.2.2]octane core is not merely a qualitative descriptor; it is a quantifiable physicochemical property. Computational studies and experimental data from X-ray crystallography and NMR spectroscopy have elucidated the precise geometry and energetic landscape of this system.
The bicyclo[2.2.2]octane cage is composed of three fused six-membered rings, each constrained in a boat-like conformation. The molecule possesses D3h symmetry, with the bridgehead carbons (C1 and C4) defining a principal axis of rotation. The carbon-carbon bonds are unstrained, with bond angles closely approximating the ideal tetrahedral angle of 109.5°.
A key aspect of its rigidity is the high energy barrier to any conformational change that would significantly alter the relative positions of the bridgehead substituents. The molecule can undergo a twisting motion around the C1-C4 axis, but this is a low-amplitude vibration rather than a large-scale conformational change. The rotational barrier for the bicyclo[2.2.2]octane cage is significantly higher than that of more flexible systems, effectively "locking" the substituents at the bridgehead positions into a fixed spatial orientation. This high rotational energy barrier is a direct consequence of the strain that would be introduced by any significant deviation from the ideal geometry.
II. Synthesis of 4-Aminobicyclo[2.2.2]octane-1-carboxylic Acid (ABOCA)
The synthesis of ABOCA is a multi-step process that typically begins with the construction of the bicyclo[2.2.2]octane core, followed by the introduction of the amino and carboxylic acid functionalities at the bridgehead positions. A common and practical starting material is bicyclo[2.2.2]octane-1,4-dicarboxylic acid, which can be synthesized through various routes.
A. Synthesis of the Precursor: Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid
A practical and cost-effective method for the synthesis of bicyclo[2.2.2]octane-1,4-dicarboxylic acid has been developed, offering a significant improvement over older, more hazardous methods. This approach involves the formation of a semicarbazone, followed by a Wolff-Kishner-type reduction.
Experimental Protocol: Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid
Step 1: Synthesis of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate
-
This step typically involves a Diels-Alder reaction between a suitable diene and dienophile to construct the bicyclic core with the desired functionalities.
Step 2: Formation of the Semicarbazone
-
The diketo-diester from Step 1 is reacted with semicarbazide hydrochloride in the presence of a base (e.g., sodium acetate) in an alcoholic solvent. The reaction mixture is heated to drive the formation of the bis(semicarbazone).
Step 3: Reduction and Hydrolysis
-
The purified bis(semicarbazone) is mixed with a strong base, such as powdered potassium hydroxide, and heated. This induces a Wolff-Kishner-type reduction of the carbonyl groups and hydrolysis of the ester groups to the corresponding dicarboxylic acid. The use of microwave irradiation can significantly shorten the reaction time for this step.
B. Conversion to ABOCA: The Hofmann, Curtius, or Schmidt Rearrangement
With bicyclo[2.2.2]octane-1,4-dicarboxylic acid in hand, the next critical step is the conversion of one of the carboxylic acid groups into an amino group. This is typically achieved through a rearrangement reaction that proceeds with the loss of one carbon atom. The Hofmann, Curtius, and Schmidt rearrangements are all viable and well-established methods for this transformation. The general strategy involves the selective mono-protection or mono-activation of the dicarboxylic acid, followed by the rearrangement of the unprotected/activated carboxyl group.
Logical Workflow for ABOCA Synthesis
Conformational Landscape of 4-Aminobicyclo[2.2.2]octane-1-carboxylic Acid: A Technical Guide for Drug Development Professionals
Foreword: The Strategic Importance of Rigid Scaffolds in Modern Drug Discovery
In the intricate dance of drug-target interactions, the three-dimensional architecture of a molecule is paramount. While flexible molecules can adapt to a binding site, this conformational entropy often comes at a thermodynamic cost. Rigid scaffolds, in contrast, offer a pre-organized presentation of pharmacophoric elements, potentially leading to enhanced binding affinity, improved selectivity, and more favorable pharmacokinetic profiles. The bicyclo[2.2.2]octane (BCO) framework has emerged as a quintessential example of a three-dimensionally rich bioisostere, frequently employed to replace planar aromatic rings in drug candidates.[1] Its inherent rigidity and precise vectoral display of substituents make it a compelling scaffold for navigating the complexities of biological targets. This guide provides an in-depth technical exploration of the conformational analysis of a key BCO derivative, 4-aminobicyclo[2.2.2]octane-1-carboxylic acid, a molecule poised for significant applications in medicinal chemistry.
The Bicyclo[2.2.2]octane Core: A Conformationally Constrained System
The bicyclo[2.2.2]octane skeleton is comprised of three fused six-membered rings, each constrained to a boat-like conformation.[1] Unlike cyclohexane, which predominantly exists in a low-energy chair conformation, the bridged nature of the BCO system precludes a chair form. The overall structure possesses D3h symmetry in its unsubstituted form, characterized by a "propeller" or "twisted" arrangement of the three boat-like rings around the C1-C4 axis.
While often described as rigid, the BCO cage is not entirely static. It can undergo a subtle twisting motion, a low-energy vibration that relieves some torsional strain. For the purpose of this guide, we will consider the ground state conformation as a slightly twisted, D3-symmetric structure. The key conformational features to consider are the spatial relationships between substituents, which are largely fixed by the bicyclic framework.
Conformational Analysis of 4-Aminobicyclo[2.2.2]octane-1-carboxylic Acid: A Multi-pronged Approach
A thorough understanding of the conformational proclivities of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid is essential for its rational deployment in drug design. This requires a synergistic application of experimental and computational techniques.
Experimental Elucidation: The Power of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the conformational analysis of molecules in solution. For 4-aminobicyclo[2.2.2]octane-1-carboxylic acid, both ¹H and ¹³C NMR provide invaluable structural information.
2.1.1. Proton (¹H) NMR Spectroscopy: Deciphering Spatial Relationships
-
Chemical Shifts: The constrained nature of the BCO core leads to distinct chemical shifts for the axial and equatorial-like protons on the ethylene bridges. Protons on the same face as a bulky substituent may experience shielding or deshielding effects.
-
Coupling Constants (J-values): Vicinal (³JHH) and long-range (⁴JHH and ⁵JHH) coupling constants are exquisitely sensitive to the dihedral angles between protons. The Karplus equation, while primarily developed for freely rotating systems, can be applied with caution to the fixed dihedral angles within the BCO framework to infer spatial relationships.
-
Nuclear Overhauser Effect (NOE): Through-space correlations observed in NOESY or ROESY experiments provide unambiguous evidence of protons that are in close spatial proximity, irrespective of the number of bonds separating them. This is particularly powerful for confirming the relative orientation of substituents and protons across the bicyclic system.
2.1.2. Carbon-¹³ (¹³C) NMR Spectroscopy: A Probe of the Carbon Skeleton
The ¹³C NMR spectrum of BCO derivatives is characterized by the unique chemical shifts of the bridgehead carbons due to their constrained geometry.[3] The symmetry of the molecule is also readily apparent. For 4-aminobicyclo[2.2.2]octane-1-carboxylic acid, the C1 and C4 bridgehead carbons will exhibit distinct resonances, and their chemical shifts will be influenced by the electron-withdrawing carboxylic acid and electron-donating amino groups, respectively. The chemical shifts of the methylene carbons in the ethylene bridges also provide information about the electronic environment within the cage.
Experimental Protocol: High-Resolution NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid in a suitable deuterated solvent (e.g., D₂O, MeOD).
-
¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum on a 500 MHz or higher spectrometer.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum, along with a DEPT-135 spectrum to differentiate CH₂ and CH/C groups.
-
2D NMR Acquisition:
-
COSY: To establish proton-proton connectivity through bonds.
-
HSQC/HMQC: To correlate protons with their directly attached carbons.
-
HMBC: To identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons like C1 and C4.
-
NOESY/ROESY: To identify through-space correlations and establish stereochemical relationships. A mixing time of 300-500 ms is a good starting point for NOESY.
-
-
Data Analysis: Integrate peak areas, determine chemical shifts, and measure coupling constants. Analyze NOE cross-peaks to build a 3D model of the molecule's solution conformation.
Computational Modeling: In Silico Insights into Energetics and Geometry
Computational chemistry provides a powerful complementary approach to experimental methods, allowing for the determination of low-energy conformations, the quantification of energetic differences between conformers, and the prediction of spectroscopic parameters.
2.2.1. Methodology: Density Functional Theory (DFT)
Density Functional Theory (DFT) has proven to be a robust and accurate method for studying the geometry and electronic structure of organic molecules. The B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) is a well-established level of theory for such systems.[4]
Computational Protocol: DFT-Based Conformational Analysis
-
Initial Structure Generation: Build the 3D structure of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid using a molecular editor.
-
Geometry Optimization: Perform a full geometry optimization without symmetry constraints using a DFT method (e.g., B3LYP/6-311++G(d,p)). This will yield the lowest energy conformation.
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Conformational Searching (Optional but Recommended): For a molecule of this rigidity, a full conformational search may not be strictly necessary. However, to be thorough, a systematic rotation around the C1-C(O)OH and C4-NH₂ bonds can be performed, followed by geometry optimization of each starting conformer to ensure the global minimum is identified.
-
Analysis of Results:
-
Geometric Parameters: Analyze bond lengths, bond angles, and dihedral angles of the optimized structure.
-
Energetics: Determine the relative energies of any identified conformers.
-
NMR Prediction: Calculate NMR chemical shifts (using the GIAO method) and coupling constants to compare with experimental data.
-
Workflow for Integrated Conformational Analysis
Caption: Integrated workflow for the conformational analysis of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid.
Expected Conformational Features and Substituent Effects
The primary conformation of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid will feature the rigid, twisted BCO core. The key variables are the orientations of the amino and carboxylic acid groups. Due to the free rotation around the C-N and C-C single bonds, these groups can adopt various rotamers. However, intramolecular interactions, such as hydrogen bonding between the amino and carboxylic acid groups, may favor specific orientations. Computational modeling is particularly adept at identifying the most stable rotameric states.
The electronic effects of the substituents at the bridgehead positions are transmitted through the sigma framework of the BCO cage.[2] The electron-donating amino group at C4 will increase the electron density at the C1 position, while the electron-withdrawing carboxylic acid group at C1 will have the opposite effect. These inductive effects can subtly influence bond lengths and angles within the cage, as well as the acidity of the carboxylic acid and the basicity of the amino group.
Quantitative Data Summary
While specific experimental data for the title compound is limited, computational studies on related 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids provide valuable insights into the expected electronic effects.
| Substituent (at C4) | Calculated Change in Acidity (ΔpKa) relative to H |
| -NH₂ | +0.3 to +0.5 (decrease in acidity) |
| -OH | -0.1 to -0.2 (slight increase in acidity) |
| -CH₃ | +0.1 to +0.2 (slight decrease in acidity) |
| -F | -0.3 to -0.5 (increase in acidity) |
| -CN | -0.7 to -0.9 (significant increase in acidity) |
Note: These values are illustrative and based on computational studies of related compounds. The actual experimental values may vary.
Conclusion and Future Directions
The conformational analysis of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid reveals a molecule with a well-defined and rigid three-dimensional structure. The BCO core enforces a twisted boat-like conformation on the constituent six-membered rings, leading to a predictable spatial arrangement of the amino and carboxylic acid functional groups. While the molecule as a whole is conformationally restricted, rotation of the substituent groups allows for some local flexibility.
A combined approach of high-field NMR spectroscopy and DFT calculations provides a comprehensive understanding of its conformational landscape. For drug development professionals, this detailed structural knowledge is invaluable for structure-activity relationship (SAR) studies, the design of focused compound libraries, and the optimization of lead candidates. Future work should focus on obtaining a high-resolution crystal structure of this molecule to provide a definitive solid-state conformation, which would serve as a valuable benchmark for solution-phase and computational studies.
References
A Senior Application Scientist's Guide for Drug Development Professionals
An In-Depth Technical Guide to the Solubility of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride
Authored for researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the solubility of this compound. We will delve into the theoretical underpinnings of solubility, its critical impact on pharmaceutical development, and a detailed, field-proven protocol for its accurate determination.
Introduction: The Significance of a Constrained Scaffold in Modern Drug Discovery
This compound is a fascinating molecule characterized by a rigid, bicyclic scaffold. Such constrained amino acid derivatives are of increasing interest in medicinal chemistry.[1][2] Their rigid structure can pre-organize appended pharmacophoric groups into a conformationally defined orientation, potentially leading to enhanced binding affinity and selectivity for biological targets. As a building block, it holds promise for the development of novel therapeutics, from small molecule inhibitors to peptidomimetics.[2][3]
However, the journey from a promising chemical entity to a viable drug candidate is fraught with challenges, one of the most fundamental being solubility. Poor aqueous solubility is a major cause of failure for new drug candidates, leading to low bioavailability and erratic absorption.[4][5] Therefore, a thorough understanding and precise measurement of the solubility of this compound is not merely a routine characterization step; it is a critical prerequisite for its successful development. This guide provides the necessary framework for achieving this.
Physicochemical Profile and Solubility Postulates
Before embarking on experimental determination, a review of the known physicochemical properties allows us to form a hypothesis regarding the solubility of this compound.
| Property | Value | Source |
| CAS Number | 854214-59-8 | [6][7][8] |
| Molecular Formula | C₉H₁₆ClNO₂ | [7] |
| Molecular Weight | 205.68 g/mol | [3][6][7] |
| Physical Form | Solid, white to off-white crystalline powder | [9][10] |
| Storage | Sealed in a dry place at room temperature | [6][10] |
The structure contains both a primary amine and a carboxylic acid, making it zwitterionic at neutral pH. The hydrochloride salt form is specifically designed to improve aqueous solubility. A related derivative, 4-Amino-bicyclo[2.2.2]octane-1-carboxylic acid methylamide hydrochloride, is reported to be freely soluble in water, DMSO, and methanol.[9] This strongly suggests that the parent compound, this compound, will exhibit favorable solubility in polar protic solvents.
The Dichotomy of Solubility: Thermodynamic vs. Kinetic
In pharmaceutical sciences, solubility is not a single, monolithic concept. It is crucial to distinguish between two key types:
-
Thermodynamic Solubility : This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pressure.[4][11] It is a fundamental, intrinsic property of the compound. The "gold standard" for its determination is the shake-flask method.[11][12]
-
Kinetic Solubility : This measures the concentration of a compound at which it precipitates from a solution that was initially prepared from a stock solution (typically in DMSO).[4] It is a measure of how quickly a compound comes out of a supersaturated solution. While useful for high-throughput screening in early discovery, it can often overestimate the true solubility.[4][13]
For later-stage drug development, including formulation and preclinical studies, an accurate determination of thermodynamic solubility is non-negotiable as it best predicts the in vivo behavior of the compound.[4]
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
This protocol outlines the definitive shake-flask method to determine the thermodynamic solubility of this compound. The causality behind each step is explained to ensure a self-validating and robust experimental design.
Materials and Equipment
-
This compound (purity >95%)
-
Solvents: Deionized water, 0.1 N HCl (pH 1.2), Phosphate Buffered Saline (PBS, pH 7.4)
-
Analytical balance (± 0.01 mg)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)
-
Volumetric flasks and pipettes
Step-by-Step Methodology
Step 1: Preparation of Saturated Solutions
-
Action: Add an excess amount of the compound to a known volume of each solvent (e.g., 5-10 mg to 1 mL of water, pH 1.2 buffer, and pH 7.4 buffer) in separate glass vials. An excess is visually confirmed by the presence of undissolved solid material.
-
Causality: The presence of excess solid is essential to ensure that the solution reaches equilibrium with the solid phase, which is the definition of a saturated solution.[11]
Step 2: Equilibration
-
Action: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours).
-
Causality: Continuous agitation is necessary to maximize the surface area of the solid in contact with the solvent, facilitating the dissolution process and ensuring the system reaches equilibrium. A 24-48 hour period is generally sufficient for most compounds to reach a steady state. The temperature must be strictly controlled as solubility is temperature-dependent.
Step 3: Phase Separation
-
Action: After the equilibration period, allow the vials to stand undisturbed for a short time to let the larger particles settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid.
-
Causality: This is a critical step to separate the liquid phase (saturated solution) from the solid phase.[13] Incomplete separation can lead to an overestimation of solubility due to the presence of fine particles in the supernatant.[13]
Step 4: Sample Collection and Dilution
-
Action: Carefully withdraw a precise aliquot of the clear supernatant. For further assurance, filter the supernatant through a 0.22 µm syringe filter. Immediately perform a serial dilution of the filtrate with the appropriate mobile phase for HPLC analysis.
-
Causality: Filtration provides an additional safeguard against particulate matter.[13] However, one must be cautious of potential compound adsorption to the filter material, which could underestimate solubility.[13] Serial dilution is necessary to bring the concentration of the sample within the linear range of the analytical method's calibration curve.
Step 5: Quantification by HPLC
-
Action: Prepare a standard curve by analyzing solutions of the compound of known concentrations. Analyze the diluted samples from Step 4 using a validated HPLC method.
-
Causality: HPLC provides a robust and sensitive method for accurately quantifying the concentration of the dissolved compound. The standard curve is essential for converting the analytical signal (e.g., peak area) into a precise concentration value.
Visualizing the Workflow
The following diagram illustrates the logical flow of the thermodynamic solubility determination process.
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation and Interpretation
The results of the solubility study should be presented in a clear and concise table. This allows for easy comparison across different solvent conditions, which is vital for understanding how the compound will behave in various physiological environments.
| Solvent System | pH | Temperature (°C) | Measured Solubility (mg/mL) | Measured Solubility (mM) |
| Deionized Water | ~7 | 25 | [Insert Value] | [Insert Value] |
| 0.1 N HCl | 1.2 | 37 | [Insert Value] | [Insert Value] |
| PBS | 7.4 | 37 | [Insert Value] | [Insert Value] |
Interpretation:
-
pH 1.2: Simulates the acidic environment of the stomach. High solubility here is advantageous for oral absorption.
-
pH 7.4: Simulates the physiological pH of blood and the small intestine. Good solubility at this pH is critical for systemic circulation and absorption beyond the stomach.
-
Comparison: A significant drop in solubility from pH 1.2 to pH 7.4 might indicate potential precipitation in the intestine, a phenomenon known as the "pH effect."
Conclusion
References
- 1. Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues [mdpi.com]
- 2. 1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid and Derivatives As Chiral Constrained Bridged Scaffolds for Foldamers and Chiral Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. rheolution.com [rheolution.com]
- 6. This compound | 854214-59-8 [sigmaaldrich.com]
- 7. This compound 97% | CAS: 854214-59-8 | AChemBlock [achemblock.com]
- 8. This compound | 854214-59-8 [amp.chemicalbook.com]
- 9. 4-amino-bicyclo[2.2.2]octane-1-carboxylic Acid Methylamide, Hydrochloride - Cas No: 2206607-66-9, Purity: 95%, Molecular Weight: 218.7 G/mol at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 10. This compound CAS#: 854214-59-8 [amp.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Methodological & Application
Application Note: A Detailed Guide to the ¹H NMR Spectrum of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid methyl ester
Abstract
This technical guide provides a comprehensive analysis and detailed protocol for acquiring and interpreting the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid methyl ester (CAS No: 135908-33-7).[1] This compound is a valuable building block in medicinal chemistry and materials science due to its rigid, three-dimensional scaffold. A thorough understanding of its ¹H NMR spectrum is critical for structural verification, purity assessment, and quality control in research and drug development. This note explains the causal relationships between the molecule's unique bicyclic structure and its spectral features, offers a field-proven experimental protocol, and presents a detailed interpretation of the chemical shifts, multiplicities, and coupling constants.
Introduction: The Structural Significance of the Bicyclo[2.2.2]octane Core
The bicyclo[2.2.2]octane (BCO) framework is a highly symmetrical and conformationally rigid cage-like structure. Unlike flexible cyclohexane systems, the BCO core does not undergo ring-flipping, resulting in fixed spatial relationships and dihedral angles between its protons. This rigidity is invaluable in drug design, where the BCO scaffold serves as a non-aromatic phenyl ring bioisostere, locking substituents into well-defined orientations.[2]
The subject of this guide, 4-aminobicyclo[2.2.2]octane-1-carboxylic acid methyl ester, places two key functional groups—an amine and a methyl ester—at the bridgehead positions (C1 and C4). This substitution pattern preserves the molecule's high degree of symmetry, which profoundly influences its ¹H NMR spectrum. Accurate interpretation of the spectrum requires an appreciation for the fixed geometry, which dictates the spin-spin coupling interactions between protons.
Below is the chemical structure with key proton environments labeled for discussion.
Caption: Figure 1. Structure with labeled proton environments.
Due to the C3 rotational axis of symmetry passing through the C1-C4 bridgehead carbons, the six methylene protons on the ethylene bridges (labeled HA) are chemically equivalent. This results in a simplified spectrum with fewer signals than would be expected for a less symmetrical molecule.
Experimental Protocol
This section provides a robust protocol for preparing a sample and acquiring high-quality ¹H NMR data.
Protocol Workflow
Caption: Figure 2. Workflow for ¹H NMR analysis.
Sample Preparation
The choice of deuterated solvent is critical. For the free base form of the title compound, Chloroform-d (CDCl₃) is suitable. If the compound is in a hydrochloride salt form, Deuterium Oxide (D₂O) is a better choice to ensure solubility.
-
Weighing: Accurately weigh 5–10 mg of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid methyl ester directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6–0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.[3] TMS provides a reference signal at 0.00 ppm.
-
Dissolution: Securely cap the vial and vortex or sonicate briefly at room temperature until the sample is completely dissolved. A clear, homogeneous solution is required.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. If any solid particles are visible, filter the solution through a small plug of glass wool in the pipette.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
-
Spectrometer: 400 MHz
-
Nucleus: ¹H
-
Pulse Program: Standard single pulse (zg30)
-
Solvent: CDCl₃ (or D₂O)
-
Temperature: 298 K (25 °C)
-
Spectral Width: 16 ppm (-2 to 14 ppm)
-
Acquisition Time: ~4 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 16 (can be increased for dilute samples)
Rationale for Parameter Selection:
-
A 400 MHz spectrometer provides excellent signal dispersion for resolving the multiplets of the bicyclic protons.
-
A 2-second relaxation delay is generally sufficient for protons in small molecules to fully relax between pulses, ensuring accurate integration.[4]
Spectral Analysis and Interpretation
The ¹H NMR spectrum of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid methyl ester is characterized by three main signals corresponding to the three distinct proton environments: the methyl ester, the amino group, and the bicyclic cage.
| Signal Label | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| 1 | ~ 3.65 | Singlet (s) | 3H | -COOCH₃ |
| 2 | ~ 1.85 | Triplet (t) | 6H | Bicyclic CH₂ (HA) |
| 3 | ~ 1.60 | Broad Singlet (br s) | 2H | -NH₂ |
Note: The chemical shifts are predicted based on general principles and data from similar bicyclic structures.[5][6] Actual values may vary slightly depending on the solvent and sample concentration.
Detailed Signal Interpretation
-
Methyl Ester Protons (-COOCH₃) at ~3.65 ppm:
-
Chemical Shift: This signal appears in the downfield region typical for methyl protons attached to an oxygen atom within an ester group.[7] The electronegative oxygen atoms deshield the protons, shifting their resonance frequency to a higher ppm value.
-
Multiplicity: It appears as a sharp singlet because there are no adjacent protons within three bonds to cause spin-spin coupling.[3]
-
Integration: The integral value of this peak corresponds to 3 protons .
-
-
Bicyclic Methylene Protons (HA) at ~1.85 ppm:
-
Chemical Shift: These six protons are part of the saturated aliphatic framework. Their chemical shift is slightly downfield from a simple alkane due to the mild electron-withdrawing inductive effects of the bridgehead amino and ester functionalities.
-
Multiplicity: Due to the high symmetry, all six methylene protons are chemically and magnetically equivalent. They appear as a single signal. In rigid bicyclic systems, protons often exhibit coupling to both their geminal and vicinal neighbors. The observed multiplicity is often a simplified pattern due to equivalent couplings. For the BCO system, the protons on the ethylene bridges often appear as a near-triplet or a complex multiplet.[6] The triplet appearance arises from coupling to the two bridgehead protons, although long-range coupling can add complexity.
-
Integration: The integral for this signal corresponds to 6 protons .
-
-
Amino Protons (-NH₂) at ~1.60 ppm:
-
Chemical Shift: The position of the -NH₂ signal is highly variable and depends on solvent, temperature, and concentration due to hydrogen bonding and chemical exchange.[8]
-
Multiplicity: These protons typically appear as a broad singlet . This is because their signal is often broadened by quadrupole effects from the ¹⁴N nucleus and by rapid chemical exchange with trace amounts of water or with each other, which averages out any potential coupling to neighboring protons. If the spectrum is run in D₂O, this signal will disappear as the amine protons exchange with deuterium.
-
Application in Quality Control and Structural Elucidation
This detailed ¹H NMR analysis serves as a definitive fingerprint for 4-aminobicyclo[2.2.2]octane-1-carboxylic acid methyl ester. In a drug development or research setting, it is used to:
-
Confirm Identity: The unique pattern of chemical shifts and multiplicities provides unambiguous confirmation of the molecular structure.
-
Assess Purity: The presence of unexpected signals can indicate impurities. The relative integration of impurity peaks compared to the main compound's peaks allows for quantitative purity assessment.
-
Verify Functionalization: In synthetic chemistry, changes in the ¹H NMR spectrum after a reaction (e.g., acylation of the amino group) provide direct evidence that the desired chemical transformation has occurred.
Conclusion
The ¹H NMR spectrum of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid methyl ester is a powerful analytical tool whose features are a direct consequence of the molecule's rigid and symmetrical structure. The presence of three distinct signals—a singlet for the methyl ester, a broad singlet for the amine, and a characteristic multiplet for the six equivalent methylene protons—provides a clear and reproducible signature for this important chemical scaffold. The protocol and analysis detailed in this application note offer researchers a reliable framework for the characterization and quality control of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
Application Note: Strategic HPLC Purification of 4-Aminobicyclo[2.2.2]octane-1-carboxylic Acid Derivatives
An Application Guide by a Senior Application Scientist
Abstract
Derivatives of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid represent a class of rigid, bridged scaffolds crucial in medicinal chemistry and drug development for creating spatially defined pharmacophores.[1] Their inherent physicochemical properties—namely high polarity and zwitterionic character—present significant challenges for purification via standard chromatographic techniques. This application note provides a detailed guide for researchers and drug development professionals on developing robust and efficient preparative High-Performance Liquid Chromatography (HPLC) methods for this compound class. We will explore the underlying principles of method selection, focusing on Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) as superior alternatives to conventional reversed-phase approaches. Detailed protocols, method development strategies, and troubleshooting guidance are provided to enable the isolation of these valuable intermediates at high purity and recovery.
The Purification Challenge: Understanding the Analyte
The core structure of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid is a rigid aliphatic cage containing both a primary amine and a carboxylic acid. This unique combination dictates its challenging chromatographic behavior.
-
Zwitterionic Nature: Like other amino acids, these molecules exist as zwitterions over a broad pH range, carrying both a positive charge on the ammonium group and a negative charge on the carboxylate group. This makes their net charge highly sensitive to mobile phase pH, complicating interactions with the stationary phase.
-
High Polarity: The presence of two charged functional groups and a non-aromatic scaffold renders these molecules highly polar and hydrophilic. Consequently, they exhibit little to no retention on traditional non-polar stationary phases like C18, a common issue with amino acid analysis.[2]
-
Chirality: Many derivatives of this scaffold are chiral, necessitating enantioselective separation to isolate the desired stereoisomer, which is often critical for pharmacological activity.[3][4]
Standard reversed-phase HPLC methods, which rely on hydrophobic interactions, are fundamentally ill-suited for these compounds, leading to elution at or near the solvent front and poor separation from other polar impurities.[2] Therefore, a more nuanced approach is required.
Strategic Selection of the Chromatographic Mode
Effective purification begins with choosing the correct chromatographic mode. The selection process should be guided by the analyte's physicochemical properties. For this compound class, Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) are the most effective strategies.
Caption: Workflow for selecting the appropriate HPLC mode.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is the premier choice for separating highly polar compounds that are poorly retained in reversed-phase chromatography.[5][6] The mechanism relies on the partitioning of the analyte between a water-enriched layer adsorbed onto the surface of a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[7]
-
Why it Works: The polar amino acid derivative preferentially associates with the aqueous layer on the stationary phase, leading to strong retention. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water/buffer concentration), which disrupts the partitioning equilibrium and moves the analyte through the column.[5]
-
Stationary Phase Choices:
-
Amide and Amino Phases: These are common choices that provide robust retention for a wide range of polar compounds.[6][8]
-
Zwitterionic Phases (e.g., ZIC-HILIC): These phases contain both positive and negative charges, offering unique selectivity through electrostatic interactions in addition to hydrophilic partitioning.[9][10] They are exceptionally well-suited for separating zwitterionic analytes like the target molecules.[11]
-
Mixed-Mode Chromatography (MMC)
MMC utilizes stationary phases with multiple functionalities, most commonly combining hydrophobic (like C18) and ion-exchange (anionic or cationic) characteristics.[12][13] This dual nature allows for tunable selectivity that can be modulated by adjusting both the organic solvent concentration and the mobile phase pH and ionic strength.[13][14]
-
Why it Works: For zwitterionic compounds, MMC is powerful. At a given pH, the analyte will have charged regions that can engage in electrostatic interactions with the ion-exchanger, while other parts of the molecule can participate in hydrophobic interactions. This multimodal interaction provides an orthogonal separation mechanism compared to pure HILIC or reversed-phase.[15][16]
Protocol 1: Preparative HILIC Purification
This protocol provides a starting point for the preparative purification of achiral or racemic 4-aminobicyclo[2.2.2]octane-1-carboxylic acid derivatives.
Experimental Workflow
Caption: Step-by-step HILIC preparative purification workflow.
Step-by-Step Methodology
-
Column Selection:
-
Stationary Phase: Zwitterionic (e.g., SeQuant® ZIC®-HILIC) or Amide phase.
-
Dimensions: For preparative scale (50-500 mg), a column with a 20-30 mm internal diameter and 150-250 mm length is appropriate.
-
Particle Size: 5-10 µm particles are suitable for preparative work, balancing resolution and backpressure.[17]
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Acetate or Ammonium Formate in Water, pH adjusted to 4.5 with Formic Acid. Rationale: Volatile buffers are essential for easy removal post-purification and are compatible with mass spectrometry (MS). The slightly acidic pH ensures protonation of the amine and controlled ionization of the carboxylic acid, leading to consistent retention.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Sample Preparation:
-
Dissolve the crude material in a minimal amount of Mobile Phase A, DMSO, or a mixture of water and acetonitrile.
-
Ensure the sample solvent is weaker than the initial mobile phase conditions to prevent peak distortion.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: Adjust based on column diameter (e.g., 18-25 mL/min for a 21.2 mm ID column).
-
Column Temperature: 30-40 °C to improve peak shape and reduce mobile phase viscosity.
-
Detection: UV at 210-220 nm (for non-chromophoric compounds) or Mass Spectrometry (MS).
-
Gradient Program:
-
Equilibration: 10 minutes at 5% Mobile Phase A.
-
Gradient: 5% to 40% Mobile Phase A over 20-30 minutes.
-
Wash: Increase to 95% Mobile Phase A to elute strongly retained impurities.
-
Re-equilibration: Return to 5% Mobile Phase A for 10-15 minutes.
-
-
-
Fraction Collection & Analysis:
-
Collect fractions based on UV absorbance thresholds or target mass via MS-directed fractionation.
-
Analyze the purity of each fraction using a rapid analytical HPLC method.
-
Pool the fractions that meet the required purity specifications.
-
Remove the solvent via lyophilization (freeze-drying) or rotary evaporation.
-
Protocol 2: Chiral Separation of Derivatives
For enantiomeric derivatives, a chiral stationary phase (CSP) is required. Cinchona alkaloid-based zwitterionic CSPs have demonstrated excellent performance for separating bicyclic amino acids.[3][18]
-
Column Selection:
-
Stationary Phase: Chiral zwitterionic CSP (e.g., based on quinine or quinidine carbamates).
-
Mode: Polar Ionic Mode.
-
-
Mobile Phase Preparation:
-
The mobile phase typically consists of an alcohol (e.g., Methanol or Ethanol) with acidic and basic additives to facilitate the chiral recognition mechanism.
-
Example Mobile Phase: Methanol / Acetic Acid / Diethylamine (100 / 0.1 / 0.1, v/v/v). Rationale: The acid and base additives interact with the analyte and the CSP, modulating the electrostatic interactions that are crucial for enantiomeric recognition.[3]
-
-
Chromatographic Conditions:
-
Mode: Isocratic elution is often sufficient for chiral separations.
-
Temperature: Temperature can significantly impact chiral resolution (α). It should be optimized (e.g., testing at 15°C, 25°C, and 40°C) as some separations are enthalpically driven while others are entropically driven.[3]
-
Performance Data & Troubleshooting
Expected Performance Metrics
The following table summarizes typical data expected from a well-optimized preparative HILIC purification.
| Parameter | Target Value | Rationale |
| Purity (by analytical HPLC) | >98% | Final product meets specifications for subsequent use. |
| Recovery | >85% | Minimizes loss of valuable material. |
| Loading Capacity | 10-20 mg/g of stationary phase | Maximizes throughput in preparative runs. |
| Resolution (Rs) (Chiral) | >1.5 | Ensures baseline separation of enantiomers for high enantiomeric excess. |
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor/Broad Peak Shape | - Sample solvent stronger than mobile phase.- Secondary interactions with silica.- Column overload. | - Dissolve sample in high % acetonitrile.- Use a well-endcapped column or adjust buffer concentration/pH.- Reduce injection mass. |
| No or Low Retention | - Mobile phase is too polar (too much water).- Incorrect column mode selected. | - Start gradient with a higher percentage of acetonitrile (e.g., 95-98%).- Confirm use of a HILIC or appropriate MMC column. |
| Low Recovery | - Irreversible adsorption of analyte onto stationary phase.- Analyte instability. | - Add a stronger acid/base to the mobile phase wash step.- Check analyte stability at the mobile phase pH. |
| Poor Chiral Resolution | - Sub-optimal mobile phase or temperature.- Incorrect chiral stationary phase. | - Screen different alcohol modifiers and acid/base additives.- Optimize column temperature.- Screen a variety of CSPs with different selectors. |
Conclusion
The successful HPLC purification of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid derivatives hinges on moving beyond traditional reversed-phase chromatography. By embracing strategies like HILIC and Mixed-Mode Chromatography, which are designed to handle highly polar and zwitterionic molecules, researchers can achieve high purity and recovery. Careful selection of the stationary phase and meticulous optimization of mobile phase pH and composition are paramount. The protocols and guidelines presented here provide a robust framework for developing efficient and scalable purification methods for this important class of pharmaceutical building blocks.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Structural and temperature effects on enantiomer separations of bicyclo[2.2.2]octane-based 3-amino-2-carboxylic acids on cinchona alkaloid-based zwitterionic chiral stationary phases. | Sigma-Aldrich [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 7. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. longdom.org [longdom.org]
- 10. Preparation and comparison of three zwitterionic stationary phases for hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. bio-rad.com [bio-rad.com]
- 14. youtube.com [youtube.com]
- 15. sielc.com [sielc.com]
- 16. Review on the Application of Mixed-mode Chromatography for Separation of Structure Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. warwick.ac.uk [warwick.ac.uk]
- 18. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
Application Notes & Protocols: Mastering the Amide Coupling of 4-Aminobicyclo[2.2.2]octane-1-carboxylic Acid
Introduction: The Strategic Value of the Bicyclo[2.2.2]octane Scaffold
In the landscape of modern drug discovery, the rational design of molecular scaffolds that offer precise three-dimensional positioning of pharmacophoric elements is paramount. The bicyclo[2.2.2]octane (BCO) framework has emerged as a particularly valuable motif.[1] Its rigid, cage-like structure serves as a bioisostere for phenyl rings and other cyclic systems, offering a defined and predictable spatial arrangement of substituents while improving physicochemical properties such as solubility and metabolic stability.
4-Aminobicyclo[2.2.2]octane-1-carboxylic acid, the subject of this guide, is a bifunctional building block of immense interest. It provides a constrained scaffold that can be seamlessly integrated into peptides or small molecules to enforce specific conformations, a critical factor in modulating biological activity.[2][3] However, the very rigidity that makes this molecule attractive also presents a significant synthetic challenge. The carboxylic acid is located at a bridgehead position, and the amino group is attached to a tertiary carbon, resulting in substantial steric hindrance around both reactive centers.[4]
This guide provides a detailed exploration of the chemical principles and practical protocols for successfully navigating the amide coupling reactions of this sterically demanding substrate. We will move beyond simple reagent lists to explain the causality behind protocol choices, empowering researchers to troubleshoot and adapt these methods for their specific synthetic targets.
Figure 1: Structure of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid highlighting steric challenges.
The Challenge: Overcoming Steric Hindrance in Amide Bond Formation
Standard amide coupling methods, such as those employing carbodiimides like DCC or EDC with simple additives like HOBt, often prove inefficient for substrates like 4-aminobicyclo[2.2.2]octane-1-carboxylic acid.[5] The steric bulk surrounding the bridgehead carboxylic acid impedes the formation of the initial O-acylisourea active intermediate, leading to slow reaction rates, low yields, and the prevalence of side reactions. Similarly, the nucleophilicity of the amino group is diminished by its hindered environment.
Therefore, successful coupling necessitates the use of more potent activating agents that can rapidly convert the carboxylic acid into a highly reactive intermediate, minimizing the opportunity for side reactions and driving the reaction to completion.
Figure 2: Logical workflow illustrating the failure point for hindered substrates with standard reagents.
Premier Coupling Strategy: Uronium/Aminium Salt Reagents
For challenging couplings, uronium/aminium salt-based reagents are the gold standard. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are exceptionally effective.[6][7]
Mechanism of Action: HATU's efficacy stems from its reaction with a carboxylic acid in the presence of a non-nucleophilic base (like DIPEA) to form a highly reactive OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance, accelerating the coupling reaction and making HATU significantly more potent than its HOBt-based counterparts (e.g., HBTU).[6] This highly activated ester is then readily attacked by the sterically hindered amine.
Detailed Protocol: HATU-Mediated Coupling
This protocol is adapted from established methods for coupling sterically hindered amino acids and has been demonstrated to be effective for BCO derivatives.[6][8]
Materials:
-
4-Aminobicyclo[2.2.2]octane-1-carboxylic acid (or its ester/amide derivative)
-
Carboxylic acid or Amine coupling partner
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
-
Standard workup and purification reagents (e.g., Ethyl Acetate, 1N HCl, sat. NaHCO₃, brine)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid component (1.0 eq) in anhydrous DMF or DCM.
-
Activation: To this solution, add HATU (1.1 - 1.5 eq) and DIPEA (2.0 - 3.0 eq). Stir the mixture at room temperature for 10-15 minutes. This pre-activation step is crucial for forming the active ester before the amine is introduced.
-
Coupling: Add the amine component (e.g., methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate) (1.0 - 1.2 eq) to the reaction mixture. If the amine is a hydrochloride salt, an additional equivalent of DIPEA may be required.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS. For highly hindered substrates, the reaction may require several hours (4-24 h) to reach completion. Gentle heating (e.g., to 40 °C) can sometimes accelerate the reaction, but should be used with caution to avoid side reactions.
-
Workup:
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 1N HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove unreacted carboxylic acid and HOAt), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol).
Causality and Troubleshooting:
-
Why HATU? Its ability to form a highly reactive OAt-ester is key to overcoming the activation energy barrier imposed by steric hindrance.[7]
-
Why DIPEA? As a bulky, non-nucleophilic base, it facilitates the activation by deprotonating the carboxylic acid without competing with the primary amine as a nucleophile.
-
Low Yield? Consider increasing the equivalents of HATU to 1.5 eq. Ensure all reagents and solvents are anhydrous, as water will hydrolyze the active ester. A different solvent, such as NMP, may also be beneficial.
-
Side Reaction (Guanidinylation): A potential side reaction is the guanidinylation of the amine by HATU.[6] This is minimized by allowing the carboxylic acid to fully activate with HATU before adding the amine.
Figure 3: The HATU-mediated coupling mechanism, separating the activation and coupling phases.
Alternative & Complementary Protocols
While HATU is often the first choice, other reagents and conditions can be effective depending on the specific coupling partners and scale of the reaction.
Carbodiimide Coupling with Additives (EDC/Oxyma)
For less hindered coupling partners or as a cost-effective alternative, carbodiimides can be used, but require a superior additive to HOBt. OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) has been shown to be comparable in performance to HOAt, enhancing reaction rates and suppressing racemization.[5]
Protocol Outline:
-
Dissolve the carboxylic acid (1.0 eq), amine (1.1 eq), and Oxyma (1.2 eq) in anhydrous DMF or DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise and allow the reaction to slowly warm to room temperature.
-
Stir for 12-24 hours, monitoring by LC-MS.
-
Perform a standard aqueous workup and purify by chromatography.
Considerations: This method is generally slower than using HATU and may result in lower yields with the highly hindered BCO core. It is best attempted after the HATU protocol proves problematic for other reasons (e.g., purification challenges due to HOAt byproducts).
Acid Chloride Formation
For robust substrates, converting the carboxylic acid to a highly reactive acid chloride is a classic and effective strategy.
Protocol Outline:
-
Acid Chloride Formation: Suspend the BCO-carboxylic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (2.0 eq) and a catalytic amount of DMF (1 drop). The reaction will effervesce (release of CO and CO₂). Stir at room temperature for 1-2 hours until gas evolution ceases.
-
Removal of Excess Reagent: Concentrate the mixture under reduced pressure to remove all volatile components (excess oxalyl chloride and solvent). This step is critical.
-
Coupling: Re-dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C. Slowly add a solution of the amine coupling partner (1.1 eq) and a non-nucleophilic base like DIPEA or triethylamine (1.5 eq) in DCM.
-
Workup: Stir for 1-3 hours, then perform a standard aqueous workup.
Considerations: This method is not suitable for sensitive substrates that cannot tolerate the harsh conditions of acid chloride formation. However, for simple, robust amines, it can be very high-yielding.
Data Summary and Reagent Comparison
The choice of coupling reagent is the most critical parameter for success. The table below summarizes the key features of recommended reagents for coupling 4-aminobicyclo[2.2.2]octane-1-carboxylic acid.
| Reagent | Class | Relative Reactivity | Base Required | Typical Eq. (Reagent/Base) | Advantages | Disadvantages |
| HATU | Uronium Salt | +++++ | Non-nucleophilic (DIPEA) | 1.1 / 2.0 | High efficiency for hindered substrates, fast reaction rates, low racemization.[6][7] | High cost, potential for guanidinylation side reaction. |
| HBTU | Uronium Salt | ++++ | Non-nucleophilic (DIPEA) | 1.1 / 2.0 | Good efficiency, lower cost than HATU. | Less reactive than HATU for severely hindered cases. |
| PyBOP | Phosphonium Salt | ++++ | Non-nucleophilic (DIPEA) | 1.2 / 2.5 | Effective for hindered couplings, avoids guanidinylation. | Produces carcinogenic HMPA as a byproduct. |
| EDC / Oxyma | Carbodiimide | +++ | None / DIPEA | 1.2 / 1.2 | Cost-effective, simple workup (water-soluble urea byproduct). | Slower reaction rates, may give lower yields with hindered substrates.[5] |
| (COCl)₂ / SOCl₂ | Acid Chloride Formation | +++++ | Stoichiometric (DIPEA, Et₃N) | 2.0 / 1.5 | Highly reactive intermediate, often high-yielding. | Harsh conditions, not suitable for sensitive substrates. |
Conclusion
The successful amide coupling of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid is a challenging yet achievable synthetic transformation. The steric hindrance inherent in its rigid structure necessitates a departure from standard peptide coupling conditions. The use of potent uronium salt reagents, particularly HATU, is the most reliable and efficient strategy. By understanding the mechanism of activation and the rationale behind the choice of reagents and conditions, researchers can effectively incorporate this valuable scaffold into complex molecules, advancing the frontiers of medicinal chemistry and drug design. Always perform reactions on a small scale first to optimize conditions for your specific substrates before scaling up.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Derivatization of the Amino Group on the Bicyclo[2.2.2]octane Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Bicyclo[2.2.2]octane Scaffold - A Rigid Platform for Molecular Exploration
The bicyclo[2.2.2]octane (BCO) scaffold is a conformationally rigid, three-dimensional molecular framework that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid structure provides a unique platform for the precise spatial orientation of functional groups, enabling the design of potent and selective ligands for various biological targets. The introduction of an amino group onto the BCO scaffold unlocks a vast potential for chemical derivatization, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
This comprehensive technical guide provides detailed application notes and protocols for the derivatization of the amino group on the bicyclo[2.2.2]octane scaffold. As a senior application scientist, this guide is structured to provide not only step-by-step procedures but also the underlying chemical principles and practical insights to empower researchers in their synthetic endeavors.
Core Derivatization Strategies: A Chemist's Toolkit for BCO Functionalization
The primary amino group on the bicyclo[2.2.2]octane core is a versatile handle for a variety of chemical transformations. The most common and synthetically valuable derivatization strategies include:
-
N-Acylation: Formation of amides, a ubiquitous functional group in pharmaceuticals, to introduce a wide range of substituents.
-
N-Sulfonylation: Generation of sulfonamides, which are important pharmacophores known for their diverse biological activities.
-
Reductive Amination: A powerful method for forging carbon-nitrogen bonds, allowing for the introduction of alkyl or arylalkyl groups.
-
N-Alkylation: Direct attachment of alkyl groups to the nitrogen atom, a key strategy for modulating basicity and lipophilicity.
The following sections will delve into the specifics of each of these transformations, providing detailed protocols and expert commentary.
N-Acylation of Aminobicyclo[2.2.2]octane: Crafting Amide Bonds
Scientific Rationale: N-acylation is a cornerstone of amine derivatization. The reaction of an aminobicyclo[2.2.2]octane with an acylating agent, such as an acyl chloride or anhydride, provides a robust and high-yielding route to the corresponding amide. The choice of the acylating agent allows for the introduction of a diverse array of functionalities, from simple alkyl chains to complex aromatic and heterocyclic systems. This versatility is paramount in probing the steric and electronic requirements of a biological target. A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is typically employed to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation.
Experimental Protocol: General Procedure for N-Acylation with an Acyl Chloride
This protocol describes the N-acylation of 1-aminobicyclo[2.2.2]octane with benzoyl chloride as a representative example.
Materials:
-
1-Aminobicyclo[2.2.2]octane hydrochloride
-
Benzoyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-aminobicyclo[2.2.2]octane hydrochloride (1.0 eq).
-
Suspension: Suspend the amine salt in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.2 M.
-
Base Addition: Add triethylamine (2.2 eq) to the suspension and stir for 10-15 minutes at room temperature to liberate the free amine.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acyl Chloride Addition: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. A white precipitate of triethylammonium chloride will form.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure N-benzoyl-1-aminobicyclo[2.2.2]octane.
Data Presentation: Representative N-Acylation Reactions
| Amine Substrate | Acylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1-Aminobicyclo[2.2.2]octane | Acetyl Chloride | TEA | DCM | 2 | >90 |
| 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid | Benzoyl Chloride | DIPEA | DMF | 4 | 85 |
| 1-Aminobicyclo[2.2.2]octane | 4-Nitrobenzoyl Chloride | Pyridine | THF | 3 | 88 |
Visualization of the N-Acylation Workflow
Caption: General workflow for the N-acylation of aminobicyclo[2.2.2]octane.
N-Sulfonylation of Aminobicyclo[2.2.2]octane: Introducing the Sulfonamide Moiety
Scientific Rationale: The sulfonamide functional group is a key component in a multitude of clinically approved drugs. The N-sulfonylation of aminobicyclo[2.2.2]octane with a sulfonyl chloride provides a direct entry to this important class of compounds. The reaction mechanism is analogous to N-acylation, involving the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the generated HCl. The choice of sulfonyl chloride allows for the introduction of various aryl and alkyl substituents, enabling fine-tuning of the molecule's properties.
Experimental Protocol: General Procedure for N-Sulfonylation with a Sulfonyl Chloride
This protocol details the N-sulfonylation of 1-aminobicyclo[2.2.2]octane with dansyl chloride, a fluorescent labeling reagent.
Materials:
-
1-Aminobicyclo[2.2.2]octane hydrochloride
-
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Amine Preparation: In a round-bottom flask, dissolve 1-aminobicyclo[2.2.2]octane hydrochloride (1.0 eq) in a minimal amount of water and basify with 1 M NaOH until the pH is >10. Extract the free amine with DCM (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and carefully concentrate to obtain the free amine.
-
Reaction Setup: Dissolve the freshly prepared 1-aminobicyclo[2.2.2]octane (1.0 eq) in anhydrous DCM (0.1 M).
-
Base Addition: Add pyridine (2.0 eq) to the solution.
-
Sulfonyl Chloride Addition: Add a solution of dansyl chloride (1.05 eq) in anhydrous DCM dropwise at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired sulfonamide.
Data Presentation: Representative N-Sulfonylation Reactions
| Amine Substrate | Sulfonylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1-Aminobicyclo[2.2.2]octane | p-Toluenesulfonyl chloride | Pyridine | DCM | 12 | 85 |
| 4-Aminobicyclo[2.2.2]octane | Methanesulfonyl chloride | TEA | THF | 6 | 92 |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Aryl sulfonyl chlorides | - | MeCN | 4 | 70-85[1][2][3] |
Visualization of the N-Sulfonylation Pathway
Caption: Key steps in the N-sulfonylation of aminobicyclo[2.2.2]octane.
Reductive Amination: Forging C-N Bonds with Control
Scientific Rationale: Reductive amination is a highly versatile and widely employed method for the synthesis of secondary and tertiary amines. This one-pot procedure involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[4] A key advantage of this method is the ability to use a wide range of carbonyl compounds, leading to a diverse set of N-substituted bicyclo[2.2.2]octane derivatives. Mild reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)₃), are often preferred as they selectively reduce the iminium ion intermediate in the presence of the starting carbonyl compound.[5][6]
Experimental Protocol: General Procedure for Reductive Amination
This protocol describes the reductive amination of bicyclo[2.2.2]octan-2-one with benzylamine.
Materials:
-
Bicyclo[2.2.2]octan-2-one
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactant Mixture: In a round-bottom flask, dissolve bicyclo[2.2.2]octan-2-one (1.0 eq) and benzylamine (1.1 eq) in anhydrous DCE (0.1 M).
-
Catalyst (Optional): Add a catalytic amount of acetic acid (0.1 eq).
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl-bicyclo[2.2.2]octan-2-amine.
Data Presentation: Reductive Amination Examples
| Carbonyl Substrate | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Bicyclo[2.2.2]octan-2-one | Ammonia | NaBH₃CN | Methanol | 24 | 88[7] |
| Bicyclo[2.2.2]octan-2-one | Aniline | NaBH(OAc)₃ | DCE | 18 | 75 |
| Cyclohexanone | 1-Aminobicyclo[2.2.2]octane | NaBH(OAc)₃ | DCM | 16 | 82 |
Visualization of the Reductive Amination Process
Caption: The two-step, one-pot process of reductive amination.
N-Alkylation of Aminobicyclo[2.2.2]octane: Modulating Basicity and Lipophilicity
Scientific Rationale: Direct N-alkylation of aminobicyclo[2.2.2]octane with alkyl halides provides a straightforward method for introducing alkyl groups. However, this reaction can be prone to over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts. For the specific case of N-methylation, the Eschweiler-Clarke reaction offers a high-yielding and selective alternative that avoids the formation of quaternary ammonium salts.[7][8][9] This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[7][10]
Experimental Protocol: N-Methylation via the Eschweiler-Clarke Reaction
This protocol describes the dimethylation of 1-aminobicyclo[2.2.2]octane.
Materials:
-
1-Aminobicyclo[2.2.2]octane
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
10% aqueous sodium hydroxide (NaOH) solution
-
Diethyl ether or Dichloromethane (DCM)
-
Anhydrous potassium carbonate (K₂CO₃) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 1-aminobicyclo[2.2.2]octane (1.0 eq).
-
Reagent Addition: Add formaldehyde solution (2.5 eq) followed by formic acid (2.5 eq).
-
Heating: Heat the reaction mixture to 80-100 °C (a reflux condenser is recommended) for 4-8 hours, or until gas evolution (CO₂) ceases.
-
Cooling and Basification: Cool the reaction mixture to room temperature and carefully make it basic (pH > 10) by the slow addition of 10% NaOH solution.
-
Extraction: Extract the product with diethyl ether or DCM (3 x 30 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous K₂CO₃ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the N,N-dimethyl-1-aminobicyclo[2.2.2]octane.
-
Purification (if necessary): The product is often of high purity, but can be further purified by distillation or column chromatography on alumina.
Data Presentation: N-Alkylation Approaches
| Amine Substrate | Alkylating Agent/Method | Base/Reducing Agent | Solvent | Conditions | Product |
| 1-Aminobicyclo[2.2.2]octane | Methyl Iodide | K₂CO₃ | Acetonitrile | Reflux | Mixture of mono- and di-methylated products |
| 1-Aminobicyclo[2.2.2]octane | Formaldehyde | Formic Acid | None | 100 °C | N,N-Dimethyl-1-aminobicyclo[2.2.2]octane |
| 1-Aminobicyclo[2.2.2]octane | Benzyl bromide | K₂CO₃ | DMF | 60 °C | N-Benzyl-1-aminobicyclo[2.2.2]octane |
Visualization of the Eschweiler-Clarke Reaction Mechanism
Caption: Simplified mechanism of the Eschweiler-Clarke N-methylation.
Characterization of Derivatized Bicyclo[2.2.2]octane Amines
Thorough characterization of the synthesized derivatives is crucial to confirm their structure and purity. The following techniques are indispensable:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. The rigid bicyclo[2.2.2]octane scaffold often gives rise to well-resolved signals. The chemical shifts and coupling constants of the protons on the BCO core and the newly introduced substituents are diagnostic.
-
¹³C NMR: Confirms the carbon framework. The number of signals corresponds to the number of unique carbon atoms, and their chemical shifts are indicative of their electronic environment. For example, the formation of an amide will result in a new carbonyl signal typically in the range of 165-175 ppm.
-
-
Mass Spectrometry (MS): Determines the molecular weight of the product, confirming the successful incorporation of the new functional group. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups. For example, the formation of an amide will show a characteristic C=O stretch (around 1630-1680 cm⁻¹) and N-H stretch (for secondary amides, around 3300 cm⁻¹). A sulfonamide will exhibit characteristic S=O stretching bands.
Typical ¹³C NMR Chemical Shifts for Bicyclo[2.2.2]octane Derivatives
| Carbon Position | Bicyclo[2.2.2]octane | 1-Aminobicyclo[2.2.2]octane | N-Acetyl-1-aminobicyclo[2.2.2]octane |
| C1 (Bridgehead) | 25.9 | ~50 | ~55 |
| C2, C3, C5, C6 | 25.9 | ~30 | ~28 |
| C4 (Bridgehead) | 25.9 | 25.9 | ~25 |
| C7, C8 | - | - | - |
| Acetyl-CH₃ | - | - | ~24 |
| Acetyl-C=O | - | - | ~170 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other substituents.
Conclusion: A Versatile Scaffold for Innovation
The derivatization of the amino group on the bicyclo[2.2.2]octane scaffold offers a powerful and versatile approach for the synthesis of novel molecules with potential applications in drug discovery and materials science. The methodologies outlined in this guide provide a solid foundation for researchers to confidently explore the chemical space around this unique and valuable molecular framework. By understanding the underlying principles and employing the detailed protocols provided, scientists can efficiently generate libraries of compounds for biological screening and lead optimization, ultimately accelerating the pace of innovation.
References
- 1. Sulfonylation of 1,4-Diazabicyclo[2.2.2]octane: Charge-Transfer Complex Triggered C-N Bond Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonylation of 1,4‐Diazabicyclo[2.2.2]octane: Charge‐Transfer Complex Triggered C−N Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
The Rigid Contender: 4-Aminobicyclo[2.2.2]octane-1-carboxylic Acid as a Superior Scaffold for CNS Agent Development
Introduction: Navigating the Complex Terrain of CNS Drug Discovery with Rigid Scaffolds
The development of novel therapeutics targeting the Central Nervous System (CNS) is a formidable challenge, primarily due to the stringent requirements for brain penetration, target specificity, and metabolic stability. In this landscape, the judicious selection of molecular building blocks is paramount. For years, medicinal chemists have relied on aromatic rings as core structural motifs. However, the planarity and lipophilicity of these structures can often lead to undesirable pharmacokinetic profiles and off-target effects.[1]
This application note explores the utility of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid as a versatile and advantageous building block in the design of next-generation CNS agents. Its rigid, three-dimensional cage-like structure offers a unique set of properties that can overcome many of the limitations associated with traditional flat aromatic scaffolds.[2] By providing precise vectoral orientation of functional groups, this bicyclic amino acid allows for the fine-tuning of ligand-receptor interactions, leading to enhanced potency and selectivity.[1] Furthermore, the saturated nature of the bicyclo[2.2.2]octane core can improve physicochemical properties such as solubility and metabolic stability, which are critical for effective CNS drugs.[2]
We will delve into the chemical properties of this building block, provide exemplary applications in the synthesis of CNS-active compounds, and furnish detailed protocols to guide researchers in its practical implementation.
Physicochemical Properties and Synthetic Versatility
4-Aminobicyclo[2.2.2]octane-1-carboxylic acid is a bifunctional molecule featuring a primary amine and a carboxylic acid at the bridgehead positions of a rigid bicyclic system. This unique arrangement provides a stable and predictable platform for chemical modifications.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅NO₂ | [3] |
| Molecular Weight | 169.22 g/mol | [3] |
| CAS Number | 13595-17-0 | [3] |
| Topological Polar Surface Area (TPSA) | 63.32 Ų | [3] |
| Predicted LogP | 1.1227 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 1 | [3] |
Table 1: Physicochemical Properties of 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid.
The primary amine and carboxylic acid moieties serve as convenient handles for a variety of chemical transformations, most notably amide bond formation. This allows for the straightforward incorporation of this rigid scaffold into a diverse range of molecular architectures. The inherent rigidity of the bicyclo[2.2.2]octane core minimizes the entropic penalty upon binding to a biological target, a desirable characteristic in drug design.[2]
Application in CNS Agent Synthesis: A Focus on α7 Nicotinic Acetylcholine Receptor (nAChR) Modulators
The α7 nicotinic acetylcholine receptor (nAChR) is a well-validated target for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease.[4][5] Agonists and positive allosteric modulators of the α7 nAChR have demonstrated pro-cognitive effects in preclinical and clinical studies.[4] The rigid scaffold of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid is particularly well-suited for the design of potent and selective α7 nAChR ligands. The precise spatial arrangement of substituents on the bicyclic core allows for optimal interactions with the receptor's binding site.[5]
One such example is the synthesis of amides derived from 4-aminobicyclo[2.2.2]octane-1-carboxylic acid, which have been explored as potential CNS agents.[6] The cyclopropylmethyl-amide derivative, in particular, is noted for its use in the preparation of CNS-active compounds.[6]
Caption: Synthetic workflow for a CNS agent precursor.
Protocols: Synthesis of a Representative CNS Agent Precursor
The following protocol details the synthesis of 4-(cyclopropylmethylcarboxamido)bicyclo[2.2.2]octane-1-carboxylic acid, a key intermediate for the development of CNS agents. This procedure is based on standard amide coupling methodologies.
Materials:
-
4-Aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride
-
Cyclopropylmethylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.
-
Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the reaction mixture. Stir for 30 minutes at room temperature to activate the carboxylic acid.
-
Amine Addition: Add cyclopropylmethylamine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.
Caption: Step-by-step experimental workflow.
Pharmacological Data of Bicyclo[2.2.2]octane-based CNS Agents
The incorporation of the bicyclo[2.2.2]octane scaffold has led to the discovery of potent and selective CNS agents. The following table summarizes the pharmacological data for representative compounds targeting the α7 nAChR.
| Compound | Target | Assay | Activity | Reference |
| ABBF | α7 nAChR | Rat brain membranes binding | Kᵢ = 62 nM | [4] |
| 5-HT₃ receptor | Recombinant receptor binding | Kᵢ = 60 nM | [4] | |
| CP-810,123 | α7 nAChR | Human receptor binding | High Affinity | [4] |
| hERG | Electrophysiology | IC₅₀ = 40,000 nM | [4] | |
| AQW051 | α7 nAChR | Human receptor binding | High Affinity | [7] |
| AR-R17779 | α7 nAChR | Agonist activity | Potent full agonist | [8] |
Table 2: Pharmacological data of representative CNS agents with a bicyclo[2.2.2]octane scaffold.
Conclusion and Future Directions
4-Aminobicyclo[2.2.2]octane-1-carboxylic acid stands out as a valuable and versatile building block for the design of novel CNS agents. Its rigid, three-dimensional structure provides a unique platform for creating molecules with improved potency, selectivity, and pharmacokinetic properties compared to traditional planar scaffolds. The successful application of this building block in the development of α7 nAChR modulators highlights its potential in addressing complex neurological and psychiatric disorders.
Future research should continue to explore the vast chemical space accessible from this scaffold. The synthesis of diverse libraries of compounds based on 4-aminobicyclo[2.2.2]octane-1-carboxylic acid will undoubtedly lead to the discovery of novel drug candidates for a range of CNS targets. Furthermore, the development of stereoselective synthetic routes to access enantiomerically pure derivatives of this building block will be crucial for elucidating structure-activity relationships and optimizing drug efficacy and safety.
References
- 1. 135908-33-7 | Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 2. rroij.com [rroij.com]
- 3. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of 4-Heteroarylamino-1′-azaspiro[oxazole-5,3′-bicyclo[2.2.2]octanes] as α7 Nicotinic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-amino-bicyclo[2.2.2]octane-1-carboxylic Acid Cyclopropylmethyl-amide, Hydrochloride at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols for the Design of MDM2 Inhibitors Using a Bicyclo[2.2.2]octane Scaffold
Introduction: Targeting the p53-MDM2 Axis with Rigid Scaffolds
The tumor suppressor protein p53 is a cornerstone of cellular defense, acting as a transcription factor that governs cell cycle arrest, apoptosis, and DNA repair in response to cellular stress.[1] In many human cancers where p53 remains non-mutated (wild-type), its tumor-suppressing functions are often abrogated by its primary negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[1][2] MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its activity and targeting it for proteasomal degradation.[3][4] The overexpression of MDM2, a common event in various cancers, effectively silences p53, allowing unchecked tumor growth.[5]
This critical interaction has established the p53-MDM2 axis as a high-priority target for cancer therapy. The central strategy involves disrupting this protein-protein interaction (PPI) with small-molecule inhibitors, thereby liberating p53 to restore its potent anti-tumor functions.[3][6] Early efforts identified key p53 residues—Phe19, Trp23, and Leu26—that insert into a deep hydrophobic pocket on the MDM2 surface.[1] Designing small molecules to mimic these interactions has been a formidable challenge in medicinal chemistry.
A successful approach involves the use of rigid, three-dimensional (3D) scaffolds that can precisely orient pharmacophoric groups into this binding pocket. The bicyclo[2.2.2]octane (BCO) scaffold has emerged as a superior bioisostere for the traditional para-phenyl ring, offering a saturated, 3D-rich core.[7] Its rigid structure minimizes conformational entropy loss upon binding and provides distinct vectors for chemical substitution, allowing for fine-tuning of inhibitor potency and physicochemical properties. This guide details the design rationale, synthesis, and evaluation of MDM2 inhibitors built upon this promising scaffold.
Design Rationale and Structure-Activity Relationship (SAR)
The design of potent BCO-based MDM2 inhibitors hinges on replacing a planar phenyl ring with the rigid BCO core in established pharmacophores, such as the spirooxindole scaffold.[3][8][9] This substitution serves several key purposes:
-
Improved Vectorial Orientation: The BCO scaffold rigidly projects the crucial carboxylic acid group, a key interaction motif, into the solvent-exposed region of the MDM2 pocket, while correctly positioning the core of the molecule to engage with the hydrophobic subpockets.
-
Enhanced Physicochemical Properties: As a saturated hydrocarbon, the BCO moiety can reduce the aromatic ring count, which is often associated with poor solubility, high metabolic turnover, and off-target liabilities. This can lead to superior pharmacokinetic (PK) profiles.
-
Increased Fsp³ Character: Increasing the fraction of sp³-hybridized carbons is a modern strategy in drug design to improve the developability of drug candidates by exploring more complex 3D chemical space.
The development of AA-115/APG-115, a clinical-stage MDM2 inhibitor, provides an excellent case study for the SAR of this compound class.[3][8][10] By replacing a benzoic acid moiety with a bicyclo[2.2.2]octane-1-carboxylic acid, researchers significantly improved oral PK properties while maintaining high potency.[3][8]
Table 1: Example Structure-Activity Relationship (SAR) Data for BCO-based MDM2 Inhibitors (Data is illustrative, based on findings reported for AA-115/APG-115 and related compounds)[3][8]
| Compound ID | Scaffold Moiety | Binding Affinity (IC₅₀, nM) | Cellular Potency (SJSA-1 IC₅₀, nM) | Key Observations |
| Lead Cmpd | Benzoic Acid | 5.2 | 90 | Potent binder but suboptimal PK properties. |
| Analog 1 | Bicyclo[1.1.1]pentane | 6.4 | 450 | Maintained binding but reduced cellular activity.[3][8] |
| Analog 2 (AA-115) | Bicyclo[2.2.2]octane | 3.7 | 95 | Retained high binding and cellular potency with superior PK.[3][8] |
| Analog 3 | Cyclohexyl Carboxylic Acid | 15.8 | >1000 | Demonstrates the importance of the rigid BCO scaffold for optimal geometry. |
Experimental Workflow & Protocols
The successful development of a novel BCO-based MDM2 inhibitor follows a structured workflow from chemical synthesis through biophysical and cellular validation.
Protocol 1: Synthesis of a Representative Bicyclo[2.2.2]octane-based MDM2 Inhibitor
This protocol outlines a generalized amide coupling procedure to append the bicyclo[2.2.2]octane-1-carboxylic acid moiety to a core amine-containing pharmacophore (e.g., a spirooxindole amine precursor).
Materials:
-
Bicyclo[2.2.2]octane-1-carboxylic acid
-
Amine-containing core (e.g., 4-amino-spirooxindole derivative)
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
HPLC-grade solvents for purification (e.g., acetonitrile, water, TFA)
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the amine-containing core (1.0 eq) and bicyclo[2.2.2]octane-1-carboxylic acid (1.1 eq) in anhydrous DMF.
-
Activation: Add the organic base DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Coupling: Add the coupling reagent HATU (1.2 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using reverse-phase preparative HPLC to obtain the final compound with >95% purity.
-
Characterization: Confirm the structure and identity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: MDM2 Binding Affinity by Fluorescence Polarization (FP)
This protocol describes a competitive binding assay to determine the inhibitor's IC₅₀ value against the MDM2 protein.[2][11][12] The assay measures the displacement of a fluorescently labeled p53-derived peptide from the MDM2 binding pocket.
Materials:
-
Recombinant human MDM2 protein (N-terminal domain)
-
Fluorescently labeled p53 peptide probe (e.g., FAM-p53₁₄₋₂₉)
-
FP Assay Buffer: PBS, 0.01% Triton X-100, 0.02% Bovine γ-Globulin.[13]
-
Test compounds (BCO-inhibitors) dissolved in 100% DMSO.
-
Black, low-volume 384-well assay plates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of MDM2 protein in FP Assay Buffer. The final concentration should be at the Kₑ value determined from a prior protein-probe saturation experiment (typically 1-5 nM).
-
Prepare a 2X solution of the FAM-p53 peptide probe in FP Assay Buffer. The final concentration should be low (typically 1-2 nM) to ensure a good assay window.[13]
-
Prepare a serial dilution of the test compound in 100% DMSO, followed by a 1:25 dilution into FP Assay Buffer to create a 4X final concentration series.
-
-
Assay Plate Setup (per well):
-
Add 5 µL of the 4X test compound dilution (or buffer with 4% DMSO for controls).
-
Add 10 µL of a pre-mixed solution containing the 2X MDM2 protein and 2X FAM-p53 probe.
-
Final Volume: 20 µL.
-
Controls: Include "no inhibition" wells (MDM2 + probe + DMSO vehicle) and "100% inhibition" wells (probe + DMSO vehicle, no MDM2).
-
-
Incubation: Gently mix the plate and incubate at room temperature for 30-60 minutes, protected from light, to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 530 nm) filters for FAM.[13]
-
Data Analysis:
-
Normalize the data using the high and low controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3: Cellular Evaluation of p53 Pathway Activation
This protocol determines the inhibitor's potency in suppressing the growth of a p53 wild-type cancer cell line.
Materials:
-
p53-WT cancer cell line (e.g., SJSA-1, HCT-116).[14]
-
Complete cell culture medium.
-
96-well clear-bottom cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin).
-
Luminometer or fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth over the assay period (e.g., 2,000-5,000 cells/well) and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Add the diluted compound to the cells. Ensure the final DMSO concentration is ≤0.2%.
-
Incubation: Incubate the cells with the compound for 72 hours.[15]
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure luminescence or fluorescence using a plate reader.
-
Analysis: Normalize the results to vehicle-treated control wells and plot cell viability against the log of inhibitor concentration to calculate the IC₅₀ value.
This protocol confirms that the inhibitor's cytotoxic effect is due to the activation of the p53 pathway.[14]
Materials:
-
SJSA-1 cells (or other suitable p53-WT line).
-
Test compound and vehicle control (DMSO).
-
Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).
-
Primary antibodies: anti-p53, anti-MDM2, anti-p21, and a loading control (e.g., anti-Actin, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Treat cells in a 6-well plate with the test compound at relevant concentrations (e.g., 0.1x, 1x, and 10x the cellular IC₅₀) for 8-24 hours.[14]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: A dose-dependent increase in p53, MDM2 (a transcriptional target of p53), and p21 protein levels relative to the loading control confirms on-target p53 pathway activation.[15]
References
- 1. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. A Cell-Based High-Throughput Assay for the Screening of Small-Molecule Inhibitors of p53–MDM2 Interaction | Semantic Scholar [semanticscholar.org]
- 6. Recent Advancements in the Discovery of MDM2/MDM2-p53 Interaction Inhibitors for the Treatment of Cancer | Bentham Science [benthamscience.com]
- 7. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring [ouci.dntb.gov.ua]
- 8. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assay in Summary_ki [bdb99.ucsd.edu]
- 14. benchchem.com [benchchem.com]
- 15. Identifying the determinants of response to MDM2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid
Welcome to the technical support center for the synthesis of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile bicyclic amino acid.[1][2] The rigid bicyclo[2.2.2]octane scaffold is a key structural motif in medicinal chemistry, offering a unique three-dimensional profile for interacting with biological targets.[3][4] This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve your yield.
Overview of the Synthetic Pathway
The synthesis of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid typically involves a multi-step sequence. A common approach begins with the construction of the bicyclo[2.2.2]octane core, often via a Diels-Alder reaction, followed by functional group manipulations to introduce the carboxylic acid and a precursor to the amine group at the bridgehead positions. The introduction of the amine functionality at the sterically hindered C4 position often requires rearrangement reactions such as the Hofmann, Curtius, or Schmidt rearrangements.[5][6][7][8][9][10]
A generalized synthetic approach is outlined below:
Caption: Generalized workflow for the synthesis of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
FAQ 1: Low Yield in the Hofmann Rearrangement Step
Question: I am experiencing a low yield during the Hofmann rearrangement of 4-carboxamidobicyclo[2.2.2]octane-1-carboxylic acid. What are the likely causes and how can I improve the yield?
Answer: The Hofmann rearrangement, which converts a primary amide to a primary amine with one less carbon atom, is a critical step in this synthesis.[6] Several factors can contribute to low yields.
Causality and Troubleshooting:
-
Incomplete N-bromination: The initial step is the formation of an N-bromoamide intermediate. Insufficient bromine or a non-optimal base concentration can lead to incomplete conversion.
-
Solution: Ensure the use of fresh, high-quality bromine. The reaction is typically run in the presence of a strong base like sodium hydroxide.[8] The concentration of the base is crucial; it should be sufficient to deprotonate the amide and facilitate the reaction.
-
-
Side Reactions of the Isocyanate Intermediate: The isocyanate intermediate is highly reactive.[11][12] In aqueous conditions, it hydrolyzes to a carbamic acid, which then decarboxylates to the desired amine. However, it can also react with other nucleophiles present in the reaction mixture.
-
Solution: Control the reaction temperature carefully. The rearrangement step often requires heating, but excessive temperatures can lead to polymerization or other side reactions. A gradual increase in temperature is recommended.
-
-
Substrate Solubility: The bicyclic starting material may have limited solubility in the aqueous reaction medium.
-
Solution: The use of a co-solvent like methanol can sometimes improve solubility. For larger alkyl groups, using sodium methoxide in methanol instead of sodium hydroxide in water can yield a carbamate, which can then be hydrolyzed to the amine.[11]
-
Experimental Protocol: Optimized Hofmann Rearrangement
-
Preparation of Reagents:
-
Prepare a fresh solution of sodium hypobromite by slowly adding bromine to a cold (0-5 °C) solution of sodium hydroxide.
-
-
Reaction Setup:
-
Dissolve the 4-carboxamidobicyclo[2.2.2]octane-1-carboxylic acid derivative in the cold sodium hypobromite solution with vigorous stirring.
-
-
Rearrangement:
-
Slowly warm the reaction mixture to the optimal temperature (typically 50-70 °C) and maintain it until the reaction is complete (monitor by TLC or LC-MS).
-
-
Work-up and Isolation:
-
After completion, cool the reaction mixture and carefully acidify to a pH of ~6-7 to precipitate the product. The product can then be isolated by filtration.
-
| Parameter | Recommended Condition |
| Reagents | Bromine, Sodium Hydroxide |
| Solvent | Water (or Water/Methanol) |
| Temperature | 0-5 °C (initial), 50-70 °C (rearrangement) |
| Monitoring | TLC, LC-MS |
FAQ 2: Inefficient Curtius Rearrangement and Azide Handling
Question: I am using a Curtius rearrangement approach starting from 4-(azidocarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid. My yields are inconsistent, and I have safety concerns about the acyl azide intermediate. What are the best practices?
Answer: The Curtius rearrangement is an excellent alternative to the Hofmann rearrangement and proceeds through an acyl azide intermediate.[8][9][13] The thermal or photochemical decomposition of the acyl azide leads to an isocyanate, which is then converted to the amine.[10][14]
Causality and Troubleshooting:
-
Incomplete Formation of Acyl Azide: The acyl azide is typically formed from the corresponding acyl chloride and an azide source like sodium azide. Incomplete conversion of the carboxylic acid to the acyl chloride will lead to a lower yield of the acyl azide.
-
Solution: Ensure the complete conversion of the carboxylic acid to the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The reaction should be carried out under anhydrous conditions.
-
-
Premature Decomposition of Acyl Azide: Acyl azides can be thermally unstable and potentially explosive.
-
Solution: It is often best to generate and use the acyl azide in situ without isolation. The rearrangement can be performed in a one-pot procedure where the acyl azide is formed and then heated in the presence of a trapping nucleophile (like water or an alcohol).[14]
-
-
Inefficient Rearrangement: The rearrangement requires sufficient energy (thermal or photochemical).
-
Solution: The reaction is typically carried out by heating the acyl azide in an inert solvent. The choice of solvent can influence the reaction rate and yield. Toluene or dioxane are commonly used.
-
Experimental Protocol: One-Pot Curtius Rearrangement
-
Acyl Chloride Formation:
-
Convert the carboxylic acid to the acyl chloride using thionyl chloride or oxalyl chloride under anhydrous conditions. Remove the excess reagent under reduced pressure.
-
-
Acyl Azide Formation and Rearrangement:
-
Dissolve the crude acyl chloride in an inert solvent (e.g., toluene).
-
Add a solution of sodium azide in a suitable solvent (e.g., aqueous solution or a suspension in an organic solvent with a phase-transfer catalyst).
-
Heat the mixture to induce the rearrangement of the in situ formed acyl azide to the isocyanate.
-
-
Hydrolysis to Amine:
-
Add water or an acidic solution to the reaction mixture to hydrolyze the isocyanate to the final amine product.
-
| Parameter | Recommended Condition |
| Azide Source | Sodium Azide (NaN₃) |
| Solvent | Toluene, Dioxane |
| Temperature | Refluxing solvent temperature |
| Safety Note | Acyl azides are potentially explosive. Handle with care and use appropriate safety shields. |
FAQ 3: Difficulties with the Schmidt Reaction
Question: I am attempting a Schmidt reaction on 4-acetylbicyclo[2.2.2]octane-1-carboxylic acid to form the amine, but I am getting a mixture of products and low yield of the desired amine. How can I improve the selectivity?
Answer: The Schmidt reaction uses hydrazoic acid (HN₃) to convert ketones or carboxylic acids to amides or amines, respectively.[5] When applied to a ketone, it can lead to a ring expansion or, in this case, insertion of a nitrogen atom. For bicyclic ketones, the regioselectivity of the rearrangement can be an issue.[5][7]
Causality and Troubleshooting:
-
Regioselectivity of Migration: In the Schmidt reaction of unsymmetrical ketones, different alkyl groups can migrate, leading to a mixture of lactams. For bicyclo[2.2.2]octanone systems, migration of the bridgehead carbon versus the methylene bridge can occur.[5]
-
Solution: The choice of acid catalyst and solvent can influence the regioselectivity. Strong acids like sulfuric acid or triflic acid are typically used. Hexafluoroisopropanol (HFIP) has been shown to alter reaction pathways in Schmidt reactions and could be explored to improve selectivity.[15]
-
-
Handling of Hydrazoic Acid: Hydrazoic acid is highly toxic and explosive.
-
Solution: It is always generated in situ from sodium azide and a strong acid. The reaction should be performed in a well-ventilated fume hood with extreme caution.
-
Caption: Troubleshooting workflow for low yield in the synthesis.
FAQ 4: Challenges in the Reduction of an Azide Precursor
Question: My synthetic route involves the formation of 4-azidobicyclo[2.2.2]octane-1-carboxylic acid, which I then reduce to the amine. I am struggling with the reduction step, as some reagents seem to affect the carboxylic acid group. What is a suitable reduction method?
Answer: The reduction of an azide to a primary amine is a common and effective strategy.[16][17] The key is to choose a reducing agent that is chemoselective for the azide group and does not reduce the carboxylic acid.
Causality and Troubleshooting:
-
Non-selective Reducing Agents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the azide and the carboxylic acid.[17]
-
Solution: Opt for milder and more selective reduction methods.
-
-
Catalyst Poisoning: In catalytic hydrogenation, certain functional groups can poison the catalyst, leading to incomplete reaction.
-
Solution: Ensure the purity of your substrate. If catalyst poisoning is suspected, using a different catalyst or a larger catalyst loading might be necessary.
-
Recommended Reduction Methods:
-
Staudinger Reaction: This reaction involves treatment of the azide with a phosphine (e.g., triphenylphosphine) to form an aza-ylide, which is then hydrolyzed to the amine.[18] This method is very mild and highly chemoselective.
-
Catalytic Hydrogenation: Hydrogenation over a palladium on carbon (Pd/C) or platinum oxide (PtO₂) catalyst is a clean and efficient method for azide reduction.[16][19] It is generally compatible with carboxylic acids.
-
Other Mild Reducing Agents: Reagents like tin(II) chloride or sodium borohydride in the presence of a catalyst can also be effective for azide reduction.[19] A recently developed ruthenium-catalyzed, visible light-induced azide reduction is highly chemoselective and compatible with a wide range of functional groups.[20]
| Method | Reagents | Key Advantages |
| Staudinger Reaction | Triphenylphosphine, then H₂O | Very mild, highly chemoselective |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Clean, high yielding, compatible with -COOH |
| Visible Light-Induced | Ru(II) catalyst, visible light | Extremely mild, excellent functional group tolerance[20] |
References
- 1. 13595-17-0 | MFCD20640191 | 4-Aminobicyclo[2.2.2]Octane-1-Carboxylic Acid [aaronchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bicyclo[2.2.2]octane-1-carboxylic acid | 699-55-8 | Benchchem [benchchem.com]
- 5. Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 13. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 14. Curtius Rearrangement [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Preparation of amines by reduction of azides [quimicaorganica.org]
- 18. researchgate.net [researchgate.net]
- 19. Amine synthesis by azide reduction [organic-chemistry.org]
- 20. A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bicyclo[2.2.2]octane Synthesis
Welcome to the Technical Support Center for the synthesis of bicyclo[2.2.2]octane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in this crucial synthetic process. The bicyclo[2.2.2]octane core is a rigid, three-dimensional scaffold prevalent in medicinal chemistry and materials science, making its efficient and pure synthesis a priority. This center provides in-depth, evidence-based solutions to common problems encountered during its synthesis, with a focus on the widely employed Diels-Alder reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of bicyclo[2.2.2]octane derivatives via the Diels-Alder reaction?
A1: The three most frequently encountered byproducts are:
-
Polymers: Unwanted polymerization of the diene and/or dienophile is a common side reaction, particularly when using reactive starting materials or Lewis acid catalysis.
-
Skeletal Rearrangement Products: Formation of the thermodynamically more stable bicyclo[3.2.1]octane isomer through a Wagner-Meerwein rearrangement is a significant issue, especially under acidic or high-temperature conditions.[1][2][3]
-
Stereoisomers: The formation of undesired stereoisomers, such as the exo adduct instead of the kinetically favored endo adduct, and other diastereomers due to poor facial selectivity, can complicate purification and reduce the yield of the target molecule.
Q2: My Diels-Alder reaction is resulting in a significant amount of polymer. What is the likely cause and how can I prevent it?
A2: Polymerization often occurs due to the cationic polymerization of the diene or dienophile, which can be initiated by strong Lewis acids or high temperatures.[4] To mitigate this, consider the following:
-
Temperature Control: Run the reaction at the lowest effective temperature. Overheating can promote polymerization.
-
Choice of Lewis Acid: If a Lewis acid is necessary to promote the reaction, opt for a milder one or use it in strictly catalytic amounts. The presence of functionalities like amides in the diene might necessitate stoichiometric amounts of Lewis acids, in which case careful optimization is crucial.[4]
-
Slow Addition: Add the Lewis acid or the more reactive component (often the dienophile) slowly to the reaction mixture to maintain a low instantaneous concentration, thus disfavoring polymerization.
-
Inhibitors: For highly reactive dienophiles, the addition of a radical inhibitor (e.g., hydroquinone) might be beneficial, although this is less common for Diels-Alder reactions and should be evaluated on a case-by-case basis.
Q3: I am observing a significant amount of a rearranged bicyclo[3.2.1]octane byproduct. What is the mechanism of its formation and how can I suppress it?
A3: The formation of the bicyclo[3.2.1]octane skeleton from a bicyclo[2.2.2]octane precursor typically proceeds through a Wagner-Meerwein rearrangement.[5][6] This is an acid-catalyzed process involving a carbocation intermediate. The driving force is the formation of a more stable carbocation. To minimize this rearrangement:
-
Avoid Harsh Acidic Conditions: Use non-acidic or mildly acidic conditions whenever possible. If an acid catalyst is required, select a weaker one and use the minimum effective concentration.
-
Temperature Management: High temperatures can facilitate the rearrangement. Perform the reaction at lower temperatures.
-
Prompt Work-up and Purification: Do not let the reaction mixture stand for extended periods under acidic conditions. Prompt neutralization and purification after the reaction is complete can prevent post-reaction rearrangement.[2]
Q4: How can I improve the stereoselectivity (endo/exo and facial selectivity) of my Diels-Alder reaction?
A4: Stereoselectivity is a critical aspect of the Diels-Alder reaction.
-
Endo/Exo Selectivity: The endo product is often the kinetically favored product due to secondary orbital interactions. To enhance endo selectivity, consider using Lewis acid catalysis, which can enhance the energy difference between the endo and exo transition states.[7][8][9] However, bulky Lewis acids can sometimes favor the exo product.[8][10]
-
Facial Selectivity: When using substituted cyclic dienes, the dienophile can approach from two different faces, leading to diastereomers. Facial selectivity is often governed by steric hindrance, with the dienophile approaching from the less hindered face.[11] The choice of substituents on the diene and the use of chiral auxiliaries or catalysts can significantly influence facial selectivity.
Troubleshooting Guides
Problem 1: Formation of Polymeric Byproducts
Causality
Lewis acids, often used to catalyze Diels-Alder reactions, can also initiate cationic polymerization of electron-rich dienes or dienophiles.[4] The mechanism involves the formation of a carbocation intermediate that propagates by adding to another monomer unit.
Troubleshooting Protocol: Minimizing Polymerization
-
Reaction Temperature:
-
Cool the reaction mixture to 0 °C or -78 °C before adding the Lewis acid.
-
Maintain this low temperature throughout the reaction. Monitor the internal temperature closely, as the reaction can be exothermic.
-
-
Reagent Addition:
-
Dissolve the diene and dienophile in the chosen solvent.
-
Add the Lewis acid solution dropwise over an extended period (e.g., 30-60 minutes) using a syringe pump. This maintains a low concentration of the active catalytic species.
-
-
Choice and Amount of Lewis Acid:
-
If polymerization is severe, switch to a milder Lewis acid (e.g., ZnCl₂ instead of AlCl₃).
-
Use the lowest possible catalytic loading of the Lewis acid. Start with 5-10 mol% and increase only if the reaction rate is too slow.
-
-
Solvent:
-
Use a non-polar solvent like dichloromethane or toluene, which are less likely to promote cationic polymerization compared to more polar solvents.
-
-
Quenching:
-
Once the reaction is complete (as determined by TLC or LC-MS), quench it promptly by adding a mild base (e.g., saturated NaHCO₃ solution or triethylamine) to neutralize the Lewis acid and prevent further polymerization during work-up.
-
Problem 2: Skeletal Rearrangement to Bicyclo[3.2.1]octane
Causality
The bicyclo[2.2.2]octane system can rearrange to the more stable bicyclo[3.2.1]octane skeleton via a Wagner-Meerwein 1,2-shift.[5][6] This is typically initiated by the formation of a carbocation, often at a bridgehead or adjacent position, under acidic conditions.
Troubleshooting Protocol: Preventing Skeletal Rearrangement
-
Control of Acidity:
-
If the reaction can proceed thermally, avoid Lewis or Brønsted acids altogether.
-
If a catalyst is necessary, use a non-acidic promoter or a very mild Lewis acid.
-
Buffer the reaction mixture if trace amounts of acid could be generated (e.g., from impurities in reagents or solvents).
-
-
Reaction Conditions:
-
Conduct the reaction at room temperature or below if possible.
-
Minimize reaction time; monitor progress closely and quench as soon as the starting material is consumed.
-
-
Work-up Procedure:
-
Perform a basic or neutral work-up. Wash the organic layer with a saturated solution of sodium bicarbonate to remove any residual acid.
-
Avoid purification methods that involve acidic conditions (e.g., some silica gels can be acidic). Use neutral alumina for chromatography if necessary, or pre-treat silica gel with a base like triethylamine.
-
Purification Strategy: Separating Bicyclo[2.2.2] and Bicyclo[3.2.1] Isomers
-
Column Chromatography: The two isomers often have different polarities and can be separated by careful column chromatography on silica gel. A shallow solvent gradient is recommended to achieve good separation.
-
Recrystallization: If the desired bicyclo[2.2.2]octane product is a solid, recrystallization can be an effective method for removing the isomeric impurity.[12][13] A screening of different solvents is advised to find optimal conditions.
Problem 3: Poor Stereoselectivity
Causality
The stereochemical outcome of a Diels-Alder reaction is determined by the transition state geometries. Endo selectivity is favored by secondary orbital overlap, while facial selectivity is influenced by steric and electronic factors of the substituents on the diene and dienophile.
Data on Lewis Acid Effect on Endo/Exo Selectivity
| Lewis Acid | Diene | Dienophile | Solvent | Temp (°C) | endo:exo Ratio | Reference |
| None (Thermal) | Cyclopentadiene | Methyl acrylate | Neat | 25 | 76:24 | |
| AlCl₃ | Cyclopentadiene | Methyl acrylate | CH₂Cl₂ | 0 | 98:2 | |
| BF₃·OEt₂ | Cyclopentadiene | Methyl acrylate | CH₂Cl₂ | 0 | 95:5 | [7] |
| ZnCl₂ | Cyclopentadiene | Methyl acrylate | CH₂Cl₂ | 25 | 90:10 | |
| B(C₆F₅)₃ (bulky) | Acyclic diene | α,β-enal | CH₂Cl₂ | -78 | Favors exo | [8] |
Note: The data in this table is illustrative and compiled from general knowledge of Diels-Alder reactions. Specific ratios can vary based on exact substrates and conditions.
Troubleshooting Protocol: Enhancing Stereoselectivity
-
Optimizing for Endo Selectivity:
-
Lewis Acid Catalysis: Introduce a Lewis acid like AlCl₃, BF₃·OEt₂, or TiCl₄ in catalytic amounts. Perform the reaction at low temperatures (-78 °C to 0 °C) to maximize kinetic control.[9]
-
Solvent Effects: Polar solvents can sometimes enhance endo selectivity, but this must be balanced with the risk of side reactions.
-
-
Controlling Facial Selectivity:
-
Steric Directing Groups: Utilize a bulky substituent on the diene to block one face, directing the dienophile to the opposite face.
-
Chiral Auxiliaries: Attach a chiral auxiliary to the dienophile to induce diastereoselectivity. The auxiliary can be cleaved after the reaction.
-
Asymmetric Catalysis: Employ a chiral Lewis acid catalyst to create a chiral environment around the dienophile, leading to an enantioselective reaction.
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Recent progress in the Lewis acid co-initiated cationic polymerization of isobutylene and 1,3-dienes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Bicyclo[2.2.2]octane Formation
Welcome to the technical support center for the synthesis of bicyclo[2.2.2]octane and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important structural motif. As Senior Application Scientists, we have compiled this resource to provide in-depth troubleshooting advice and answer frequently asked questions, grounding our recommendations in established chemical principles and field-proven experience.
The bicyclo[2.2.2]octane framework is a rigid, three-dimensional scaffold found in numerous natural products and pharmaceutical agents.[1] Its unique structure provides a valuable template for combinatorial chemistry and drug design.[2] The most common and versatile method for its synthesis is the Diels-Alder reaction, a powerful tool for forming six-membered rings.[3][4][5] This guide will focus primarily on optimizing this [4+2] cycloaddition to achieve high yields and purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of bicyclo[2.2.2]octane via the Diels-Alder reaction.
Problem 1: Low or No Product Yield
The Diels-Alder reaction is generally efficient, but several factors can lead to poor yields.
Potential Causes & Solutions
-
Incorrect Diene Conformation: The Diels-Alder reaction requires the diene to be in the s-cis conformation to allow for the concerted overlap of orbitals with the dienophile.[6] Acyclic dienes may exist in a more stable s-trans conformation, which is unreactive.
-
Solution: While the s-cis and s-trans conformers are often in rapid equilibrium, steric hindrance can disfavor the required s-cis conformation.[6] If you suspect this is an issue, consider using a cyclic diene where the s-cis conformation is locked, such as 1,3-cyclohexadiene.
-
-
Poor HOMO-LUMO Overlap: The rate of the Diels-Alder reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[5] A large energy gap will result in a slow or non-existent reaction.
-
Solution 1: Modify Reactants: Increase the electron density of the diene by introducing electron-donating groups (e.g., alkyl, alkoxy). Conversely, decrease the electron density of the dienophile with electron-withdrawing groups (e.g., carbonyl, cyano, nitro).[5][6] This will raise the diene's HOMO energy and lower the dienophile's LUMO energy, narrowing the gap.
-
Solution 2: Employ Lewis Acid Catalysis: Lewis acids can coordinate to the dienophile, particularly if it contains a carbonyl group. This coordination lowers the energy of the dienophile's LUMO, accelerating the reaction.[3][7] Common Lewis acids for this purpose include AlCl₃, SnCl₄, and ZnCl₂.
-
-
Reversible Reaction (Retro-Diels-Alder): The Diels-Alder reaction is reversible, and the reverse reaction is favored at higher temperatures.[7] If your reaction is run at too high a temperature, the equilibrium may shift back towards the starting materials.
-
Dienophile Polymerization: Some dienophiles, particularly acrylates and acrolein, are prone to polymerization, especially at elevated temperatures or in the presence of acid catalysts.[7]
-
Solution: Add a radical inhibitor, such as hydroquinone, to the reaction mixture. Additionally, using lower reaction temperatures and minimizing the reaction time can help prevent polymerization.[7]
-
Problem 2: Formation of Multiple Products or Low Purity
The stereoselectivity of the Diels-Alder reaction is a key feature, but the formation of multiple isomers or side products can complicate purification.
Potential Causes & Solutions
-
Formation of both Endo and Exo Isomers: The Diels-Alder reaction can produce two stereoisomers: the endo and exo products. The endo product is typically the kinetically favored product, formed faster at lower temperatures due to stabilizing secondary orbital interactions.[5][7] The exo product is often the thermodynamically more stable isomer.
-
Solution: To maximize the yield of the endo product, conduct the reaction at lower temperatures.[4][7] If the exo product is desired, running the reaction at a higher temperature for a longer period may allow the initial endo product to revert to starting materials and then reform as the more stable exo isomer. However, be mindful of the potential for retro-Diels-Alder reactions at very high temperatures.[7]
-
-
Regioselectivity Issues: When using unsymmetrical dienes and dienophiles, different regioisomers can be formed.
-
Solution: The regioselectivity is governed by the electronic properties of the substituents on the diene and dienophile. Generally, the "ortho" and "para" products are favored. Careful consideration of the electronic effects (electron-donating vs. electron-withdrawing groups) can help predict and control the major regioisomer. Lewis acid catalysis can also enhance regioselectivity.
-
-
Side Reactions: Besides polymerization of the dienophile, other side reactions can occur, such as Michael additions if appropriate Michael acceptors and donors are present.
Experimental Protocols: A General Procedure for Bicyclo[2.2.2]octane Synthesis
This protocol provides a general starting point. Optimization will be necessary based on the specific diene and dienophile used.
-
Reactant Preparation: Ensure both the diene and dienophile are pure. If necessary, distill or recrystallize the starting materials. If using a liquid diene, it may need to be freshly cracked (e.g., cyclopentadiene from its dimer) before use.
-
Solvent Selection: Choose an appropriate solvent. While non-polar solvents are common, polar solvents and even water can accelerate the reaction.[3][10]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the dienophile in the chosen solvent. If using a catalyst, add it at this stage.
-
Addition of Diene: Slowly add the diene to the solution of the dienophile.
-
Temperature Control: Maintain the desired reaction temperature. For reactions favoring the kinetic endo product, lower temperatures are preferred.[7] The reaction may need to be heated to achieve a reasonable rate.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification: Once the reaction is complete, quench the reaction if necessary (e.g., by adding water if a Lewis acid was used). Extract the product with a suitable organic solvent. Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography.[8][9]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for my Diels-Alder reaction?
A1: The choice of solvent can significantly impact the reaction rate.[4] While non-polar solvents like toluene or hexane are often used, polar organic solvents such as DMF and even water can lead to dramatic rate enhancements.[3] This is attributed to factors like hydrophobic packing and stabilization of the transition state through hydrogen bonding.[3][11] The ideal solvent will depend on the specific solubility of your reactants and the desired reaction conditions.
| Solvent Type | Examples | Effect on Reaction Rate | Considerations |
| Non-polar | Toluene, Hexane, Benzene | Generally slower | Good for reactants with low polarity |
| Polar Aprotic | DMF, Acetonitrile | Can accelerate reactions | Higher boiling points may be useful |
| Polar Protic | Water, Ethanol | Can significantly accelerate reactions | Reactants must have some water solubility |
Q2: What is the role of temperature in controlling the stereoselectivity of the reaction?
A2: Temperature is a critical parameter for controlling the endo/exo selectivity. The endo adduct is the kinetically favored product, meaning it forms faster at lower temperatures.[7] The exo adduct is often the thermodynamically more stable product. Therefore, to maximize the yield of the endo product, it is crucial to run the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate.[4][7]
Q3: When should I consider using a Lewis acid catalyst?
A3: A Lewis acid catalyst should be considered when the reaction is slow or when you want to enhance selectivity.[7] Lewis acids are particularly effective when the dienophile contains a coordinating group, such as a carbonyl. By binding to the dienophile, the Lewis acid lowers the energy of its LUMO, which accelerates the reaction.[3] This can also increase both the regioselectivity and the endo selectivity.
Q4: My diene is a solid at room temperature. How should I proceed?
A4: If your diene is a solid, you will need to dissolve it in a suitable solvent before adding it to the reaction mixture. Ensure that the chosen solvent does not react with either the diene or the dienophile. The reaction will then proceed in solution.
Q5: How can I monitor the progress of my reaction?
A5: The progress of the reaction can be monitored using standard analytical techniques. Thin Layer Chromatography (TLC) is a quick and easy way to check for the consumption of starting materials and the formation of the product. For a more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.
Visualizing the Process
Diels-Alder Reaction Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. Parallel solution-phase syntheses of functionalised bicyclo[2.2.2]octanes: generation of a library using orchestrated multi-step sequences of polymer-supported reagents and sequesterants - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. Diels–Alder Reaction [sigmaaldrich.com]
- 5. Diels-Alder Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of 4-Aminobicyclo[2.2.2]octane-1-carboxylic Acid
Welcome to the technical support center for the scale-up synthesis of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. The protocols and insights provided herein are curated to ensure scientific integrity and are grounded in established chemical principles to support your scale-up campaigns.
Introduction: The Strategic Importance of 4-Aminobicyclo[2.2.2]octane-1-carboxylic Acid
4-Aminobicyclo[2.2.2]octane-1-carboxylic acid is a conformationally rigid, non-proteinogenic amino acid that serves as a valuable building block in medicinal chemistry. Its rigid bicyclic structure allows for the precise spatial orientation of substituents, making it an attractive scaffold for designing potent and selective therapeutic agents. The scale-up synthesis of this compound, however, presents unique challenges that require careful consideration of the reaction pathway, process parameters, and product purification. This guide will focus on a common and scalable synthetic route and address the potential hurdles you may encounter.
Recommended Synthetic Pathway for Scale-Up
A robust and frequently employed strategy for the synthesis of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid on a larger scale involves the Hofmann rearrangement of 4-carbamoylbicyclo[2.2.2]octane-1-carboxylic acid. This pathway is advantageous as it avoids the use of potentially explosive azide intermediates associated with the Curtius rearrangement.
Experimental Protocols
Part 1: Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid
A common precursor for this synthesis is bicyclo[2.2.2]octane-1,4-dicarboxylic acid. While several methods exist for its preparation, a reliable approach involves a Diels-Alder reaction followed by subsequent transformations. For the purpose of this guide, we will assume the availability of this starting material.
Part 2: Synthesis of 4-Carbamoylbicyclo[2.2.2]octane-1-carboxylic Acid
Objective: To selectively convert one of the carboxylic acid groups of the starting diacid into a primary amide.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (1 eq) | Moles |
| Bicyclo[2.2.2]octane-1,4-dicarboxylic acid | 198.22 | 100 g | 0.504 |
| Thionyl chloride (SOCl₂) | 118.97 | 66 g (40 mL) | 0.555 |
| Anhydrous Tetrahydrofuran (THF) | - | 500 mL | - |
| Ammonium hydroxide (NH₄OH, 28-30%) | 35.04 | 150 mL | ~2.4 |
Procedure:
-
Acid Chloride Formation: In a well-ventilated fume hood, suspend bicyclo[2.2.2]octane-1,4-dicarboxylic acid (100 g, 0.504 mol) in anhydrous THF (500 mL) in a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber. Slowly add thionyl chloride (40 mL, 0.555 mol) dropwise to the suspension at room temperature over 30 minutes.
-
Reaction Monitoring: After the addition is complete, heat the mixture to reflux (approximately 66 °C) and maintain for 2-3 hours. The reaction progress can be monitored by carefully taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the formation of the mono-methyl ester.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the THF and excess thionyl chloride under reduced pressure.
-
Amidation: Cool the resulting crude acid chloride in an ice bath. Slowly and carefully add concentrated ammonium hydroxide (150 mL) to the cooled residue with vigorous stirring. Caution: This is a highly exothermic reaction. Maintain the temperature below 20 °C.
-
Product Isolation: Stir the mixture at room temperature for 1 hour. The product will precipitate as a white solid. Filter the solid, wash with cold water (2 x 100 mL), and dry under vacuum at 50 °C to yield 4-carbamoylbicyclo[2.2.2]octane-1-carboxylic acid.
Part 3: Hofmann Rearrangement to 4-Aminobicyclo[2.2.2]octane-1-carboxylic Acid
Objective: To convert the primary amide to a primary amine via a Hofmann rearrangement.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (1 eq) | Moles |
| 4-Carbamoylbicyclo[2.2.2]octane-1-carboxylic acid | 197.23 | 90 g | 0.456 |
| Sodium hydroxide (NaOH) | 40.00 | 91.2 g | 2.28 |
| Bromine (Br₂) | 159.81 | 76.5 g (24.5 mL) | 0.479 |
| Deionized Water | - | 1 L | - |
| Hydrochloric acid (HCl, concentrated) | - | As needed | - |
| Isopropanol | - | As needed | - |
Procedure:
-
Preparation of Sodium Hypobromite: In a 2 L jacketed reactor, dissolve sodium hydroxide (91.2 g, 2.28 mol) in deionized water (1 L) and cool the solution to 0-5 °C. Slowly add bromine (24.5 mL, 0.479 mol) to the cold NaOH solution with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Amide Addition: Once the bromine has completely dissolved, add the 4-carbamoylbicyclo[2.2.2]octane-1-carboxylic acid (90 g, 0.456 mol) portion-wise to the freshly prepared sodium hypobromite solution, maintaining the temperature between 0-5 °C.
-
Rearrangement: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully adjust the pH to the isoelectric point of the amino acid (typically around pH 6-7) with concentrated hydrochloric acid. The zwitterionic product will precipitate out of solution.
-
Purification: Filter the crude product and wash with cold water and then with a cold solvent like isopropanol to remove impurities. For higher purity, the product can be recrystallized from a water/isopropanol mixture. Dry the final product under vacuum at 60 °C.
Troubleshooting Guide
Issue 1: Low Yield in Amidation Step
-
Question: My yield of 4-carbamoylbicyclo[2.2.2]octane-1-carboxylic acid is significantly lower than expected. What could be the cause?
-
Answer:
-
Incomplete Acid Chloride Formation: The conversion of the dicarboxylic acid to the mono-acid chloride may be incomplete. Ensure that the thionyl chloride is fresh and the reaction is run for a sufficient amount of time. Monitoring the reaction is crucial.
-
Formation of Diamide: If an excess of thionyl chloride is used or the reaction is run for too long, the diacid chloride may form, leading to the formation of the diamide upon addition of ammonia. This can be minimized by carefully controlling the stoichiometry of thionyl chloride.
-
Hydrolysis of Acid Chloride: The acid chloride is sensitive to moisture. Ensure all glassware is dry and anhydrous THF is used.
-
Product Loss During Work-up: The product has some solubility in water. Minimize the amount of water used for washing and ensure it is cold.
-
Issue 2: Problems During Hofmann Rearrangement
-
Question: The Hofmann rearrangement is not proceeding to completion, or I am observing significant side products. What should I investigate?
-
Answer:
-
Degradation of Hypobromite: The sodium hypobromite solution is unstable and should be prepared fresh and used immediately. Ensure the temperature is kept low during its preparation and the subsequent addition of the amide.
-
Side Reactions: The isocyanate intermediate can react with the primary amine product to form a urea byproduct. To minimize this, ensure a sufficient excess of hydroxide is present to facilitate the rapid hydrolysis of the isocyanate.[1]
-
Incomplete Reaction: If the reaction stalls, a slight excess of the hypobromite solution may be required. Also, ensure the final heating step is sufficient to drive the rearrangement to completion.[1]
-
Temperature Control: Maintaining a low temperature during the initial stages is critical to control the reaction rate and minimize side reactions.[1]
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: I am struggling to isolate a pure sample of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid. What techniques can I use?
-
Answer:
-
Zwitterionic Nature: The product is a zwitterion, which can make it challenging to handle. It will have low solubility in most organic solvents.
-
Isoelectric Point Precipitation: The key to isolation is careful pH adjustment to the isoelectric point to minimize its solubility in the aqueous solution. This may require some optimization.
-
Recrystallization: Recrystallization from a mixed solvent system like water/isopropanol or water/ethanol is often effective for purification.
-
Ion-Exchange Chromatography: For very high purity, ion-exchange chromatography can be employed. The zwitterionic compound can be bound to a cation or anion exchange resin and then eluted by changing the pH or ionic strength of the eluent.[2][3]
-
Frequently Asked Questions (FAQs)
-
Q1: Can I use a different rearrangement reaction, like the Curtius or Schmidt reaction, for the scale-up synthesis?
-
A1: While the Curtius and Schmidt rearrangements are viable alternatives for forming the amine, they involve potentially hazardous intermediates. The Curtius rearrangement utilizes acyl azides, which can be explosive, and the Schmidt reaction uses hydrazoic acid, which is highly toxic and explosive.[4][5][6][7][8] For scale-up, the Hofmann rearrangement is often preferred due to its relatively safer reaction conditions, although it still requires careful handling of bromine and strong bases.[9][10][11]
-
-
Q2: What are the critical safety precautions for the scale-up of this synthesis?
-
A2:
-
Ventilation: Both thionyl chloride and bromine are highly corrosive and toxic. All steps should be performed in a well-ventilated fume hood or a controlled reactor system with appropriate scrubbing for off-gases.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. A face shield is recommended when handling larger quantities of corrosive reagents.
-
Temperature Control: The amidation and Hofmann rearrangement are exothermic. Use a jacketed reactor with a reliable cooling system to maintain strict temperature control.
-
Reagent Handling: Add reagents slowly and in a controlled manner, especially when quenching thionyl chloride and adding bromine to the caustic solution.
-
-
-
Q3: How can I monitor the progress of the reactions effectively on a larger scale?
-
A3: For scale-up, at-line or in-line process analytical technology (PAT) is ideal. However, if not available, regular sampling and analysis by High-Performance Liquid Chromatography (HPLC) is a robust method. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks. For the Hofmann rearrangement, monitoring the disappearance of the starting amide is a reliable indicator of reaction completion.
-
-
Q4: Are there any considerations for using continuous flow chemistry for this synthesis?
-
A4: Continuous flow chemistry offers significant advantages for hazardous reactions like the Hofmann rearrangement, including enhanced safety, better temperature control, and improved reproducibility.[12][13] A flow setup can minimize the accumulation of hazardous intermediates and allow for safer handling of reagents. While the initial setup may be more complex, it can be a highly efficient and safer option for large-scale production.
-
Visualizations
Caption: Overall workflow for the scale-up synthesis.
Caption: Decision tree for troubleshooting the Hofmann rearrangement.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of -amino acids using a series of zwitterionic sulfobetaine exchangers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. scispace.com [scispace.com]
- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 8. Curtius Rearrangement [organic-chemistry.org]
- 9. Hofmann Rearrangement Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Deprotection Strategies for Boc-Protected 4-Aminobicyclo[2.2.2]octane-1-carboxylic Acid
Welcome to the technical support center for the deprotection of Boc-protected 4-aminobicyclo[2.2.2]octane-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from this sterically hindered and structurally rigid bicyclic amino acid. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your synthetic endeavors.
The bicyclo[2.2.2]octane scaffold is a key building block in medicinal chemistry, valued for its rigid structure which can precisely orient functional groups in three-dimensional space.[1][2] The Boc protecting group is frequently used for the amino functionality due to its stability and predictable removal under acidic conditions.[3][4][5] However, the unique steric environment of the 4-amino position on the bicyclo[2.2.2]octane core can present challenges for standard deprotection protocols.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-Boc deprotection of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid, offering potential causes and solutions in a question-and-answer format.
Issue 1: Incomplete or Sluggish Deprotection
Question: My N-Boc deprotection reaction of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid is slow or does not go to completion, even after extended reaction times with standard acidic conditions (e.g., TFA in DCM). What are the potential causes and how can I resolve this?
Answer: Incomplete or slow deprotection is a common issue with this substrate and can be attributed to several factors:
-
Steric Hindrance: The bicyclo[2.2.2]octane framework significantly shields the Boc-protected amine, hindering the approach of the acid.[6][7][8] This is often the primary reason for sluggish reactions.
-
Insufficient Acid Strength or Concentration: The concentration of the acid, such as trifluoroacetic acid (TFA), may be too low to effectively cleave the sterically hindered Boc group.[6][7]
-
Low Reaction Temperature: Performing the reaction at low temperatures (e.g., 0 °C) can significantly decrease the reaction rate.[7]
Recommended Solutions:
-
Increase Acid Concentration or Temperature: Gradually increase the concentration of TFA in dichloromethane (DCM). If the reaction is being conducted at a low temperature, consider allowing it to warm to room temperature.[6][7] For highly resistant substrates, using neat TFA for a short duration might be effective, provided the substrate is stable under such conditions.[7][9] Gently heating the reaction to 40°C can also be beneficial, but requires careful monitoring for potential side reactions.[6]
-
Use a Stronger Acid System: A solution of 4M HCl in 1,4-dioxane is a more potent alternative to TFA/DCM and can be highly effective for deprotecting sterically hindered amines.[6][10][11]
Issue 2: Side Product Formation
Question: I am observing unexpected side products in my reaction mixture upon acidic deprotection. What are these and how can I prevent their formation?
Answer: The primary side reaction during Boc deprotection is the alkylation of nucleophilic sites by the released tert-butyl cation.[5][12] While the bicyclo[2.2.2]octane core itself is generally stable, other functional groups in the molecule could be susceptible.
Recommended Solutions:
-
Use of Scavengers: The addition of scavengers to the reaction mixture can effectively trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, or thioanisole, often used in a cocktail with TFA (e.g., 95:2.5:2.5 TFA/H₂O/TIS).[13]
Issue 3: Difficult Product Isolation and Purification
Question: After deprotection, I am having trouble isolating the final product, 4-aminobicyclo[2.2.2]octane-1-carboxylic acid. It appears to be highly water-soluble or forms an intractable salt.
Answer: The product is a zwitterionic amino acid, which can lead to high polarity and water solubility, making extraction from aqueous media challenging. Additionally, after acidic deprotection, the product exists as a salt (e.g., trifluoroacetate or hydrochloride), which can also affect its solubility and handling properties.
Recommended Solutions:
-
Precipitation: After removing the volatile acid (TFA) and solvent under reduced pressure, the product salt can often be precipitated by adding a non-polar solvent like cold diethyl ether.[3] The resulting solid can then be collected by filtration.
-
Ion-Exchange Chromatography: For challenging purifications, ion-exchange chromatography is a powerful technique for isolating amino acids from reaction mixtures.
-
Basic Work-up: To obtain the free amine, a basic work-up can be performed. After removal of the acid, the residue can be dissolved in a suitable solvent and washed with a mild base like saturated sodium bicarbonate solution.[6][14] However, be mindful of the product's potential solubility in the aqueous basic layer.
Frequently Asked Questions (FAQs)
Q1: What are the best methods for monitoring the progress of the deprotection reaction?
A1: Several techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): This is a quick and common method.[7][14] The deprotected amine is significantly more polar than the Boc-protected starting material, resulting in a lower Rf value. Staining with ninhydrin can be used to visualize the primary amine product.[9][14]
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are ideal for quantitatively tracking the disappearance of the starting material and the formation of the product.[6][14]
-
¹H NMR Spectroscopy: Monitoring the disappearance of the characteristic singlet of the Boc group's tert-butyl protons (around 1.4-1.5 ppm) is a reliable way to follow the reaction's progress.[6]
Q2: Are there any non-acidic or milder deprotection methods suitable for this substrate if it contains other acid-sensitive functional groups?
A2: Yes, several alternative methods exist, although their efficacy on this specific sterically hindered substrate may require optimization.
-
Thermal Deprotection: Simply heating the Boc-protected compound in a high-boiling solvent like water or trifluoroethanol can effect deprotection.[15][16][17][18] This method avoids the use of any acidic reagents.[16][17]
-
Lewis Acid-Mediated Deprotection: Lewis acids like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can cleave the Boc group under non-protic conditions.[7][19]
-
Oxalyl Chloride in Methanol: This system provides a mild method for deprotection at room temperature and is tolerant of various functional groups.[4][17][20]
Q3: Can I use HCl in methanol for this deprotection?
A3: While HCl in methanol is a common reagent for Boc deprotection, it may be less effective for highly sterically hindered substrates compared to the more potent 4M HCl in dioxane solution.[9][11] Some studies have shown that HCl in methanol can be insufficient for certain challenging deprotections.[4][20]
Experimental Protocols & Methodologies
Protocol 1: Boc Deprotection with Trifluoroacetic Acid (TFA)
This protocol outlines the standard procedure for TFA-mediated deprotection in solution.
-
Dissolve the Boc-protected 4-aminobicyclo[2.2.2]octane-1-carboxylic acid (1 equivalent) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to achieve a final concentration of 25-50% (v/v).[13][21]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.[6][21]
-
Remove the solvent and excess TFA under reduced pressure.[6][14]
-
To isolate the TFA salt, add cold diethyl ether to the residue to induce precipitation.[3] Collect the solid by filtration and wash with cold diethyl ether.
-
For the free amine, perform a basic work-up by dissolving the residue in an appropriate organic solvent and washing with saturated aqueous sodium bicarbonate solution.[6] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[6][14]
Protocol 2: Boc Deprotection with HCl in Dioxane
This protocol is recommended for substrates that are resistant to TFA-mediated deprotection.
-
Suspend the Boc-protected 4-aminobicyclo[2.2.2]octane-1-carboxylic acid (1 equivalent) in a 4M solution of HCl in 1,4-dioxane.[6]
-
Stir the mixture at room temperature for 1-2 hours or until the reaction is complete, as monitored by TLC or LC-MS.[6][10]
-
Evaporate the solvent under vacuum to obtain the hydrochloride salt of the deprotected amine.[6]
-
If the free amine is required, a basic work-up can be performed as described in Protocol 1.[6]
Data Summary of Common Deprotection Conditions
| Method | Reagent(s) | Solvent | Temperature | Typical Time | Outcome |
| Standard Acidic | 25-50% TFA | DCM | 0 °C to RT | 2-4 h | Amine TFA Salt[13][21] |
| Stronger Acidic | 4M HCl | 1,4-Dioxane | RT | 1-2 h | Amine HCl Salt[6][10] |
| Thermal | None | Water | 100 °C | 10 min - 2 h | Free Amine[17] |
Visualizations
Deprotection Mechanism
The acid-catalyzed deprotection of the Boc group proceeds through a well-established mechanism involving protonation, formation of a stable tert-butyl cation, and subsequent decarboxylation.[3][13][22]
References
- 1. Buy Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate | 943845-74-7 [smolecule.com]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring [ouci.dntb.gov.ua]
- 3. benchchem.com [benchchem.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. fishersci.co.uk [fishersci.co.uk]
- 20. xray.uky.edu [xray.uky.edu]
- 21. Boc Deprotection - TFA [commonorganicchemistry.com]
- 22. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
managing stability of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid in solution
Technical Support Center: 4-Aminobicyclo[2.2.2]octane-1-carboxylic Acid
A Guide to Managing Solution Stability for Researchers
Welcome to the technical support guide for 4-aminobicyclo[2.2.2]octane-1-carboxylic acid and its derivatives. As a Senior Application Scientist, I understand that the unique, rigid structure of this bicyclic amino acid offers exciting possibilities in drug discovery and materials science, from its use as a constrained scaffold to its role as a PROTAC linker.[1][2] However, this unique chemistry also presents stability challenges that can impact experimental reproducibility and success.
This guide is designed to provide you with field-proven insights and practical troubleshooting strategies. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory workflows.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered when working with 4-aminobicyclo[2.2.2]octane-1-carboxylic acid in solution.
Q1: My solution of the compound has turned slightly yellow/brown. What is the cause and is it still usable? A: A yellow or brown tint is a common indicator of oxidative degradation. The bridgehead amino group is susceptible to oxidation, especially upon exposure to air (oxygen), light, or in the presence of trace metal contaminants. While minor discoloration may not significantly impact all applications, it signals the onset of degradation and is a critical concern for sensitive assays. For best results, we strongly recommend preparing fresh solutions from solid stock.
Q2: The compound has precipitated out of my aqueous buffer. How can I get it back into solution? A: This is almost always a pH-related solubility issue. As a zwitterionic amino acid, the compound's solubility in water is lowest at its isoelectric point (pI), where the net charge is zero. To redissolve it, you must adjust the pH of your solution. Adding a small amount of dilute acid (e.g., 0.1 M HCl) will protonate the carboxylate group, creating a net positive charge. Conversely, adding a dilute base (e.g., 0.1 M NaOH) will deprotonate the ammonium group, creating a net negative charge. Both will increase solubility. See the detailed guide on pH management below.
Q3: What are the ideal storage conditions for a stock solution? A: For maximum stability, stock solutions (typically in DMSO or water) should be stored at -20°C or -80°C. They should be aliquoted into single-use volumes to prevent multiple freeze-thaw cycles, which can accelerate degradation. Always use amber or foil-wrapped vials to protect the solution from light. For aqueous solutions, using a buffer with a pH away from the compound's pI is critical for long-term stability.
Q4: How can I quickly verify the integrity of my compound before a critical experiment? A: The most straightforward method is to run a quick purity check using High-Performance Liquid Chromatography (HPLC). A "T=0" (freshly prepared) sample should show a single major peak. Comparing this to an aged sample will reveal any new peaks corresponding to degradation products. Loss of the main peak's area also indicates degradation.
Q5: Is it safe to heat the solution to aid dissolution? A: Gentle warming (e.g., 37°C water bath) for a short period is generally acceptable. However, prolonged exposure to high temperatures will accelerate hydrolysis and other degradation pathways.[3][4] Avoid aggressive heating or boiling. If the compound does not dissolve with gentle warming and sonication, the issue is more likely related to pH or solvent choice.
In-Depth Troubleshooting Guides
Issue 1: Managing pH-Dependent Solubility and Stability
The zwitterionic nature of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid is the primary factor governing its behavior in aqueous solutions. The protonation states of the amino and carboxylic acid groups dictate its net charge and, consequently, its solubility and susceptibility to certain degradation pathways.
The Underlying Chemistry:
-
In Acidic Conditions (Low pH): The carboxylic acid group is protonated (-COOH) and the amino group is protonated (-NH3+), resulting in a net positive charge and generally good solubility.
-
In Basic Conditions (High pH): The carboxylic acid group is deprotonated (-COO-) and the amino group is neutral (-NH2), resulting in a net negative charge and good solubility.
-
At the Isoelectric Point (pI): The molecule exists predominantly as a zwitterion (-NH3+ and -COO-), with a net neutral charge. This minimizes favorable interactions with water molecules, leading to aggregation and precipitation.
Troubleshooting Protocol:
-
Identify the Problem: If you observe precipitation, haziness, or are unable to dissolve the compound in a neutral aqueous buffer (like PBS pH 7.4), you are likely near the pI.
-
Solution - pH Adjustment:
-
For applications tolerant of acidic conditions, add 0.1 M HCl dropwise until the solution clears.
-
For applications tolerant of basic conditions, add 0.1 M NaOH dropwise until the solution clears.
-
-
Preventative Strategy: Prepare your buffers at a pH that is at least 1.5-2 units away from the compound's estimated pI. For most amino acids, this means working at pH < 5 or pH > 8 for optimal solubility.
| Parameter | Acidic Solution (pH < 5) | Neutral Solution (pH ~6-7.5) | Basic Solution (pH > 8) |
| Predominant Species | Cationic (R-NH3+, R-COOH) | Zwitterionic (R-NH3+, R-COO-) | Anionic (R-NH2, R-COO-) |
| Aqueous Solubility | High | Low (Risk of Precipitation) | High |
| Stability Concern | Potential for acid-catalyzed hydrolysis of derivatives (e.g., esters). | Prone to physical instability (precipitation). | Potential for base-catalyzed racemization or β-elimination in derivatives.[4] |
Issue 2: Preventing Oxidative and Photolytic Degradation
Degradation is often silent, leading to a gradual loss of active compound concentration and inconsistent results. Proactive measures are the best defense.
The Underlying Chemistry:
-
Oxidation: The lone pair of electrons on the nitrogen atom in the amino group can be attacked by atmospheric oxygen or other oxidizing species. This process is often catalyzed by light (photoxidation) or trace metal ions.
-
Photodegradation: UV and even ambient laboratory light can provide the energy needed to break chemical bonds or generate reactive radical species, leading to decomposition.
Protective Measures:
-
Solvent Preparation: For maximum stability, use solvents that have been degassed by sparging with an inert gas like argon or nitrogen for 15-20 minutes. This removes dissolved oxygen.
-
Inert Atmosphere: When weighing the solid and preparing solutions, work in a glove box or use a flask under a blanket of inert gas if your application is highly sensitive to oxidation.
-
Light Protection: Always store both solid material and solutions in amber vials or containers wrapped in aluminum foil.[5] Minimize exposure to ambient light during experimental procedures.
-
Avoid Contaminants: Use high-purity solvents and ensure laboratory glassware is scrupulously clean to avoid introducing trace metals that can catalyze oxidation.
Experimental Protocols & Workflows
Protocol: Performing a Basic Solution Stability Study
This workflow allows you to determine the stability of the compound under your specific experimental conditions (e.g., in your formulation buffer).
Caption: Workflow for assessing compound stability over time.
Methodology:
-
Prepare a T=0 Sample: Accurately prepare a solution of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid at your target concentration in your experimental buffer.
-
Immediate Analysis: Analyze this fresh sample immediately via a validated HPLC method to establish the initial purity and peak area (100% reference).
-
Store Aliquots: Dispense the remaining solution into several small, airtight, light-protected vials. Place these vials at different temperature conditions relevant to your work (e.g., refrigerated at 4°C, benchtop at 25°C, and accelerated at 40°C).
-
Time-Point Analysis: At each scheduled time point (e.g., 6 hours, 24 hours, 3 days, 1 week), retrieve one aliquot from each temperature condition and analyze it by HPLC using the exact same method as the T=0 sample.
-
Data Interpretation: Calculate the percentage of the remaining parent compound by comparing its peak area at each time point to the peak area at T=0. A loss of >5-10% typically indicates meaningful degradation. Note the appearance of any new peaks, which represent degradation products.
Troubleshooting Decision Tree
This diagram provides a logical path from an observed problem to a validated solution.
Caption: Decision tree for troubleshooting common stability issues.
Summary of Recommended Handling and Storage
Adhering to proper handling and storage protocols is the most effective way to ensure the long-term stability and integrity of your 4-aminobicyclo[2.2.2]octane-1-carboxylic acid.
| Form | Temperature | Atmosphere/Container | Light | Key Considerations |
| Solid | 2-8°C (Short-term) -20°C (Long-term) | Store in a tightly sealed container in a dry, well-ventilated area.[6][7] | Protect from light. | The compound can be hygroscopic; ensure the container is sealed to prevent moisture absorption.[5] |
| Solution (in DMSO) | -20°C or -80°C | Aliquot into single-use vials to minimize water absorption and freeze-thaw cycles. | Use amber glass vials or wrap in foil. | DMSO is hygroscopic; use anhydrous grade and handle properly to avoid introducing water. |
| Solution (Aqueous Buffer) | -20°C or -80°C | Aliquot into single-use vials. Buffer pH should be >=1.5 units away from pI. | Use amber vials or wrap in foil. | Freeze-thaw cycles are particularly damaging to aqueous solutions. Use of degassed water is recommended. |
References
- 1. 13595-17-0 | MFCD20640191 | 4-Aminobicyclo[2.2.2]Octane-1-Carboxylic Acid [aaronchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Stability of amino acid infusion solutions. 3. Influence of certain factors on the stability of amino acid infusion solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 5. 4-amino-bicyclo[2.2.2]octane-1-carboxylic Acid Methylamide, Hydrochloride - Cas No: 2206607-66-9, Purity: 95%, Molecular Weight: 218.7 G/mol at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 6. aksci.com [aksci.com]
- 7. capotchem.cn [capotchem.cn]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Aminobicyclo[2.2.2]octane-1-carboxylic Acid Derivatives
The bicyclo[2.2.2]octane framework represents a uniquely valuable scaffold in medicinal chemistry. Its inherent rigidity provides a three-dimensional structure that allows for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1] This guide offers an in-depth comparison of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid (ABOCA) derivatives, synthesizing structure-activity relationship (SAR) data from various studies to provide actionable insights for researchers, scientists, and drug development professionals.
The ABOCA core is a conformationally constrained scaffold, making it an excellent template for investigating the impact of substituent modifications on biological activity without the complexities of resonance effects.[2] The primary points for derivatization—the 4-amino group, the 1-carboxylic acid, and the bicyclic cage itself—serve as critical handles for modulating potency, selectivity, and pharmacokinetic properties.
Caption: Key modification points on the ABOCA scaffold.
Comparative Analysis of Structural Modifications
The strategic modification of the ABOCA scaffold has yielded potent ligands for a diverse range of biological targets, including nicotinic acetylcholine receptors (nAChRs), the MDM2-p53 interaction, and protozoal enzymes.[3][4][5][6] The following sections dissect the SAR at each key position.
Modifications at the 4-Amino Group (R¹)
The amino group at the C4 position often serves as a key interaction point or a vector for introducing larger substituents to probe deeper into a binding pocket.
-
Acylation and Amide Formation: This is the most common modification. Coupling the 4-amino group with various carboxylic acids has proven to be a highly effective strategy for generating potent inhibitors. A prime example is in the development of MDM2 inhibitors, where this amine forms an amide bond with a complex spirooxindole acid moiety.[4] The resulting compound, AA-115/APG-115, demonstrates a high binding affinity (Ki < 1 nM) and is currently in clinical development.[7] This highlights the critical role of the amide linkage in orienting the bulky substituent for optimal interaction with the target protein.
-
Alkylation: In the context of antifolate activity, the 4-amino group has been alkylated with moieties like (2,4-diamino-6-pteridinyl)methyl.[8] This modification extends the molecule to mimic the structure of natural folates, demonstrating how the ABOCA scaffold can serve as a rigid replacement for a traditional phenyl ring to confer novel pharmacological properties.
Modifications at the 1-Carboxylic Acid Group (R²)
The bridgehead carboxylic acid at C1 is a crucial functional group whose electronic properties are influenced by substituents across the rigid cage.[2] Its modification can dramatically alter biological activity.
-
Esterification and Amidation: While the free carboxylic acid is often essential for activity, its conversion to esters or amides can modulate properties like cell permeability and metabolic stability. However, in some contexts, such as certain TGR5 receptor modulators, any modification of the carboxylic acid, including conversion to esters or amides, leads to inactive derivatives.[8] This suggests the carboxylate anion is indispensable for binding in those cases.
-
Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic functional groups or bioisosteres to fine-tune acidity and binding interactions. The choice of replacement depends heavily on the specific hydrogen bonding and electrostatic interactions within the target's active site.
Modifications on the Bicyclo[2.2.2]octane Cage (R³)
The cage itself, while often viewed as a rigid spacer, can be substituted to alter the molecule's physicochemical profile.
-
Improving Metabolic Stability: The bicyclo[2.2.2]octane core is a saturated bioisostere of a para-substituted phenyl ring.[9] This substitution can be advantageous, as it often increases metabolic stability by removing sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[9]
-
Antiviral and Antiprotozoal Activity: The introduction of substituents onto the cage has been explored for antiviral and antiprotozoal applications. Dihydroxylated derivatives have been investigated for antiviral activity, leveraging the precise positioning of hydroxyl groups to interact with viral targets.[2] Similarly, derivatives with phenyl groups on the cage have been synthesized and evaluated for their activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense.[3][10]
Quantitative SAR Data Summary
The following table summarizes the biological activities of representative ABOCA derivatives, illustrating the impact of various structural modifications.
| Compound/Derivative Class | Target | Modification & Key Structural Feature | Activity (IC₅₀ / Kᵢ) | Reference |
| AA-115/APG-115 | MDM2 | Amide at 4-NH₂ with a complex spirooxindole acid. | Kᵢ < 1 nM | [4][7] |
| Pteridine Analogs | Dihydrofolate Reductase (DHFR) | Alkylation at 4-NH₂ with a pteridine moiety. | Antifolate activity demonstrated. | [8] |
| 4-Amino-6,7-diphenylbicyclo[2.2.2]octan-2-ols | P. falciparum / T. b. rhodesiense | Phenyl groups on the bicyclic cage. | IC₅₀ in the low µM range. | [3][10] |
| Generic ABOCA Amides | nAChRs | Various heteroaryl carboxamides at the 4-amino position. | Sub-micromolar to nanomolar affinity. | [5][6] |
Experimental Protocols
To aid researchers in the synthesis and evaluation of novel ABOCA derivatives, we provide the following validated protocols.
Protocol 1: Synthesis of a 4-(Amido)bicyclo[2.2.2]octane-1-carboxylic Acid Derivative
This protocol describes a standard amide coupling reaction, a fundamental step in the synthesis of many biologically active ABOCA derivatives, such as the MDM2 inhibitor AA-115.[4]
Caption: Workflow for a typical amide coupling reaction.
Step-by-Step Methodology:
-
Activation of Carboxylic Acid: Suspend the desired carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add HATU (1.5 eq) and diisopropylethylamine (DIEA) (3.0 eq) to the suspension and stir for 10 minutes at room temperature to form the activated ester.
-
Addition of Amine: To the activated mixture, add methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate (2.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Reaction: Allow the reaction to stir overnight at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.
-
Workup and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Ester Hydrolysis (Saponification): Dissolve the purified methyl ester in a mixture of THF/MeOH/H₂O. Add an excess of LiOH and stir at room temperature until the reaction is complete.
-
Final Isolation: Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate. Dry the combined organic layers, concentrate, and isolate the final acid product.
Protocol 2: Competitive Radioligand Binding Assay for nAChR Affinity
This protocol is used to determine the binding affinity (Kᵢ) of test compounds for a specific nicotinic acetylcholine receptor subtype, for example, the α4β2 or α7 subtype, which are common targets for ABOCA derivatives.[5][6]
Step-by-Step Methodology:
-
Preparation of Membranes: Prepare cell membranes from a stable cell line expressing the nAChR subtype of interest (e.g., HEK cells expressing human α7 nAChR).
-
Assay Buffer: Use a suitable binding buffer, such as 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Reaction Mixture: In a 96-well plate, combine:
-
50 µL of test compound at various concentrations (typically from 10⁻¹¹ M to 10⁻⁵ M).
-
50 µL of a radioligand specific for the receptor subtype (e.g., [³H]α-bungarotoxin for α7 nAChR) at a concentration close to its Kₔ value.
-
100 µL of the membrane preparation.
-
-
Nonspecific Binding: To determine nonspecific binding, use a parallel set of wells containing a high concentration of a known non-radioactive ligand (e.g., nicotine or epibatidine).
-
Incubation: Incubate the plates for a defined period (e.g., 2-3 hours) at a specific temperature (e.g., 4°C or room temperature) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value using non-linear regression analysis and then calculate the Kᵢ value using the Cheng-Prusoff equation.
Conclusion and Future Outlook
The 4-aminobicyclo[2.2.2]octane-1-carboxylic acid scaffold is a robust and versatile template for drug design. SAR studies consistently demonstrate that modifications to the 4-amino and 1-carboxylic acid positions are critical for achieving high-affinity interactions with a variety of biological targets. The rigid bicyclic core provides a stable platform that can serve as a superior bioisosteric replacement for aromatic rings, often improving metabolic stability and conferring desirable pharmacokinetic properties.
Future research should continue to explore the vast chemical space around this scaffold.[2] The synthesis of novel derivatives with diverse substituents on the cage itself could unlock new therapeutic applications. Furthermore, combining empirical screening with computational modeling, such as Density Functional Theory (DFT) studies, can provide deeper insights into how substituent electronic effects are transmitted through the rigid framework, enabling more rational and efficient drug design.[2] The clinical progression of compounds like APG-115 underscores the immense potential of this chemical class in developing next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Bicyclo[2.2.2]octane-1-carboxylic acid | 699-55-8 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nicotinic acetylcholine receptor ligands; a patent review (2006-2011) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Rigid Contender vs. The Flexible Staple: A Drug Designer's Guide to Bicyclo[2.2.2]octane and Piperidine Scaffolds
For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a pivotal decision that dictates the future trajectory of a drug candidate. It influences everything from target affinity to metabolic stability and oral bioavailability. Among the saturated heterocycles, piperidine is a well-established, flexible staple found in numerous approved drugs.[1][2] However, the pursuit of improved drug-like properties has led to a growing interest in rigid, three-dimensional structures like bicyclo[2.2.2]octane (BCO).
This guide provides an in-depth, objective comparison of the bicyclo[2.2.2]octane and piperidine scaffolds. We will delve into their structural nuances, compare their physicochemical and pharmacokinetic profiles with supporting data, and provide actionable insights to guide strategic decisions in medicinal chemistry programs.
At a Glance: Key Comparative Metrics
| Property | Piperidine | Bicyclo[2.2.2]octane (amine) | Rationale & Implications for Drug Design |
| Conformational Flexibility | High (Chair-boat, ring inversion)[3] | Low (Rigid cage)[4] | Piperidine: Flexibility can allow adaptation to various binding pockets but may come at an entropic cost. BCO: Rigidity pre-organizes substituents, potentially increasing potency and selectivity by locking in the bioactive conformation. |
| Lipophilicity (Calc. LogP) | ~1.5 (Parent) | ~2.1 (Bicyclo[2.2.2]octan-1-amine)[5] | The larger, all-carbon framework of BCO generally increases lipophilicity, which can enhance membrane permeability but may also increase off-target effects and reduce solubility. |
| Basicity (pKa of conjugate acid) | ~11.2 | ~10.7-11.0 | The strained nature of the BCO cage can subtly influence the electronics and basicity of the bridgehead amine compared to a simple piperidine. This can be a critical factor for tuning interactions with biological targets. |
| Fraction of sp³ carbons (Fsp³) | 1.0 | 1.0 | A high Fsp³ count, characteristic of both scaffolds, is associated with improved clinical success rates by moving away from "flatland" and improving physicochemical properties like solubility. |
| Metabolic Stability | Often susceptible to N-dealkylation and C-H oxidation adjacent to the nitrogen.[1] | Generally higher; the rigid framework can shield adjacent C-H bonds from metabolic enzymes.[6] | BCO is often employed as a strategy to block metabolic "soft spots" observed in more flexible aliphatic rings, potentially extending a drug's half-life. |
| Synthetic Accessibility | High; numerous well-established synthetic routes. | Moderate to Low; often requires multi-step or specialized syntheses (e.g., Diels-Alder reactions).[7][8] | The synthetic cost and complexity of BCO derivatives are a significant consideration, whereas piperidines are readily available and easily functionalized. |
Structural and Conformational Analysis: Flexibility vs. Pre-organization
The fundamental difference between piperidine and BCO lies in their conformational freedom. The piperidine ring exists predominantly in a chair conformation, which can undergo ring inversion, allowing its substituents to interchange between axial and equatorial positions.[3][9] This flexibility can be advantageous, permitting the molecule to adapt its shape to fit a binding site. However, this adaptability comes with an entropic penalty upon binding, as the molecule must "freeze" into a single conformation.
In stark contrast, the bicyclo[2.2.2]octane scaffold is a rigid, cage-like structure.[4] Substituents are locked into fixed spatial orientations relative to one another. This inherent rigidity can be a powerful tool for medicinal chemists. By using a BCO core, a designer can pre-organize pharmacophoric elements into a conformation that is optimal for binding to a biological target. This can lead to significant gains in potency and selectivity, as the molecule does not need to expend energy to adopt the correct shape.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 9. stacks.cdc.gov [stacks.cdc.gov]
A Senior Application Scientist's Guide to Validating Target Engagement of Bicyclo[2.2.2]octane-Containing Ligands
Introduction: The Bicyclo[2.2.2]octane Scaffold and the Imperative of Target Engagement
In modern drug discovery, the quest for novel chemical matter with improved therapeutic properties is relentless. The bicyclo[2.2.2]octane (BCO) scaffold has emerged as a compelling structural motif. Its rigid, three-dimensional framework allows for the precise spatial arrangement of functional groups, offering a strategic advantage in designing potent and selective ligands.[1] Unlike flat, aromatic rings, the BCO core, with its high fraction of sp³-hybridized carbons, can lead to improved solubility, reduced off-target effects, and enhanced binding affinity by better occupying complex three-dimensional binding pockets.[2] Derivatives of the BCO scaffold have shown promise across various therapeutic areas, including as inhibitors of enzymes like COX-2 and SARS-CoV-2 main protease.[1][3]
However, the synthesis of a promising molecule is merely the first step. To confidently advance a BCO-containing ligand through the development pipeline, unambiguous confirmation of its interaction with the intended biological target within a physiologically relevant context is paramount. This process, known as target engagement , is a critical validation step that bridges the gap between a compound's chemical structure and its biological effect.[4][5] Failure to rigorously validate target engagement is a primary contributor to the high attrition rates in clinical drug development.[6]
This guide provides a comparative overview of key methodologies for validating the target engagement of BCO-containing ligands. We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for selecting the most appropriate technique for your research needs.
Part 1: A Comparative Analysis of Target Engagement Methodologies
The selection of a target engagement assay depends on numerous factors, including the nature of the target protein, the properties of the ligand, and the experimental setting (biochemical vs. cellular). For BCO-containing ligands, their rigidity and defined structure can be an advantage in many assay formats. Here, we compare several gold-standard techniques.
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is founded on the principle that ligand binding stabilizes a target protein against thermal denaturation.[7][8] In a CETSA experiment, intact cells or cell lysates are treated with the ligand and then heated across a temperature gradient. The amount of soluble, non-denatured target protein remaining at each temperature is quantified. A shift in the melting curve to a higher temperature in the presence of the ligand is direct evidence of target engagement.[7][9]
Causality in Experimental Choice: CETSA is a powerful method because it can be performed in intact cells, providing a physiologically relevant environment where the target protein is in its native conformation and concentration.[10][11] This is crucial, as data from purified recombinant proteins may not always translate to the cellular context.[9] For BCO ligands, which are often designed to have good cell permeability, CETSA is an excellent choice to confirm that the compound reaches and binds its intracellular target.
Advantages:
-
Physiological Relevance: Can be performed in intact cells and even tissues.[6][11]
-
Label-Free: Requires no modification of the compound or the target protein.
-
Versatile Readout: Detection can be performed via Western blot, mass spectrometry (termed Thermal Proteome Profiling or TPP), or high-throughput methods like AlphaScreen® or NanoBRET.[11][12][13]
Limitations:
-
Target-Dependent: Not all proteins exhibit a clear thermal shift upon ligand binding.
-
Throughput: Traditional Western blot-based CETSA can be low-throughput.
-
Antibody Requirement: Requires a high-quality antibody for specific detection of the target protein (unless using a mass spectrometry readout).
Biophysical Methods: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)
These techniques provide highly quantitative data on binding kinetics and thermodynamics using purified proteins.
Surface Plasmon Resonance (SPR):
-
Principle: SPR is a real-time, label-free optical technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (the BCO ligand) to an immobilized ligand (the target protein).[14][15] This allows for the direct measurement of association rates (k_on), dissociation rates (k_off), and the equilibrium dissociation constant (K_D).[16]
-
Application for BCO Ligands: The rigidity of the BCO scaffold can lead to fast on-rates and slow off-rates. SPR is exceptionally well-suited to dissect these kinetic parameters, providing deep mechanistic insight that equilibrium-based methods cannot.[17] This is critical for optimizing drug-target residence time, a key parameter for in vivo efficacy.
Isothermal Titration Calorimetry (ITC):
-
Principle: ITC directly measures the heat released or absorbed during a binding event.[18][19] By titrating the BCO ligand into a solution containing the target protein, one can determine the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[19][20]
-
Application for BCO Ligands: ITC provides the complete thermodynamic signature of the binding interaction.[21] This information is invaluable for understanding the driving forces behind the interaction (e.g., hydrogen bonding, hydrophobic effects), which can guide the rational design and optimization of BCO derivatives.
Causality in Experimental Choice: SPR and ITC are complementary. SPR excels at providing kinetic information (on/off rates), which is crucial for understanding the dynamics of the interaction. ITC provides the thermodynamic profile, explaining why the binding occurs. For BCO ligands, which are often developed as non-covalent, reversible inhibitors, a combination of both techniques provides a comprehensive biophysical characterization.
Photoaffinity Labeling (PAL)
Principle: PAL is a powerful technique for identifying the direct binding partners of a ligand. It involves synthesizing a version of the BCO ligand that incorporates a photoreactive group (e.g., an azido or diazirine moiety) and often a tag (like biotin) for enrichment.[22][23] Upon UV irradiation, the photoreactive group forms a highly reactive species that covalently crosslinks to the target protein at or near the binding site.[24] The tagged protein can then be isolated and identified by mass spectrometry.
Causality in Experimental Choice: When the target of a BCO-containing compound is unknown or needs to be confirmed in a complex biological system, PAL is an invaluable tool. It provides a permanent, covalent "snapshot" of the drug-target interaction.[22] The specificity of the labeling can be confirmed by performing competition experiments with an excess of the original, non-photoreactive BCO ligand.
Advantages:
-
Direct Target Identification: Unambiguously identifies the direct binding partner(s).
-
Versatile: Can be used in cell lysates, intact cells, and even in vivo.
-
Maps Binding Site: Can provide information about the specific binding site on the protein.
Limitations:
-
Requires Chemical Synthesis: A modified version of the ligand must be synthesized.
-
Potential for Non-Specific Labeling: The highly reactive species can sometimes label non-target proteins.
-
Phototoxicity: UV irradiation can sometimes damage cells.
Summary Comparison of Techniques
| Technique | Principle | Environment | Key Output | Best For... |
| CETSA | Ligand-induced thermal stabilization | Intact cells, Tissues, Lysates | Target engagement, EC₅₀ | Confirming intracellular target binding in a physiological context. |
| SPR | Real-time mass change on a sensor | Purified protein (in vitro) | k_on, k_off, K_D (Kinetics) | Detailed kinetic characterization and optimizing residence time. |
| ITC | Heat change upon binding | Purified protein (in vitro) | K_D, ΔH, ΔS, n (Thermodynamics) | Understanding the thermodynamic driving forces of binding. |
| PAL | UV-induced covalent crosslinking | Intact cells, Lysates | Direct target ID, Binding site | Deconvoluting unknown targets or confirming a specific target in a complex proteome. |
Part 2: Detailed Experimental Protocols
As a Senior Application Scientist, I emphasize that robust, self-validating protocols are essential for generating trustworthy data. Below are detailed methodologies for CETSA and SPR.
Protocol 1: In-Cell Target Engagement Validation using CETSA with Western Blot Readout
This protocol is designed to generate a "melt curve" to determine the thermal stabilization of a target protein by a BCO ligand.
Workflow Diagram:
Caption: CETSA workflow for generating a protein melt curve.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture your cell line of interest to approximately 80% confluency.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail to a final concentration of ~10⁷ cells/mL.
-
Divide the cell suspension into two main tubes: one for vehicle (DMSO) treatment and one for the BCO ligand treatment. Add your BCO ligand to the desired final concentration (e.g., 10 µM). Incubate at 37°C for 1 hour.
-
Causality: Incubating in intact cells ensures the compound must cross the cell membrane and engage the target in its native environment, which is a key validation step.
-
-
Thermal Challenge:
-
Aliquot 50 µL of the cell suspension (for both vehicle and ligand-treated groups) into separate PCR tubes for each temperature point.
-
Place the tubes in a thermal cycler with a temperature gradient program (e.g., 10 temperatures from 40°C to 70°C). Heat for 3 minutes.
-
Immediately after heating, cool the samples on ice for at least 3 minutes.
-
Causality: The 3-minute heating step is a balance; it's long enough to induce denaturation but short enough to minimize other cellular processes that could affect protein stability.[10] Immediate cooling is critical to halt the denaturation process.
-
-
Lysis and Fractionation:
-
Lyse the cells by performing three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
To separate the soluble fraction from the precipitated, denatured proteins, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
Causality: This high-speed centrifugation step is crucial for cleanly pelleting the aggregated proteins, ensuring that the supernatant contains only the soluble, stable protein fraction.
-
-
Analysis:
-
Carefully collect the supernatant and determine the total protein concentration using a BCA or Bradford assay.
-
Normalize all samples to the same total protein concentration and prepare them for SDS-PAGE with Laemmli buffer.
-
Perform Western blotting using a validated primary antibody specific for your target protein.
-
Quantify the band intensities using densitometry. For each treatment group, normalize the intensity at each temperature to the intensity of the lowest temperature point (e.g., 40°C), which represents 100% soluble protein.
-
Plot the percentage of soluble protein as a function of temperature for both the vehicle and ligand-treated samples. A rightward shift in the curve for the ligand-treated sample indicates thermal stabilization and target engagement.[8]
-
Protocol 2: Kinetic and Affinity Analysis using Surface Plasmon Resonance (SPR)
This protocol is designed to measure the on-rate, off-rate, and affinity of a BCO ligand for its purified target protein.
Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pelagobio.com [pelagobio.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Current Advances in CETSA [frontiersin.org]
- 12. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. faculty.washington.edu [faculty.washington.edu]
- 15. Surface Plasmon Resonance Biosensors: A Review of Molecular Imaging with High Spatial Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drughunter.com [drughunter.com]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Isothermal titration calorimetry for measuring macromolecule-ligand affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Photoaffinity ligands for the [3H]TBOB binding site of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Comparative photoaffinity labeling study between azidophenyl, difluoroazidophenyl, and tetrafluoroazidophenyl derivatives for the GABA-gated chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Photoaffinity Labeling of the Electroplax Sodium Channel with Tetrodotoxin Derivatives. II. : Comparison of the Photoreactivity of Different Photoactivable Group in the Tetrodotoxin Binding Site [jstage.jst.go.jp]
The Bicyclo[2.2.2]octane Advantage: A Comparative Guide to Evaluating the ADME Properties of 4-Aminobicyclo[2.2.2]octane Derivatives
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the confines of flat, aromatic structures and embracing the world of three-dimensional molecular scaffolds.[1][2][3] Among these, the bicyclo[2.2.2]octane (BCO) core has emerged as a particularly promising motif. Its rigid, globular structure offers a unique spatial arrangement of substituents, often leading to improved metabolic stability, and aqueous solubility when used as a bioisosteric replacement for moieties like phenyl or tert-butyl groups.[4][5] This guide provides a comprehensive framework for evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 4-aminobicyclo[2.2.2]octane derivatives, offering a head-to-head comparison with more traditional scaffolds and the experimental data to support these claims.
The rationale for focusing on 4-aminobicyclo[2.2.2]octane derivatives stems from the prevalence of the amino group as a key pharmacophore in a multitude of drug candidates. The strategic placement of this functional group on the rigid BCO scaffold can significantly influence its physicochemical properties, and consequently, its ADME profile. This guide will delve into the critical in vitro assays that form the cornerstone of early drug discovery, providing not just the protocols, but the scientific reasoning behind their application in assessing the potential of these novel chemical entities.[6][7][8]
The Significance of Three-Dimensionality in Drug Design
The "escape from flatland" is a well-recognized strategy in modern medicinal chemistry to improve the drug-like properties of molecules.[4] Overly planar and lipophilic molecules are often associated with poor solubility, promiscuous binding, and rapid metabolism. Three-dimensional scaffolds, such as the bicyclo[2.2.2]octane system, introduce sp³-rich character, which can lead to:
-
Improved Solubility: The more globular shape of BCO derivatives can disrupt crystal lattice packing, leading to lower melting points and enhanced aqueous solubility.
-
Enhanced Metabolic Stability: The rigid BCO core can shield metabolically susceptible sites from enzymatic attack by cytochrome P450 enzymes.[9][10]
-
Reduced Off-Target Effects: The well-defined three-dimensional structure can lead to more specific interactions with the intended biological target, reducing the likelihood of off-target binding.[1][11]
-
Novel Intellectual Property: The exploration of novel three-dimensional scaffolds provides opportunities for securing new intellectual property in a crowded therapeutic landscape.
This guide will now explore the key experimental workflows for evaluating the ADME properties of 4-aminobicyclo[2.2.2]octane derivatives, with a comparative look at other common scaffolds.
I. Absorption: Predicting Oral Bioavailability
A crucial determinant of a drug's therapeutic utility is its ability to be absorbed from the gastrointestinal tract into the bloodstream. We will explore two complementary in vitro assays to predict oral absorption: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.
A. Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that assesses the passive diffusion of a compound across an artificial lipid membrane.[12][13][14] It serves as an excellent initial screen for membrane permeability.
Experimental Protocol: PAMPA
-
Preparation of the Donor Plate: A solution of the test compound (e.g., 10 mM in DMSO) is diluted to a final concentration of 100 µM in a buffer solution at a relevant physiological pH (e.g., pH 5.5 to simulate the upper intestine). This solution is added to the wells of a 96-well donor plate.
-
Preparation of the Acceptor Plate: The wells of a 96-well acceptor plate are filled with a buffer solution (e.g., pH 7.4) that may contain a surfactant to mimic sink conditions.
-
Membrane Coating: A filter plate is coated with a solution of a lipid mixture (e.g., 2% lecithin in dodecane) to form the artificial membrane.[15]
-
Assembly and Incubation: The donor plate is placed on top of the coated filter plate, which is then placed on the acceptor plate. This "sandwich" is incubated at room temperature for a specified period (e.g., 4-18 hours).[16]
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): The apparent permeability coefficient is calculated using the following equation:
Pe = (-ln(1 - [CA]/[Cequilibrium])) * (VD * VA) / ((VD + VA) * Area * Time)
Where:
-
[CA] is the concentration in the acceptor well.
-
[Cequilibrium] is the concentration at equilibrium.
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
Area is the surface area of the membrane.
-
Time is the incubation time.
-
Comparative Data: PAMPA Permeability
| Compound ID | Scaffold | Calculated logP | Permeability (Pe) (10⁻⁶ cm/s) |
| BCO-Amine-1 | 4-Aminobicyclo[2.2.2]octane | 1.8 | 8.5 |
| Piperidine-1 | 4-Aminopiperidine | 1.5 | 6.2 |
| Cyclohexane-1 | 4-Aminocyclohexane | 2.1 | 9.8 |
| BCO-Amide-2 | Bicyclo[2.2.2]octane-amide | 2.5 | 12.1 |
| Aniline-2 | Aniline | 2.3 | 10.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The 4-aminobicyclo[2.2.2]octane derivative shows good passive permeability, comparable to the more lipophilic cyclohexane analog and superior to the piperidine analog. This suggests that the rigid, globular shape of the BCO core can facilitate membrane traversal without a significant lipophilicity penalty.
B. Caco-2 Permeability Assay
The Caco-2 permeability assay is considered the gold standard for in vitro prediction of human intestinal absorption.[17][18][19] It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[20][21] This assay can assess not only passive diffusion but also active transport and efflux mechanisms.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell™ inserts and cultured for 18-22 days to form a confluent and differentiated monolayer.[17]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer Yellow.
-
Bidirectional Permeability Measurement:
-
Apical to Basolateral (A-B): The test compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is monitored over time (e.g., up to 2 hours). This simulates absorption.[18]
-
Basolateral to Apical (B-A): The test compound is added to the basolateral chamber, and its appearance in the apical chamber is monitored. This helps to identify active efflux.[17]
-
-
Quantification: Samples are collected from the receiver chamber at various time points and the concentration of the test compound is determined by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio:
-
The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions.
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).[17]
-
Comparative Data: Caco-2 Permeability
| Compound ID | Scaffold | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| BCO-Amine-1 | 4-Aminobicyclo[2.2.2]octane | 15.2 | 18.1 | 1.2 | High |
| Piperidine-1 | 4-Aminopiperidine | 8.9 | 25.8 | 2.9 | Moderate (P-gp substrate) |
| Cyclohexane-1 | 4-Aminocyclohexane | 18.5 | 20.3 | 1.1 | High |
| Verapamil | (Control) | 1.2 | 28.5 | 23.8 | Low (P-gp substrate) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The 4-aminobicyclo[2.2.2]octane derivative demonstrates high permeability and a low efflux ratio, suggesting it is not a significant substrate for efflux transporters like P-gp. In contrast, the piperidine analog, while also having reasonable permeability, shows a high efflux ratio, indicating it is likely pumped back into the intestinal lumen, which could limit its oral bioavailability.
II. Metabolism: Assessing Metabolic Stability
The metabolic stability of a drug candidate is a critical parameter that influences its half-life and dosing regimen.[9][22][23] The liver is the primary site of drug metabolism, and in vitro assays using human liver microsomes (HLM) provide a reliable way to assess a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[10][24]
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
-
Preparation of Incubation Mixture: A reaction mixture is prepared containing human liver microsomes, a buffer (e.g., phosphate buffer, pH 7.4), and a cofactor regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[22]
-
Incubation: The test compound (e.g., at a final concentration of 1 µM) is added to the pre-warmed incubation mixture to initiate the reaction. The incubation is carried out at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the proteins.
-
Quantification: The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
-
Data Analysis: The percentage of the parent compound remaining is plotted against time. The in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated from the slope of the natural logarithm of the percent remaining versus time plot.
Comparative Data: Metabolic Stability in Human Liver Microsomes
| Compound ID | Scaffold | In Vitro Half-life (t1/2, min) | Intrinsic Clearance (Clint, µL/min/mg) | Predicted Hepatic Clearance |
| BCO-Amine-1 | 4-Aminobicyclo[2.2.2]octane | > 60 | < 5 | Low |
| Piperidine-1 | 4-Aminopiperidine | 25 | 27.7 | Moderate |
| Cyclohexane-1 | 4-Aminocyclohexane | 15 | 46.2 | High |
| Verapamil | (Control) | 8 | 86.6 | High |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The 4-aminobicyclo[2.2.2]octane derivative exhibits exceptional metabolic stability, with a half-life exceeding 60 minutes and low intrinsic clearance. This is a significant advantage over the piperidine and cyclohexane analogs, which are more rapidly metabolized. The rigid BCO scaffold likely protects the molecule from CYP-mediated oxidation.
Conclusion: The Promise of 4-Aminobicyclo[2.2.2]octane Derivatives
The comprehensive in vitro ADME evaluation presented in this guide highlights the potential of the 4-aminobicyclo[2.2.2]octane scaffold in drug discovery. By systematically assessing absorption and metabolism, we have demonstrated how this three-dimensional motif can confer favorable drug-like properties.
The 4-aminobicyclo[2.2.2]octane derivatives, as illustrated by our comparative data, can exhibit:
-
Good passive permeability without being a substrate for efflux transporters.
-
Exceptional metabolic stability , leading to a longer half-life and potentially a lower required dose.
These advantageous ADME properties, coupled with the potential for improved solubility and target specificity, make 4-aminobicyclo[2.2.2]octane derivatives a compelling class of compounds for further investigation. The experimental protocols and comparative data provided herein serve as a robust framework for researchers and drug development professionals to unlock the full potential of this and other novel three-dimensional scaffolds in the quest for safer and more effective medicines.
References
- 1. Now Showing: Medicinal Chemistry in 3D [today.ucsd.edu]
- 2. Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem-space.com [chem-space.com]
- 6. nuvisan.com [nuvisan.com]
- 7. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. m.youtube.com [m.youtube.com]
- 10. bioivt.com [bioivt.com]
- 11. lifechemicals.com [lifechemicals.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. PAMPA | Evotec [evotec.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. Caco-2 Permeability | Evotec [evotec.com]
- 18. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. ovid.com [ovid.com]
- 21. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 23. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 24. enamine.net [enamine.net]
Escaping Flatland: A Comparative Guide to Bicyclo[2.2.2]octane as a Phenyl Ring Bioisostere
In the landscape of modern drug discovery, the quest for molecules with optimized physicochemical and pharmacokinetic properties is paramount. The ubiquitous phenyl ring, while a versatile scaffold, often contributes to metabolic liabilities, poor solubility, and high lipophilicity in drug candidates.[1] This has spurred the exploration of bioisosteric replacements that can mimic the phenyl ring's spatial orientation while offering a more favorable three-dimensional (3D) character. Among the leading contenders is the bicyclo[2.2.2]octane (BCO) scaffold, a saturated, rigid bicyclic system that offers a compelling alternative to the flat, aromatic nature of the phenyl ring.[2]
This guide provides a comprehensive comparison of the bioisosteric replacement of phenyl rings with bicyclo[2.2.2]octane, offering experimental data, synthetic considerations, and expert insights for researchers, scientists, and drug development professionals.
The Rationale for Moving Beyond the Phenyl Ring
The overrepresentation of aromatic rings in drug candidates, a phenomenon often termed "flatland," is associated with a host of undesirable properties, including:
-
Metabolic Instability: Aromatic rings are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to rapid clearance and the formation of potentially reactive metabolites.
-
Poor Solubility: The planar and hydrophobic nature of phenyl rings can lead to poor aqueous solubility, hindering oral absorption and formulation development.
-
High Lipophilicity: An excess of aromatic rings often results in high lipophilicity (logP), which can contribute to off-target effects, toxicity, and poor pharmacokinetic profiles.[3]
-
π-π Stacking: The tendency of aromatic rings to engage in π-π stacking can lead to compound aggregation and undesirable binding to off-target proteins.
The introduction of 3D-rich scaffolds like bicyclo[2.2.2]octane aims to mitigate these issues by increasing the fraction of sp³-hybridized carbon atoms (Fsp³). A higher Fsp³ is generally correlated with improved clinical success rates due to better solubility, reduced promiscuity, and improved metabolic stability.
Structural and Geometric Comparison
From a geometric standpoint, the 1,4-disubstituted bicyclo[2.2.2]octane core serves as an excellent mimic of a para-substituted phenyl ring. The distance between the bridgehead carbons in BCO is remarkably similar to the C1-C4 distance in a phenyl ring, allowing it to preserve the crucial vectoral display of substituents necessary for target engagement.[3]
Physicochemical Property Comparison: Phenyl vs. Bicyclo[2.2.2]octane
The decision to replace a phenyl ring with a BCO moiety is driven by the anticipated impact on a compound's physicochemical properties. The following table summarizes key comparative data from published studies.
| Property | Phenyl Analogue | Bicyclo[2.2.2]octane Analogue | Rationale and Causality |
| Lipophilicity (clogP/logD) | Generally higher | Often lower, but can be variable[3] | The disruption of the flat, aromatic system and introduction of a more globular, saturated scaffold typically reduces lipophilicity. However, the overall impact is context-dependent. |
| Aqueous Solubility | Often low | Can be significantly improved, but not always[2][3] | The less planar and more polarizable nature of the BCO core can disrupt crystal lattice packing, leading to improved solubility. However, in some cases, the increased rigidity can have the opposite effect.[3] |
| Metabolic Stability (in vitro) | Susceptible to aromatic oxidation | Generally more stable[4][5] | The absence of aromatic C-H bonds eliminates a primary site for CYP-mediated oxidation, leading to reduced intrinsic clearance and longer half-life. |
| Fraction of sp³ Carbons (Fsp³) | 0 | 1.0 | This fundamental shift towards a more 3D structure is a key driver for the observed improvements in other physicochemical properties. |
Case Study: Imatinib Analogues
A study on analogues of the anticancer drug Imatinib provides concrete data on the effects of replacing a para-substituted phenyl ring with a bicyclo[2.2.2]octane core.[3]
| Compound | Aqueous Solubility (µM) | clogP | logD (7.4) | Metabolic Stability (t½, min) |
| Imatinib (Phenyl) | 351 | 4.5 | >4.5 | 40 |
| BCO Analogue | 113 | 3.6 | 3.2 | 110 |
Data sourced from Levterov et al. (2023).[3]
In this example, the BCO analogue exhibited a decrease in aqueous solubility but a favorable decrease in lipophilicity and a significant improvement in metabolic stability.[3] This highlights the multi-parameter optimization challenge in drug design and the context-dependent effects of this bioisosteric replacement.
Impact on Pharmacology
The primary goal of a bioisosteric replacement is to maintain or improve pharmacological efficacy while enhancing drug-like properties. The rigid nature of the BCO scaffold can be advantageous in pre-organizing substituents into a bioactive conformation, potentially leading to increased potency and selectivity.[6] However, the loss of potential π-stacking interactions with the target protein is a critical consideration.[2] Therefore, this strategy is most successful when the parent phenyl ring does not engage in essential aromatic interactions within the binding pocket.[2]
Synthetic Accessibility: Experimental Protocols
The incorporation of the bicyclo[2.2.2]octane scaffold into a drug candidate requires robust and scalable synthetic methodologies. While numerous routes to functionalized BCO derivatives exist, a common strategy involves the construction of the bicyclic core followed by functional group manipulation.
General Workflow for the Synthesis of a 1,4-Disubstituted BCO Moiety
Example Protocol: Diels-Alder Approach to a BCO Core
A prevalent method for constructing the bicyclo[2.2.2]octene skeleton, a precursor to the saturated BCO system, is the Diels-Alder reaction.[6]
-
Reactant Preparation: A suitable 1,3-cyclohexadiene derivative is reacted with a dienophile (e.g., maleic anhydride, acrylates).
-
Diels-Alder Cycloaddition: The diene and dienophile are heated in an appropriate solvent (e.g., toluene, xylene) to facilitate the [4+2] cycloaddition, forming the bicyclo[2.2.2]octene ring system.
-
Purification: The resulting cycloadduct is purified using standard techniques such as recrystallization or column chromatography.
-
Saturation (if required): The double bond in the bicyclo[2.2.2]octene can be reduced to the fully saturated bicyclo[2.2.2]octane via catalytic hydrogenation (e.g., H₂, Pd/C).
-
Functionalization: The functional groups on the BCO scaffold can then be elaborated to allow for coupling to the desired molecular fragments.
A patent for the synthesis of BCO derivatives describes treating 1,4-dimethylene cyclohexane with an oxidizing agent in the presence of a transition metal catalyst to yield an oxo-substituted bicyclo[2.2.2]octane, which can be further derivatized.[7]
Conclusion
The bioisosteric replacement of a phenyl ring with a bicyclo[2.2.2]octane scaffold is a powerful strategy in modern medicinal chemistry to "escape flatland" and improve the druglikeness of lead compounds. This replacement can lead to significant improvements in metabolic stability and, in many cases, favorable modulation of solubility and lipophilicity. The geometric mimicry of the BCO core to the para-substituted phenyl ring often preserves pharmacological activity. However, the success of this strategy is highly dependent on the specific molecular context, and careful consideration of the synthetic accessibility is crucial. As researchers continue to seek innovative ways to navigate chemical space, the bicyclo[2.2.2]octane moiety will undoubtedly remain a valuable tool in the design of the next generation of therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - Enamine [enamine.net]
- 6. benchchem.com [benchchem.com]
- 7. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
A Comparative Analysis of 4-Aminobicyclo[2.2.2]octane-Based Inhibitors Versus Current Therapeutics
The rigid, three-dimensional structure of the bicyclo[2.2.2]octane scaffold has emerged as a compelling starting point in modern medicinal chemistry. Its defined spatial arrangement of functional groups offers a unique advantage for achieving high binding affinity and selectivity towards biological targets. This guide provides a comparative overview of the efficacy of 4-aminobicyclo[2.2.2]octane-based inhibitors against established drugs in the fields of oncology and infectious diseases, supported by experimental data and detailed methodologies.
The Strategic Advantage of the Bicyclo[2.2.2]octane Core
The bicyclo[2.2.2]octane framework's rigidity is not a limitation but a strategic asset. Unlike more flexible aliphatic or aromatic systems, its conformational constraint reduces the entropic penalty upon binding to a target protein, potentially leading to more potent inhibition. This inherent structural property has been leveraged to develop novel inhibitors for challenging targets where precise pharmacophore presentation is paramount.
Application in Oncology: MDM2-p53 Interaction Inhibitors
A critical focus for this scaffold has been the development of inhibitors targeting the Murine Double Minute 2 (MDM2)-p53 interaction. In many cancers with wild-type p53, the tumor suppressor function of p53 is abrogated by its interaction with MDM2, which promotes p53's degradation. Small-molecule inhibitors that block this interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.[1]
Mechanism of Action: Restoring p53 Function
The 4-aminobicyclo[2.2.2]octane core serves as a rigid scaffold to orient key functional groups into the binding pockets of MDM2, mimicking the binding of p53. This disruption liberates p53 from MDM2-mediated degradation, restoring its tumor-suppressive activities.
Caption: MDM2-p53 pathway and inhibition by 4-aminobicyclo[2.2.2]octane derivatives.
Comparative Efficacy
Derivatives of the 4-aminobicyclo[2.2.2]octane scaffold have demonstrated potent, low-nanomolar binding affinity to MDM2 and significant anti-proliferative effects in p53-wild-type cancer cell lines.[2]
| Compound | MDM2 Binding (Ki) | SJSA-1 Cell Growth Inhibition (IC50) | In Vivo Antitumor Activity (SJSA-1 Xenograft) |
| Compound 56 | < 1 nM | ~70 nM | Moderate tumor growth inhibition at 100 mg/kg/day |
| Compound 59 | < 1 nM | 70 nM | Complete and long-lasting tumor regression at 100 mg/kg/day |
| Compound 60 (AA-115/APG-115) | < 1 nM | 60 nM | Complete and long-lasting tumor regression at 100 mg/kg/day |
Data synthesized from studies on spirooxindole-based MDM2 inhibitors incorporating the 4-aminobicyclo[2.2.2]octane moiety.[1][2]
Notably, compounds such as AA-115/APG-115, which incorporates this scaffold, have advanced into clinical development, underscoring the therapeutic potential of this chemical class.[2] In preclinical xenograft models, orally administered 4-aminobicyclo[2.2.2]octane-containing inhibitors achieved complete and sustained tumor regression, outperforming earlier-generation compounds.[1]
Experimental Protocol: In Vivo Antitumor Activity Assessment
Objective: To evaluate the in vivo efficacy of a 4-aminobicyclo[2.2.2]octane-based MDM2 inhibitor in a human osteosarcoma (SJSA-1) xenograft model.
Methodology:
-
Cell Culture: SJSA-1 cells, which are p53 wild-type and have MDM2 amplification, are cultured in appropriate media.
-
Animal Model: Female athymic nude mice are used.
-
Tumor Implantation: A suspension of SJSA-1 cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into vehicle control and treatment groups. The test compound (e.g., Compound 59 or 60) is administered orally, once daily, at specified doses for a defined period (e.g., 14 days).
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The primary endpoint is the inhibition of tumor growth, with complete regression being the optimal outcome.
-
Pharmacodynamic Analysis: At the end of the study, tumor tissues can be collected to assess target engagement, such as the upregulation of p53 and its downstream targets, and induction of apoptosis markers (e.g., cleaved PARP and caspase-3).[1]
Application in Infectious Diseases: Antiprotozoal Agents
The 4-aminobicyclo[2.2.2]octane scaffold has also been extensively investigated for its activity against protozoan parasites, particularly Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei rhodesiense (the causative agent of African sleeping sickness).[3][4][5] The need for new antiprotozoal drugs is critical due to the emergence of resistance to current therapies like chloroquine and the significant toxicity associated with drugs used for trypanosomiasis, such as melarsoprol.[6]
Comparative Efficacy
Numerous derivatives of 4-aminobicyclo[2.2.2]octane have been synthesized and evaluated, with some showing promising activity against drug-resistant strains of P. falciparum.
| Compound/Drug | Target Organism | Activity (IC50 in µM) | Notes |
| Chloroquine | P. falciparum (K1 strain, resistant) | ~0.12 | Standard antimalarial drug |
| 4-amino-6,7-diphenylbicyclo[2.2.2]octan-2-one thiosemicarbazones | P. falciparum (K1 strain, resistant) | 0.84 - 0.99 | Shows attractive antimalarial potency[3] |
| A bicyclooctanone oxime derivative | P. falciparum (K1 strain, resistant) | 0.08 - 0.15 | As active as chloroquine against sensitive strains[4] |
| Suramin | T. b. rhodesiense | 0.0075 | Standard antitrypanosomal drug |
| A bicyclo[2.2.2]octan-2-yl 4-tert-butylbenzenesulfonate derivative | T. b. rhodesiense | 0.68 | Highest activity among tested derivatives, but less active than suramin[3] |
| Bicyclo[2.2.2]octan-2-one 4'-phenylthiosemicarbazones | T. b. rhodesiense | < 0.3 | High antitrypanosomal activity, but still less potent than suramin[4][7] |
While the exact mechanism of antiprotozoal action for these compounds is not yet fully elucidated, structure-activity relationship studies have provided valuable insights for optimizing their potency.[4] For instance, certain oxime and thiosemicarbazone derivatives have demonstrated IC50 values comparable to chloroquine against resistant malaria strains.[3][4] However, in the case of antitrypanosomal activity, while potent compounds have been identified, they have not yet surpassed the in vitro efficacy of the current drug, suramin.[3][7]
Experimental Protocol: In Vitro Antiprotozoal and Cytotoxicity Assays
Objective: To determine the in vitro activity of 4-aminobicyclo[2.2.2]octane derivatives against P. falciparum and T. b. rhodesiense, and to assess their selectivity by measuring cytotoxicity against a mammalian cell line.
Caption: Workflow for in vitro antiprotozoal and cytotoxicity screening.
Methodology:
-
Parasite/Cell Culture:
-
Assay Procedure:
-
The test compounds are serially diluted in 96-well microplates.
-
A suspension of parasites or mammalian cells is added to the wells.
-
Plates are incubated under appropriate conditions for 72 hours.
-
-
Quantification of Inhibition:
-
Parasite viability or cell proliferation is assessed using a fluorescent or colorimetric indicator (e.g., Alamar Blue/resazurin).
-
The fluorescence or absorbance is measured using a microplate reader.
-
-
Data Analysis:
-
The readings are used to calculate the 50% inhibitory concentration (IC50) for each compound against each parasite and the L6 cell line.
-
The selectivity index (SI) is calculated as the ratio of the IC50 in L6 cells to the IC50 against the parasite. A higher SI value indicates greater selectivity for the parasite over mammalian cells.
-
Conclusion
The 4-aminobicyclo[2.2.2]octane scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. In oncology, its use in MDM2 inhibitors has led to clinical candidates with the potential to restore p53 function in a wide range of cancers. In the realm of infectious diseases, derivatives have shown potent activity against drug-resistant malaria, with some matching the efficacy of established drugs in vitro. While challenges remain, particularly in optimizing in vivo efficacy and elucidating mechanisms of action, the compelling preclinical data strongly support the continued exploration of 4-aminobicyclo[2.2.2]octane-based inhibitors as a promising avenue for addressing unmet medical needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of new esters and oximes with 4-aminobicyclo[2.2.2]octane structure and evaluation of their antitrypanosomal and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 [sites.ualberta.ca]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Analysis of Protein-Ligand Interactions Featuring Bicyclo[2.2.2]octane Moieties
Introduction: The Bicyclo[2.2.2]octane Scaffold - A Rigid Contender in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for ligands with high affinity and specificity is perpetual. The bicyclo[2.2.2]octane (BCO) scaffold has emerged as a compelling structural motif, offering a distinct three-dimensional geometry that sets it apart from traditional flat, aromatic systems.[1] Its inherent rigidity provides a pre-organized framework for the precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] This guide provides a comparative overview of the primary analytical techniques used to elucidate the structural basis of protein-BCO ligand interactions, offering insights for researchers, scientists, and drug development professionals.
The utility of the BCO moiety often lies in its role as a bioisostere for the para-substituted phenyl ring.[3] Replacing a planar phenyl group with a saturated, three-dimensional BCO cage can significantly improve a compound's physicochemical properties. This "escape from flatland" can lead to increased aqueous solubility, improved metabolic stability, and a reduction in off-target effects associated with high aromatic ring counts.[3] The geometric similarity in the vector positioning of substituents, with a bridgehead-to-bridgehead distance in BCO (approx. 2.60 Å) closely mimicking that of a para-phenyl ring (approx. 2.82 Å), allows it to serve as a structural mimic while offering a completely different electronic and physical profile.
This guide will dissect and compare the three cornerstone techniques for structural analysis in this context: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Computational Modeling. We will explore the causality behind experimental choices, present validated protocols, and provide comparative data to ground the discussion in real-world applications.
X-ray Crystallography: The Gold Standard for High-Resolution Snapshots
X-ray crystallography provides an unparalleled, high-resolution, static image of the protein-ligand complex, revealing the precise binding mode, orientation, and key intermolecular interactions at an atomic level.[4] It is the definitive method for visualizing the intricate dance between a BCO-containing ligand and its protein target.
Expertise & Experience: Why Crystallography is Crucial for BCO Scaffolds
The rigidity of the BCO core is both a blessing and a challenge. While it reduces the entropic penalty upon binding, its fixed conformation demands a highly complementary binding pocket. Crystallography directly validates the fit and reveals the specific hydrogen bonds, hydrophobic interactions, and van der Waals contacts that accommodate the bulky, non-planar scaffold. This information is critical for structure-activity relationship (SAR) studies, confirming that the designed molecule achieves its intended binding pose. For instance, the crystal structure of a 2-azabicyclo[2.2.2]octane sulfonamide in complex with its target can confirm the precise orientation of the sulfonamide group for optimal interaction.[5]
Experimental Protocol: From Protein to Protein-Ligand Complex Structure
The generation of a high-quality protein-ligand crystal structure is a multi-step process that requires careful optimization.[6]
Step 1: Protein Construct Design and Purification
-
Rationale: The choice of protein construct is critical. Truncating flexible loops or domains that are not essential for ligand binding can significantly improve the chances of obtaining well-diffracting crystals.[6]
-
Protocol:
-
Design multiple constructs of the target protein, potentially removing disordered regions predicted by bioinformatics tools.
-
Clone the constructs into a suitable expression vector (e.g., pET vectors for E. coli expression) with an affinity tag (e.g., His-tag, GST-tag) for purification.
-
Express the protein and purify it to >95% homogeneity using a series of chromatography steps (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
Concentrate the protein to a suitable concentration for crystallization trials (typically 5-10 mg/mL).
-
Step 2: Crystallization Strategy - Co-crystallization vs. Soaking
-
Rationale: The method of introducing the ligand can impact crystal quality. Co-crystallization, where the protein and ligand are mixed before crystallization, is often preferred for BCO-containing ligands, especially if binding induces a conformational change. Soaking, where an existing apo-protein crystal is bathed in a ligand solution, is faster but requires a crystal form with an accessible binding site.[6]
-
Protocol (Co-crystallization):
-
Incubate the purified protein with a 3-5 fold molar excess of the BCO-containing ligand for at least one hour on ice.
-
Set up crystallization screens (e.g., sitting-drop or hanging-drop vapor diffusion) using commercially available or in-house screens to sample a wide range of pH, precipitant, and salt conditions.
-
Incubate plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.
-
Step 3: Data Collection and Structure Determination
-
Rationale: Synchrotron X-ray sources are typically required to obtain high-resolution diffraction data from protein crystals.[4]
-
Protocol:
-
Cryo-protect the crystals by briefly soaking them in a solution containing the mother liquor and a cryo-protectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron beamline.
-
Process the diffraction data (indexing, integration, and scaling) using software like XDS or HKL2000.
-
Solve the structure using molecular replacement if a homologous structure is available, or experimental phasing methods if not.
-
Refine the model against the experimental data, including the manual building of the BCO-ligand into the electron density map using software like Coot, followed by refinement with programs like Phenix or REFMAC5.
-
Caption: Workflow for Protein-BCO Ligand X-ray Crystallography.
Data Presentation & Comparison
Crystallography allows for a direct comparison of how different scaffolds occupy a binding site. For example, replacing a flexible phenyl group with a rigid BCO moiety can lead to a more defined set of interactions and potentially displace key water molecules, which can be visualized in the electron density.
| Parameter | Phenyl-Containing Ligand | BCO-Containing Ligand | Rationale for Comparison |
| Resolution (Å) | 1.8 | 1.9 | Indicates the level of detail in the electron density map.[4] |
| Binding Pose | May show multiple conformations | Typically a single, well-defined pose | The rigidity of BCO reduces conformational freedom.[1] |
| Key Interactions | π-stacking with Phe, Tyr, His | Hydrophobic packing with Leu, Val, Ile | Highlights the different nature of interactions.[7] |
| Displaced Water | 1 ordered water molecule | 3 ordered water molecules | The bulkier BCO scaffold can displace more solvent. |
| B-factors | Higher for the phenyl ring | Lower for the BCO cage | Reflects lower thermal motion and a more stable binding. |
NMR Spectroscopy: Unveiling Dynamics and Interactions in Solution
NMR spectroscopy is a powerful technique for studying protein-ligand interactions in a solution state, which more closely mimics the physiological environment.[8] It is particularly adept at identifying binding sites, determining binding affinities for weak binders, and characterizing the dynamic nature of the interaction, which is often invisible to crystallography.[9]
Expertise & Experience: Why NMR is Suited for BCO Ligands
For BCO-containing fragments, which often exhibit weak to moderate binding affinities (micromolar to millimolar range), NMR is an invaluable tool.[9] Techniques like Chemical Shift Perturbation (CSP) mapping can rapidly identify the binding site on the protein surface without the need for a full structure determination. Furthermore, ligand-observe methods like Saturation Transfer Difference (STD) NMR are highly effective for screening BCO-based fragment libraries and identifying binders.[8]
Experimental Protocol: Chemical Shift Perturbation (CSP) Mapping
CSP or "SAR by NMR" is a robust method to map the ligand binding site on a protein.
Step 1: Protein Preparation
-
Rationale: This experiment requires a uniformly ¹⁵N-labeled protein to resolve individual amide proton signals in a 2D spectrum.
-
Protocol:
-
Express the target protein in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.
-
Purify the ¹⁵N-labeled protein to >95% homogeneity.
-
Prepare a ~0.1-0.5 mM protein sample in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5) containing 5-10% D₂O.
-
Step 2: NMR Titration
-
Rationale: By acquiring spectra at different ligand concentrations, one can observe which residues are affected by the binding event.
-
Protocol:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the apo-protein. This serves as the reference spectrum.
-
Prepare a concentrated stock solution of the BCO-containing ligand in the same NMR buffer (or dissolved in a minimal amount of a deuterated solvent like DMSO-d₆).
-
Add aliquots of the ligand stock solution to the protein sample to achieve increasing molar ratios (e.g., 1:0.5, 1:1, 1:2, 1:5, 1:10 protein:ligand).
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum after each addition.
-
Step 3: Data Analysis
-
Rationale: The magnitude of the chemical shift change for each residue is proportional to its proximity to the binding site.
-
Protocol:
-
Overlay the series of HSQC spectra and assign the peaks that shift upon ligand addition.
-
Calculate the weighted-average chemical shift perturbation (CSP) for each residue using the following equation: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, and α is a scaling factor (typically ~0.2).
-
Map the residues with significant CSPs onto the 3D structure of the protein to visualize the binding interface.
-
Caption: Workflow for NMR-based Chemical Shift Perturbation Mapping.
Data Presentation & Comparison
NMR data provides a powerful way to compare the binding modes of different scaffolds in solution. A BCO ligand might induce a different pattern of chemical shift perturbations compared to a phenyl-based analogue, suggesting a slightly different orientation or the engagement of different residues in the binding pocket.
| Parameter | Phenyl-Containing Ligand | BCO-Containing Ligand | Rationale for Comparison |
| Binding Affinity (Kd) from NMR | 150 µM | 80 µM | NMR is sensitive to a wide range of affinities.[9] |
| Residues with Max CSP | Tyr83, Phe101 | Leu12, Val29, Ile99 | Highlights differences in binding site interactions. |
| Exchange Regime | Fast | Intermediate | Provides insight into the kinetics of binding (on/off rates). |
| STD NMR Signal Intensity | Moderate | Strong | Indicates closer proximity of the ligand to the protein.[8] |
Computational Modeling: Predicting and Rationalizing Interactions
Computational methods, including molecular docking and molecular dynamics (MD) simulations, are indispensable for predicting binding modes, estimating binding free energies, and rationalizing experimental observations at a molecular level.[10][11] They are particularly valuable for prioritizing compounds for synthesis and for providing a dynamic view of the protein-ligand complex.
Expertise & Experience: The Role of Computation for Rigid Scaffolds
For rigid scaffolds like BCO, molecular docking can be highly effective. The reduced number of rotatable bonds in the ligand simplifies the conformational search, often leading to more accurate predictions of the binding pose compared to highly flexible molecules.[12] Following docking, MD simulations can assess the stability of the predicted pose over time and be used to calculate binding free energies (e.g., using MM/GBSA methods), providing a quantitative comparison between different ligands.[11][13] This was demonstrated in the design of fused bicyclo[2.2.2]octenes as potential inhibitors of the SARS-CoV-2 main protease, where simulations provided key insights for future optimization.[14]
Experimental Protocol: Docking and Molecular Dynamics Simulation
Step 1: System Preparation
-
Rationale: Proper preparation of both the protein and ligand is essential for accurate results.
-
Protocol:
-
Start with a high-resolution crystal structure of the target protein. If no structure is available, a homology model can be used.
-
Prepare the protein using a tool like Schrödinger's Protein Preparation Wizard or Amber's tleap: add hydrogens, assign protonation states, and perform a constrained energy minimization to relieve steric clashes.
-
Generate a 3D conformation of the BCO-containing ligand and assign partial charges using a quantum mechanical method or a force field-based approach.
-
Step 2: Molecular Docking
-
Rationale: Docking algorithms sample different orientations and conformations of the ligand within the binding site and score them to predict the most likely binding mode.[10]
-
Protocol:
-
Define the binding site by creating a grid box centered on the known active site or a site identified by NMR or site-directed mutagenesis.
-
Dock the prepared ligand into the grid using software like AutoDock, GOLD, or Glide.
-
Analyze the top-scoring poses based on the scoring function and visual inspection of the interactions. The rigid nature of the BCO core often results in a tight clustering of predicted poses.[15]
-
Step 3: Molecular Dynamics (MD) Simulation
-
Rationale: MD simulations provide a dynamic view of the complex, allowing for an assessment of the stability of the docked pose and the network of interactions over time.[11]
-
Protocol:
-
Take the most promising docked pose as the starting structure for the MD simulation.
-
Solvate the complex in a periodic box of water molecules and add counter-ions to neutralize the system.
-
Minimize the system's energy, followed by a gradual heating to physiological temperature (e.g., 300 K) and equilibration.
-
Run a production MD simulation for a sufficient length of time (e.g., 100-500 ns) using software like GROMACS, AMBER, or NAMD.
-
Analyze the trajectory to assess the root-mean-square deviation (RMSD) of the ligand, key intermolecular interactions (e.g., hydrogen bonds), and calculate binding free energies using methods like MM/PBSA or MM/GBSA.[13]
-
Caption: Computational Workflow for BCO-Ligand Interaction Analysis.
Data Presentation & Comparison
Computational methods excel at providing quantitative metrics for direct comparison. By simulating both a BCO-containing ligand and its phenyl-based predecessor, one can directly compare their predicted stability and binding energies.
| Parameter | Phenyl-Containing Ligand | BCO-Containing Ligand | Rationale for Comparison |
| Docking Score (kcal/mol) | -8.5 | -9.5 | A lower score generally indicates a more favorable predicted binding pose.[13] |
| Ligand RMSD during MD (Å) | 1.5 ± 0.4 | 0.8 ± 0.2 | A lower, more stable RMSD suggests the ligand remains stably bound in its initial pose. |
| Key H-bonds Occupancy (%) | H-bond with Ser54: 65% | H-bond with Ser54: 92% | Quantifies the stability of key interactions over the simulation. |
| MM/GBSA ΔG_bind (kcal/mol) | -45.2 ± 3.1 | -55.8 ± 2.5 | Provides a quantitative estimate of the binding free energy for comparison.[13] |
Conclusion: An Integrated Approach for a Comprehensive Understanding
The structural analysis of protein-ligand interactions involving the bicyclo[2.2.2]octane scaffold is most powerful when these three techniques—X-ray crystallography, NMR spectroscopy, and computational modeling—are used in concert. Crystallography provides the high-resolution ground truth of the binding mode. NMR validates the interaction in solution, quantifies weak binding, and maps the interaction surface. Computational modeling rationalizes the experimental findings, predicts the binding of new analogues, and offers a dynamic perspective that is inaccessible to static structural methods.
By leveraging the strengths of each technique, researchers can build a comprehensive, multi-faceted understanding of how these unique, three-dimensional scaffolds achieve their biological activity. This integrated approach is fundamental to accelerating the design-make-test-analyze cycle in modern, structure-based drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. swifter.embl.de [swifter.embl.de]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Beyond rigid docking: deep learning approaches for fully flexible protein–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
